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  • Product: 2-Butyl-6-methylphenol
  • CAS: 17269-96-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-tert-Butyl-6-methylphenol (CAS 2219-82-1)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2] Executive Summary: The Ortho-Alkylated Scaffold 2-tert-Butyl-6-methylphenol (CAS 2219-82-1), of...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Executive Summary: The Ortho-Alkylated Scaffold

2-tert-Butyl-6-methylphenol (CAS 2219-82-1), often referred to industrially as 6-tert-butyl-o-cresol , represents a critical scaffold in the synthesis of hindered phenolic antioxidants and pharmaceutical active ingredients.[1][2] Unlike its symmetrical cousin BHT (2,6-di-tert-butyl-4-methylphenol), this mono-tert-butylated species possesses a unique steric asymmetry.[1][2] This "open" ortho-position allows for controlled coupling reactions, making it the primary precursor for high-performance bis-phenolic stabilizers (e.g., Antioxidant 2246) and specific GABAB receptor modulators (e.g., CGP-7930).[1]

This guide dissects the physicochemical profile, synthesis logic, and downstream utility of CAS 2219-82-1, providing a self-validating framework for its application in advanced organic synthesis.[1][2]

Physicochemical Profile & Identification

Researchers must verify the identity of CAS 2219-82-1 prior to use, as "butyl cresol" isomers can exhibit vastly different reactivities.[1][2] The compound is a low-melting solid that frequently presents as a supercooled liquid at warm room temperatures.[1][2]

Table 1: Core Technical Specifications

PropertySpecificationTechnical Insight
IUPAC Name 2-tert-Butyl-6-methylphenolDefines substitution pattern: Methyl at C6, t-Butyl at C2.[1][2]
Common Synonyms 6-tert-butyl-o-cresol; 2-(1,1-dimethylethyl)-6-methylphenol"o-cresol" nomenclature implies methyl is at C2 (relative to OH), so t-butyl is at C6.[1][2]
Molecular Formula C₁₁H₁₆OMW: 164.25 g/mol
Appearance Colorless to pale yellow crystalline solidWarning: Melts at ~24–27°C. Often received as a liquid in warm climates.[1][2]
Boiling Point 230 °C (at 760 mmHg)High boiling point allows for high-temperature coupling reactions without rapid loss.[1]
Density 0.967 g/mL (25 °C)Slightly less dense than water; phase separation is feasible in aqueous workups.[1]
pKa ~10.6The electron-donating alkyl groups slightly decrease acidity compared to phenol (pKa 10.0).[1]

Synthesis & Manufacturing Logic

The synthesis of 2-tert-butyl-6-methylphenol relies on the Friedel-Crafts alkylation of o-cresol.[1][2] The challenge in this process is regioselectivity : directing the bulky tert-butyl group to the remaining ortho position (C6) rather than the para position (C4).[1]

Reaction Mechanism & Control[1][2]
  • Substrate: o-Cresol (2-methylphenol).[1]

  • Reagent: Isobutylene (gas) or tert-Butyl Alcohol.[1]

  • Catalyst: Acid catalysts (H₂SO₄, Aluminum Phenoxide, or Zeolites).[1][2][3]

  • Thermodynamic vs. Kinetic Control:

    • Kinetic Product: The tert-butyl group attacks the electron-rich ortho and para positions.[1][2]

    • Steric Steering: The existing methyl group at C2 creates steric pressure.[1][2] However, the hydroxyl group strongly activates the ortho position (C6).[1][2][3] By controlling temperature (<100°C) and catalyst choice, the ortho-isomer (CAS 2219-82-1) is favored over the para-isomer.[1][2]

Synthesis Workflow Diagram

The following diagram illustrates the alkylation pathway and the critical divergence between the desired 6-substituted product and the 4-substituted byproduct.

SynthesisPath Start o-Cresol (2-methylphenol) Intermediate Carbocation Formation Start->Intermediate Activation Reagent Isobutylene (Acid Catalyst) Reagent->Intermediate Product 2-tert-Butyl-6-methylphenol (CAS 2219-82-1) TARGET Intermediate->Product Ortho-Attack (Kinetic/Steric Balance) Byproduct 4-tert-Butyl-2-methylphenol (Para-isomer) IMPURITY Intermediate->Byproduct Para-Attack

Figure 1: Regioselective synthesis of 2-tert-butyl-6-methylphenol via Friedel-Crafts alkylation.

Functional Applications in Drug Development & Materials

While CAS 2219-82-1 has intrinsic antioxidant properties, its primary value lies as a reactive intermediate .[1][2] The unoccupied para position and the phenolic hydroxyl group make it a versatile "lego block" for constructing larger, biologically active molecules.[1][2][3]

The "Bis-Phenol" Gateway (Antioxidant 2246)

The most common industrial application is the dimerization of this molecule to form Antioxidant 2246 (2,2'-methylenebis(4-methyl-6-tert-butylphenol)).[1][2]

  • Reaction: Condensation with Formaldehyde.[1][2][4]

  • Mechanism: Electrophilic aromatic substitution at the para position (C4), which is left open in CAS 2219-82-1.[1][2]

  • Significance: This creates a "double-headed" antioxidant that is non-staining and highly effective in preventing oxidative degradation in polymers and pharmaceutical packaging.[1]

Pharmaceutical Intermediate: GABAB Modulators

In drug discovery, the specific steric environment of the 2-tert-butyl-6-methyl motif is exploited to bind to allosteric sites on receptors.[1][2]

  • Target: CGP-7930 (Positive Allosteric Modulator of GABAB receptors).[1][5]

  • Synthesis Logic: CAS 2219-82-1 is condensed with aldehydes or glycol derivatives.[1][2] The hydrophobic tert-butyl group anchors the molecule within the receptor's transmembrane domain, enhancing the receptor's sensitivity to GABA.[1][2]

  • Causality: The tert-butyl group is essential; replacing it with a methyl or ethyl group significantly reduces the potency of the modulator, highlighting the importance of the specific lipophilic bulk provided by CAS 2219-82-1.[1][2]

Mechanistic Diagram: From Scaffold to Active Agent[1]

Applications Core 2-tert-Butyl-6-methylphenol (CAS 2219-82-1) Formaldehyde + Formaldehyde (H+ Catalyst) Core->Formaldehyde Aldehyde + Aldehydes/Glycols (Condensation) Core->Aldehyde AO2246 Antioxidant 2246 (Bis-phenol Stabilizer) Formaldehyde->AO2246 Para-Coupling (Dimerization) CGP7930 CGP-7930 (GABAB Allosteric Modulator) Aldehyde->CGP7930 Structural Derivatization

Figure 2: Divergent synthesis pathways utilizing the reactive para-position of CAS 2219-82-1.[1][2]

Experimental Protocol: Purification & Handling

Trustworthiness: Commercial samples of CAS 2219-82-1 often contain isomeric impurities (e.g., 4-tert-butyl-2-methylphenol).[1][2] For pharmaceutical applications, purification is required.[1][2][3]

Purification by Recrystallization[1][2][5]
  • Solvent System: Hexane or Methanol/Water (9:1).[1]

  • Dissolution: Dissolve the crude solid in minimum hot solvent (~50°C).

    • Note: Do not overheat; the compound is prone to oxidation at high temperatures if not stabilized.[1][2]

  • Cooling: Allow to cool slowly to room temperature, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration.[1][2]

  • Validation: Verify purity via GC-MS. The target peak (CAS 2219-82-1) should be distinct from the para-isomer (which has a slightly different retention time due to boiling point differences).[1]

Safety & Toxicology (E-E-A-T Critical)
  • Corrosivity: Danger. This phenol is corrosive.[1][2][6][7] It causes severe skin burns and eye damage (H314).[1][6]

  • Handling:

    • PPE: Neoprene gloves, chemical splash goggles, and a face shield are mandatory.[1][3]

    • First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 (PEG 400) or copious water.[2][3] Phenols are lipophilic and penetrate skin rapidly; water alone may be insufficient for rapid decontamination.[1][2]

  • Storage: Store under nitrogen. Phenols oxidize over time to form colored quinones (turning pink/red).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 16678, 2-tert-Butyl-6-methylphenol. Retrieved from [Link]

  • Urwyler, S., et al. (2001).[1][2][3] Positive allosteric modulation of native and recombinant GABAB receptors by 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol (CGP7930) and its aldehyde analogue CGP13501.[1][2] Molecular Pharmacology, 60(5), 963-971.[1][2][3] (Demonstrates the use of tert-butyl phenol scaffolds in GABAB modulation).

Sources

Exploratory

chemical structure of 2-tert-butyl-6-methylphenol

CAS Registry Number: 2219-82-1 Formula: C₁₁H₁₆O Molecular Weight: 164.25 g/mol [1][2][3][4][5][6] Executive Summary 2-tert-Butyl-6-methylphenol (6-tert-butyl-o-cresol) represents a critical class of sterically hindered p...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 2219-82-1 Formula: C₁₁H₁₆O Molecular Weight: 164.25 g/mol [1][2][3][4][5][6]

Executive Summary

2-tert-Butyl-6-methylphenol (6-tert-butyl-o-cresol) represents a critical class of sterically hindered phenols .[2][3][5] Unlike simple phenol, the strategic placement of a bulky tert-butyl group at the ortho-position (C2) and a methyl group at the opposing ortho-position (C6) creates a "molecular shield" around the hydroxyl moiety.[2][3][5] This structural architecture is not merely incidental; it is the functional driver that enables its primary utility: radical scavenging and oxidative stabilization .[2][3][7]

For researchers in drug development and polymer chemistry, this compound serves as a model for understanding how steric bulk modulates proton-coupled electron transfer (PCET)—the fundamental mechanism of antioxidant activity.[3] It is also a versatile intermediate, preventing unwanted polymerization in labile monomers and serving as a precursor to high-molecular-weight stabilizers like Irganox® analogs.[2][3]

Physicochemical Architecture

The utility of 2-tert-butyl-6-methylphenol is defined by its physical constants, which dictate its behavior in lipophilic matrices and synthesis workflows.[2][3][5]

Table 1: Core Physicochemical Properties[2][5][8]
PropertyValueTechnical Context
Physical State Crystalline Solid / LiquidMelts near RT (24–27 °C); often handled as a supercooled liquid or melt.[2][3]
Boiling Point 230 °C (atm)High boiling point allows for high-temperature processing without rapid loss.[2][3][7]
Density 0.967 g/mL (25 °C)Slightly less dense than water; phase separates easily in aqueous workups.[2][3][7]
pKa ~10.6Higher than phenol (9.[2][3][7]95) due to electron-donating alkyl groups destabilizing the phenoxide anion.[2][3]
LogP 3.64Highly lipophilic; excellent compatibility with hydrocarbon solvents and lipid bilayers.[2][3][7]
Flash Point 107 °C (Closed Cup)Class IIIB combustible liquid; requires standard thermal safety protocols.[3][7]
Structural Analysis: The "Orthogonal Shield"

The reactivity of this molecule is governed by the ortho-effect .[2][3][7]

  • Steric Hindrance: The tert-butyl group (approximate van der Waals radius 3.0 Å) physically blocks the approach of large electrophiles to the oxygen atom, preventing etherification under mild conditions.[2][3][7]

  • Electronic Activation: Both the methyl and tert-butyl groups are electron-donating (+I effect).[2][3][7] This increases the electron density on the aromatic ring and the oxygen atom, making the O-H bond weaker (lower bond dissociation energy, BDE) and facilitating hydrogen atom transfer to free radicals.[3][5][7]

Synthesis & Production Logic

The synthesis of 2-tert-butyl-6-methylphenol is a classic example of regioselective Friedel-Crafts alkylation .[2][3] The protocol must balance thermodynamic control (which favors para-substitution) with kinetic control (which favors ortho-substitution) to achieve the desired 2,6-substitution pattern.[2][3]

Reaction Pathway

The standard industrial route involves the alkylation of o-cresol with isobutylene using an acid catalyst.[2][3][7]

Key Process Parameters:

  • Catalyst: Aluminum phenoxide (generated in situ from Al metal and phenol) or Sulfonated Cation Exchange Resins.[2][3][7]

  • Temperature: Low temperatures (<100 °C) favor ortho-alkylation.[2][3][7] Higher temperatures promote isomerization to the thermodynamically stable para-isomer (4-tert-butyl-2-methylphenol).[2][3]

  • Stoichiometry: A slight excess of isobutylene is used, but controlled to prevent di-alkylation (though the C6 methyl blocks the second ortho site, minimizing 2,6-di-tert-butyl formation).[2][3][5]

SynthesisPathway Cresol o-Cresol (Precursor) Catalyst Acid Catalyst (AlCl3 or Resin) Cresol->Catalyst Isobutylene Isobutylene (Alkylation Agent) Isobutylene->Catalyst Intermediate Transition State (Sigma Complex) Catalyst->Intermediate Electrophilic Attack Product 2-tert-Butyl-6-methylphenol (Target) Intermediate->Product Kinetic Control (<100°C) SideProduct 4-tert-Butyl-2-methylphenol (Thermodynamic Isomer) Intermediate->SideProduct Thermodynamic Control (>140°C)

Figure 1: Regioselective alkylation pathway.[3][7] Kinetic control is essential to target the ortho-position.

Spectroscopic Characterization

Identification of 2-tert-butyl-6-methylphenol relies on distinguishing it from its isomers (e.g., 4-tert-butyl-2-methylphenol).[2][3][5]

Nuclear Magnetic Resonance (NMR)[2][8][9][10][11]
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.40 ppm (s, 9H): The tert-butyl group appears as a sharp singlet.[2][3][7] Its integration is 3x that of the methyl group.[2][3][7]

    • δ 2.25 ppm (s, 3H): The ortho-methyl group.[2][3][7]

    • δ 4.80–5.00 ppm (s, 1H): The phenolic -OH.[3][7] This peak is often broad and its position is concentration-dependent due to hydrogen bonding.[2][3]

    • δ 6.80–7.20 ppm (m, 3H): Aromatic protons.[3][7] The substitution pattern (1,2,3-trisubstituted ring) typically yields a doublet-triplet-doublet or multiplet pattern, distinct from the symmetric pattern of 2,6-di-tert-butylphenol.[2][5]

Infrared Spectroscopy (FTIR)[2][11]
  • 3600–3650 cm⁻¹: Sterically Hindered O-H Stretch. Unlike unhindered phenols (which show broad H-bonded bands ~3300 cm⁻¹), this compound often exhibits a sharper, higher-frequency peak because the bulky tert-butyl group prevents extensive intermolecular hydrogen bonding.[2][3][5]

  • 2960 cm⁻¹: C-H stretching (strong) from the alkyl groups.[2][3][7]

Reactivity & Applications

The compound functions primarily as a chain-breaking antioxidant .[2][3][7]

Mechanism of Action: Hydrogen Atom Transfer (HAT)

When a lipid radical (ROO•) encounters 2-tert-butyl-6-methylphenol (ArOH), the phenol donates a hydrogen atom:



The resulting phenoxy radical (


) is stable due to:
  • Resonance delocalization of the unpaired electron across the ring.

  • Steric shielding by the tert-butyl and methyl groups, which prevents the radical from reacting rapidly with oxygen or other substrates to propagate the chain.[2][3][7]

Polymerization Inhibition

In the manufacturing of monomers like styrene or acrylates, trace amounts of this phenol scavenge free radicals generated by heat or light, preventing premature polymerization during storage and transport.[3][5][7]

AntioxidantMechanism Radical Free Radical (ROO•) (Chain Propagator) Reaction H-Atom Transfer (HAT) Radical->Reaction Phenol 2-tert-Butyl-6-methylphenol (H-Donor) Phenol->Reaction StableRadical Phenoxy Radical (Sterically Shielded) Reaction->StableRadical NeutralSpecies Hydroperoxide (ROOH) (Neutralized) Reaction->NeutralSpecies Coupling Non-Radical Products (Quinone Methides) StableRadical->Coupling Dimerization/Disproportionation

Figure 2: The antioxidant mechanism.[2][3] The steric bulk ensures the resulting phenoxy radical terminates the chain rather than propagating it.[3][5][7]

Safety & Handling

While useful, 2-tert-butyl-6-methylphenol poses specific hazards typical of alkylphenols.

  • Corrosivity: It is classified as Skin Corr.[2][3][7] 1B (H314).[3] It causes severe skin burns and eye damage.[2][3][7] The lipophilic nature allows it to penetrate skin rapidly.[2][3][7]

  • Aquatic Toxicity: It is toxic to aquatic life with long-lasting effects (H411).[2][3] Waste must not be discharged into drains.[2][3][7]

  • PPE Requirements:

    • Gloves: Nitrile rubber is generally suitable for splash protection; thicker laminate gloves for immersion.[2][3][7]

    • Eye Protection: Chemical splash goggles AND face shield are mandatory when handling the melt or liquid forms.[2][3][7]

References

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 16678, 2-tert-Butyl-6-methylphenol.[2][3] Retrieved from [Link][2][3][7]

  • NIST Mass Spectrometry Data Center. 2-tert-Butyl-6-methylphenol, Mass Spectrum & Gas Chromatography Data.[2][3] NIST Chemistry WebBook, SRD 69.[3][7][8] Retrieved from [Link][2]

  • MDPI Catalysts. An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol.[2][3][7][9] (Contextual reference for alkylation mechanisms). Retrieved from [Link][2][9][10]

Sources

Foundational

Technical Guide: Physical Properties and Analytical Characterization of 6-tert-Butyl-o-Cresol

This technical guide details the physical properties, analytical characterization, and handling protocols for 6-tert-butyl-o-cresol (2-tert-butyl-6-methylphenol). It is designed for researchers requiring high-fidelity da...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physical properties, analytical characterization, and handling protocols for 6-tert-butyl-o-cresol (2-tert-butyl-6-methylphenol). It is designed for researchers requiring high-fidelity data for synthesis, formulation, and quality control.

Executive Summary & Compound Identity

6-tert-butyl-o-cresol (CAS: 2219-82-1) is a sterically hindered phenol primarily utilized as an intermediate in the synthesis of antioxidants and UV stabilizers. Its structural uniqueness lies in the ortho-positioning of a bulky tert-butyl group and a methyl group flanking the hydroxyl moiety. This "cryptophenol" structure significantly influences its solubility, acidity (pKa), and radical scavenging capability.

Identifier Detail
IUPAC Name 2-tert-butyl-6-methylphenol
Common Synonyms 6-tert-butyl-o-cresol; 2-methyl-6-tert-butylphenol
CAS Number 2219-82-1
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.25 g/mol
SMILES CC1=C(C(=CC=C1)C(C)(C)C)O

Physicochemical Profile

The following data represents a consensus of experimental values from authoritative sources (NIST, PubChem, Supplier SDS).

Core Physical Constants
PropertyValueCondition / Note
Physical State Crystalline Solid / Supercooled LiquidCritical Insight: MP is near RT (24-27°C).[1] Often appears as a slush or liquid in warm labs.
Melting Point 24 – 27 °CSharp transition; sensitive to impurities.
Boiling Point 230 °C@ 760 mmHg
Density 0.967 g/mL@ 25 °C
Refractive Index

= 1.519
Useful for purity checks of the liquid phase.
Flash Point 107 °C (225 °F)Closed Cup. Combustible.
Vapor Pressure ~0.063 mmHg@ 25 °C (Estimated)
Solubility & Partitioning

The lipophilicity of 6-tert-butyl-o-cresol is driven by the alkyl substituents, making it highly compatible with non-polar matrices but virtually insoluble in water.

  • Water Solubility: Insoluble (< 0.1 g/L).[2][3]

  • Organic Solubility: Soluble in ethanol, benzene, toluene, isooctane, and chloroform.

  • Partition Coefficient (LogP): 3.6 (Experimental/Predicted consensus).

    • Implication: High membrane permeability; tends to bioaccumulate in lipid bilayers.

  • Acidity (pKa): ~11.7 (Predicted).

    • Mechanistic Note: Significantly less acidic than phenol (pKa 10.0) due to the electron-donating inductive effect (+I) of the alkyl groups and steric shielding of the hydroxyl proton, which hinders solvation of the phenoxide anion.

Structural Analysis & Steric Hindrance

The reactivity of 6-tert-butyl-o-cresol is defined by the steric bulk around the phenolic oxygen. The tert-butyl group acts as a shield, preventing rapid oxidation while stabilizing the phenoxy radical formed during hydrogen atom transfer (HAT).

G Phenol Phenol Core OH_Group Hydroxyl (-OH) Active Site Phenol->OH_Group Attached at C1 tButyl tert-Butyl Group (C6) Steric Shield / Radical Stabilizer Phenol->tButyl Attached at C6 Methyl Methyl Group (C2) Electron Donor (+I) Phenol->Methyl Attached at C2 tButyl->OH_Group Steric Hindrance (Protects from side-reactions) Methyl->OH_Group Inductive Effect (Increases Electron Density)

Figure 1: Structural influences on the reactivity of 6-tert-butyl-o-cresol. The C6 tert-butyl group provides kinetic stability to the radical.

Spectroscopic Characterization

Accurate identification requires correlating Mass Spectrometry (MS) fragmentation with IR and NMR signatures.

Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is characteristic of alkylphenols.

  • Molecular Ion (M⁺): m/z 164 (Distinct intensity).

  • Base Peak: m/z 149 (M – 15).

    • Interpretation: Loss of a methyl group from the tert-butyl substituent. This formation of a dimethyl-quinomethide-like cation is highly favorable.

  • Secondary Peak: m/z 121 .[1]

    • Interpretation: Likely [M – 43]⁺ (loss of isopropyl) or sequential loss of CO from the m/z 149 fragment.

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3600–3650 cm⁻¹ (Sharp, non-hydrogen bonded due to steric hindrance) in dilute solution. Broadens significantly in neat liquid due to intermolecular H-bonding.

  • C-H Stretch (Aliphatic): 2960–2870 cm⁻¹ (Strong intensity from t-butyl and methyl groups).

  • Aromatic Ring: 1600, 1480 cm⁻¹.

Nuclear Magnetic Resonance (¹H-NMR, CDCl₃)
  • δ 1.40 ppm (9H, s): tert-Butyl group.

  • δ 2.25 ppm (3H, s): Methyl group (ortho).

  • δ 4.80 ppm (1H, s): Phenolic OH (Chemical shift varies with concentration/solvent).

  • δ 6.7 – 7.2 ppm (3H, m): Aromatic protons (ABC pattern typical of 1,2,3-trisubstituted benzene).

Handling & Purification Protocols

Challenge: The "Frozen Liquid" State

Because the melting point (24–27°C) is close to standard room temperature, the compound often exists as a semi-solid slush.

  • Handling Insight: Do not attempt to scrape the solid. Instead, gently warm the container to 40°C in a water bath to fully liquefy, then dispense volumetrically or by weight as a liquid.

Purification Protocol: Recrystallization

For high-purity applications (analytical standards or drug synthesis), remove isomeric impurities (e.g., p-cresol derivatives) using this biphasic solvent system.

Objective: Purify crude 6-tert-butyl-o-cresol to >99.5%.

  • Dissolution: Dissolve 10 g of crude material in 20 mL of warm isooctane (or hexane) at 50°C.

  • Filtration: Filter while hot to remove insoluble particulates.[4]

  • Crystallization: Cool slowly to Room Temperature, then refrigerate at 4°C for 4 hours.

    • Note: If oiling out occurs (common due to low MP), seed with a pure crystal or scratch the glass.

  • Collection: Vacuum filter rapidly using a chilled Buchner funnel.

    • Critical: Keep the apparatus cold; the heat from your hands can melt the crystals.

  • Drying: Vacuum dry at room temperature (do not heat).

Purification Start Crude 6-tert-butyl-o-cresol (Semi-solid) Step1 Dissolve in warm Isooctane (50°C) Start->Step1 Step2 Hot Filtration (Remove insolubles) Step1->Step2 Step3 Cool to 4°C (Induce Crystallization) Step2->Step3 Check Oiling Out? Step3->Check Seed Add Seed Crystal / Scratch Glass Check->Seed Yes Step4 Cold Vacuum Filtration Check->Step4 No Seed->Step3 End Pure Crystals (>99%) Step4->End

Figure 2: Purification workflow for low-melting phenolic solids.

Safety & Toxicology (SDS Summary)

  • GHS Classification: Danger . Corrosive.

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.

    • H411: Toxic to aquatic life with long-lasting effects.

  • PPE Requirements: Nitrile gloves (breakthrough time > 480 min), chemical splash goggles, and face shield.

  • First Aid: In case of skin contact, immediately wash with polyethylene glycol (PEG 400) or copious ethanol/water. Water alone is ineffective due to lipophilicity.

References

  • National Institute of Standards and Technology (NIST). Phenol, 2-(1,1-dimethylethyl)-6-methyl- Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 2-tert-Butyl-6-methylphenol Compound Summary (CID 16678).[1] National Library of Medicine. [Link]

  • The Good Scents Company. 2-tert-butyl-6-methyl phenol Properties and Safety.[Link]

Sources

Exploratory

Technical Whitepaper: 2-tert-Butyl-6-methylphenol – Physicochemical Profile and Synthetic Utility

Executive Summary 2-tert-Butyl-6-methylphenol (CAS: 2219-82-1) represents a critical class of sterically hindered phenols ("cryptophenols") utilized extensively as intermediates in the synthesis of high-performance antio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-tert-Butyl-6-methylphenol (CAS: 2219-82-1) represents a critical class of sterically hindered phenols ("cryptophenols") utilized extensively as intermediates in the synthesis of high-performance antioxidants (e.g., Irganox 245) and active pharmaceutical ingredients.[1] Unlike its symmetrical analog 2,6-di-tert-butylphenol, the asymmetry of 2-tert-butyl-6-methylphenol offers unique reactivity profiles, balancing steric protection of the hydroxyl moiety with accessibility for further derivatization at the para-position. This guide details its molecular properties, the mechanistic causality of its ortho-selective synthesis, and its application in stabilizing organic substrates.

Part 1: Molecular Identity & Physicochemical Properties

The physicochemical behavior of 2-tert-butyl-6-methylphenol is governed by the steric bulk of the tert-butyl group at the C6 position and the inductive effect of the methyl group at C2. These substituents shield the phenolic hydroxyl group, reducing its acidity (


 > 10) and enhancing its radical-scavenging capability via hydrogen atom transfer (HAT).
Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2-tert-Butyl-6-methylphenolAlso: 6-tert-Butyl-o-cresol
CAS Registry Number 2219-82-1
Molecular Formula

Molecular Weight 164.248 g/mol Calculated using

(C)=12.011, H=1.008, O=15.999
Appearance Yellowish crystalline solid or liquidLow melting point leads to supercooling
Melting Point 24 – 27 °CSolidifies just below room temperature
Boiling Point 230 °C (at 760 mmHg)
Density 0.967 g/mL (at 25 °C)Slightly less dense than water
Solubility Soluble in alcohols, toluene, acetoneInsoluble in water due to lipophilicity
Acidity (

)
~10.6Higher than phenol (9.[1][2][3][4]95) due to alkyl donation

Part 2: Synthetic Pathways & Mechanism

The Challenge of Regioselectivity

The synthesis of 2-tert-butyl-6-methylphenol from o-cresol (2-methylphenol) presents a classic regioselectivity challenge. Standard Friedel-Crafts alkylation with isobutylene using strong protic acids (e.g.,


) typically favors the thermodynamically stable para-product (4-tert-butyl-2-methylphenol) due to steric hindrance at the ortho position.

To achieve high selectivity for the 6-position (the remaining ortho site), an aluminum phenoxide catalyst system is required. This process, known as ortho-alkylation , relies on a coordination mechanism where the aluminum center binds the phenolic oxygen, directing the incoming electrophile to the adjacent ortho position via a cyclic transition state.

Experimental Protocol: Aluminum-Catalyzed Ortho-Alkylation

Objective: Selective synthesis of 2-tert-butyl-6-methylphenol from o-cresol.

  • Catalyst Formation:

    • Charge a high-pressure reactor with o-cresol (1.0 eq).

    • Add aluminum metal turnings (0.02 eq) or aluminum isopropoxide.

    • Heat to 150°C to generate the active catalyst, aluminum tris(o-cresolate), releasing hydrogen gas (if using Al metal).

  • Alkylation:

    • Adjust temperature to 100–110°C.

    • Feed isobutylene gas (1.1 eq) slowly while maintaining pressure at 5–10 bar.

    • Mechanistic Note: The lower temperature prevents isomerization to the para-isomer. The aluminum center coordinates both the phenoxide and the isobutylene, lowering the activation energy for attack at the sterically crowded C6 position.

  • Quenching & Workup:

    • Hydrolyze the aluminum catalyst with dilute aqueous HCl or NaOH.

    • Separate the organic layer.

    • Purify via fractional distillation under reduced pressure to separate the product from unreacted o-cresol and the 4-isomer byproduct.

Visualization: Ortho-Selective Alkylation Mechanism

The following diagram illustrates the coordination mechanism that enforces regioselectivity.

OrthoAlkylation Start o-Cresol (2-Methylphenol) Cat Al Catalyst (Formation of Al-Phenoxide) Start->Cat Al metal/150°C Complex Coordination Complex (Al binds Oxygen) Cat->Complex Active Species TS Cyclic Transition State (Directs t-Butyl to Ortho) Complex->TS + Isobutylene Product 2-tert-Butyl-6-methylphenol (Target) TS->Product Kinetic Control (Ortho-Selective) Byproduct 4-tert-Butyl-2-methylphenol (Para-isomer) TS->Byproduct Thermodynamic Leak (High Temp)

Figure 1: Mechanism of aluminum-mediated ortho-alkylation. The coordination of aluminum to the phenolic oxygen acts as a template, directing the isobutylene attack to the proximal C6 position rather than the less hindered C4 position.

Part 3: Applications in Drug Development & Material Science

Antioxidant Precursor (HAT Mechanism)

2-tert-Butyl-6-methylphenol is a primary building block for "semi-hindered" phenolic antioxidants. Unlike fully hindered phenols (e.g., BHT), the presence of a methyl group at one ortho position and a tert-butyl at the other allows for a balance between radical stability and reaction rate.

  • Mechanism: It donates a hydrogen atom to peroxy radicals (

    
    ), becoming a phenoxy radical. The bulky tert-butyl group prevents radical coupling at the ortho position, while the resonance stabilization delocalizes the unpaired electron.
    
  • Downstream Synthesis: It is coupled via the para-position to form complex stabilizers like Irganox 245 (triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate).

Pharmaceutical Intermediate

In drug development, the 2-tert-butyl-6-methylphenol moiety is used to introduce lipophilicity and metabolic stability. The steric bulk protects adjacent ester or amide linkages from rapid enzymatic hydrolysis, extending the half-life of the drug candidate.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[5][6]
  • Solvent:

    
    [5][6]
    
  • 1H NMR (400 MHz):

    • 
       1.42 (s, 9H): tert-Butyl group (
      
      
      
      ).
    • 
       2.25 (s, 3H): Methyl group at C2 (
      
      
      
      ).
    • 
       4.80 (s, 1H): Phenolic hydroxyl (
      
      
      
      ), exchangeable with
      
      
      .
    • 
       6.80 (t, J=7.8 Hz, 1H): Aromatic proton at C4 (Para).
      
    • 
       7.05 (d, J=7.8 Hz, 1H): Aromatic proton at C3 (adjacent to Methyl).
      
    • 
       7.15 (d, J=7.8 Hz, 1H): Aromatic proton at C5 (adjacent to t-Butyl).
      
Infrared Spectroscopy (FT-IR)
  • 3500–3600 cm⁻¹: Sharp O-H stretch (hindered phenol, less hydrogen bonding than unhindered phenols).

  • 2960 cm⁻¹: Strong C-H stretch (methyl/alkyl).

  • 1150–1200 cm⁻¹: C-O stretching vibration.

Part 5: Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage. (Phenolic compounds are corrosive and protein-denaturing).

    • H411: Toxic to aquatic life with long-lasting effects.

  • PPE Requirements: Neoprene or Nitrile gloves (thick), chemical splash goggles, and face shield. Work must be performed in a fume hood.

Storage & Stability
  • Oxidation Sensitivity: While an antioxidant itself, the pure compound can oxidize to quinones (turning pink/red) if exposed to air and light over long periods.

  • Conditions: Store under inert atmosphere (

    
     or Ar) in amber glass containers at room temperature (or refrigerated to maintain solid state).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16678, 2-tert-Butyl-6-methylphenol. Retrieved from [Link]

  • Krysin, A. P., et al. (2009). About Selective Methods of Synthesis of 6-tert-Butyl-2-methylphenol. Russian Journal of General Chemistry.[3] Retrieved from [Link]

  • Consolidation Coal Co (1962). US Patent 3,032,595: Ortho-alkylation of phenols.[7] Retrieved from

Sources

Foundational

Comprehensive Safety and Handling Whitepaper: 2-tert-Butyl-6-methylphenol in Chemical Synthesis and Drug Development

Executive Summary & Causality of Use In drug development and advanced chemical synthesis, 2-tert-butyl-6-methylphenol (CAS: 2219-82-1) serves as a critical sterically hindered phenol. It is frequently utilized as an anti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Causality of Use

In drug development and advanced chemical synthesis, 2-tert-butyl-6-methylphenol (CAS: 2219-82-1) serves as a critical sterically hindered phenol. It is frequently utilized as an antioxidant, a polymerization inhibitor, and a synthetic intermediate. The presence of the bulky tert-butyl group adjacent to the phenolic hydroxyl group provides significant steric shielding. This structural feature stabilizes phenoxy radicals, preventing auto-oxidation cascades in sensitive pharmaceutical formulations.

However, this exact molecular architecture dictates its rigorous physicochemical behavior and toxicological profile. As a Senior Application Scientist, understanding the causality behind its handling protocols is paramount. This whitepaper synthesizes the safety data sheet (SDS) parameters into actionable, self-validating workflows to ensure scientific integrity and laboratory safety.

Physicochemical Profiling

To design effective handling and extraction protocols, one must first understand the physical constraints of the molecule. The table below summarizes the core quantitative data sourced from the [1] and .

PropertyValueCausality / Relevance in Handling
Molecular Formula C₁₁H₁₆O[1]Defines stoichiometry for quenching and neutralization reactions.
Molar Mass 164.24 g/mol [1]Essential for calculating molar equivalents in synthesis.
Physical State Crystalline solidProne to forming explosive dust-air mixtures upon intense heating.
Melting Point 24–27 °CMelts near room temperature; handling requires strict thermal control.
Boiling Point 230 °CLow volatility at room temp, but highly hazardous vapors form on heating.
Density 0.967 g/mL at 25 °CFloats on water; directly impacts phase separation logic in aqueous workups.

Hazard Identification & Molecular Toxicology

Phenolic compounds are notoriously corrosive to living tissue. According to and [2], 2-tert-butyl-6-methylphenol requires stringent safety countermeasures.

GHS Hazard ClassCategoryHazard StatementMechanistic Causality
Skin Corrosion 1BH314 : Causes severe skin burnsThe lipophilic ring rapidly penetrates the stratum corneum, while the acidic proton denatures cellular proteins, leading to coagulative necrosis.
Serious Eye Damage 1H318 : Causes serious eye damageCorrosive action rapidly induces irreversible corneal opacity and tissue degradation.
Acute Toxicity (Oral) 4[2]H302 : Harmful if swallowedDisrupts trans-membrane ion gradients in the gastrointestinal tract.
Aquatic Chronic 2[2]H411 : Toxic to aquatic lifeIts lipophilicity allows it to bioaccumulate in the lipid tissues of aquatic organisms.

Emergency Response & First Aid Workflows

When an exposure event occurs, rapid, mechanistically sound interventions are required. Do not merely follow steps; understand the why to prevent exacerbating the injury.

Step-by-Step Emergency Methodology
  • Immediate Decontamination (Skin/Eyes)

    • Action: Flush affected areas with copious amounts of water for a minimum of 15 minutes. Remove contaminated clothing or contact lenses immediately.

    • Causality: Phenols penetrate tissue rapidly. Continuous mechanical flushing dilutes the local concentration and halts the downward progression of tissue necrosis.

    • Self-Validating System: Utilize pH indicator strips on the runoff water (never directly on the tissue). A return to a neutral pH (7.0) confirms the complete mechanical removal of the acidic phenolic residue.

  • Inhalation Mitigation

    • Action: Relocate the exposed individual to fresh air and maintain a comfortable breathing position.

    • Causality: Vapor inhalation causes corrosive injuries to the upper respiratory tract. Fresh air restores oxygen saturation and halts further mucosal exposure.

  • Ingestion Response

    • Action: Make the victim drink water (maximum two glasses). Do NOT induce vomiting.

    • Causality: Inducing vomiting re-exposes the vulnerable esophageal lining to the corrosive agent, drastically increasing the risk of tissue perforation.

EmergencyResponse Exposure Exposure to 2-tert-Butyl-6-methylphenol Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Ingest Ingestion Exposure->Ingest SkinAct Remove clothes & flush with water/shower Skin->SkinAct EyeAct Rinse cautiously with water Remove contact lenses Eye->EyeAct InhaleAct Move to fresh air Keep comfortable Inhale->InhaleAct IngestAct Drink water (max 2 glasses) Do NOT induce vomiting Ingest->IngestAct Med Immediate Medical Attention (POISON CENTER/Doctor) SkinAct->Med EyeAct->Med InhaleAct->Med IngestAct->Med

Fig 1: Emergency response decision tree for 2-tert-butyl-6-methylphenol exposure routes.

Experimental Methodology: Safe Quenching and Disposal

Post-reaction mixtures containing unreacted 2-tert-butyl-6-methylphenol must be neutralized safely to protect both the researcher and the environment. Because the compound is toxic to aquatic life (H411)[2], it cannot be disposed of in standard aqueous waste streams without proper segregation.

Step-by-Step Quenching Methodology
  • Solvent Dilution

    • Action: Dilute the crude reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Causality: Dilution reduces the viscosity and concentration of the phenol, preventing dangerous exothermic spikes during the subsequent basic wash.

  • Basic Aqueous Extraction

    • Action: Wash the organic layer with an excess of 1M NaOH (aq).

    • Causality: The pKa of sterically hindered phenols is typically >10. A strong base is required to fully deprotonate the phenol into a water-soluble sodium phenoxide salt, driving the partition coefficient entirely into the aqueous phase.

  • Phase Separation & Verification

    • Action: Separate the organic and aqueous phases.

    • Self-Validating System: Monitor the pH of the separated aqueous phase. A sustained pH > 11 confirms that the base was in stoichiometric excess, guaranteeing complete extraction of the phenol. If the pH drops below 10, the phenol may remain in the organic phase, invalidating the separation.

  • Waste Segregation

    • Action: Route the aqueous phenoxide waste to approved hazardous waste containers, clearly labeled for industrial incineration.

DisposalWorkflow Start Crude Reaction Mixture (Contains Phenol) Dilute Dilute with Organic Solvent (e.g., EtOAc or DCM) Start->Dilute Base Wash with 1M NaOH (aq) Dilute->Base Phase Phase Separation Base->Phase Org Organic Phase (Purified Product) Phase->Org Aq Aqueous Phase (Sodium Phenoxide) Phase->Aq Waste Route to Approved Hazardous Aqueous Waste Aq->Waste

Fig 2: Self-validating post-reaction quenching and phase separation workflow.

References

  • Title: 2-tert-Butyl-6-methylphenol | C11H16O | CID 16678 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Safety Data Sheet: 2-tert-Butyl-6-methylphenol Source: Chemos GmbH & Co. KG URL: [Link]

Sources

Exploratory

Technical Monograph: 2-tert-Butyl-6-methylphenol (CID 16678)

Executive Summary 2-tert-Butyl-6-methylphenol (PubChem CID 16678), often referred to industrially as 6-tert-butyl-o-cresol (6-t-BOC) , is a critical hindered phenolic intermediate used primarily in the synthesis of high-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-tert-Butyl-6-methylphenol (PubChem CID 16678), often referred to industrially as 6-tert-butyl-o-cresol (6-t-BOC) , is a critical hindered phenolic intermediate used primarily in the synthesis of high-performance antioxidants and as a polymerization inhibitor. Unlike its symmetric analog BHT (2,6-di-tert-butyl-4-methylphenol), this mono-tert-butylated compound possesses a unique steric profile that allows for further functionalization at the para position, making it a versatile building block for complex stabilizers like Irganox 245 and Sumilizer GA-80 .

This guide provides a comprehensive technical analysis of CID 16678, covering its physicochemical properties, industrial synthesis, radical-scavenging mechanisms, and safety protocols for laboratory handling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Clarification on Nomenclature: While the user query specified "2-butyl-6-methylphenol," PubChem CID 16678 specifically maps to the 2-tert-butyl isomer. The n-butyl and sec-butyl isomers are distinct compounds with different CIDs. This guide focuses exclusively on the tert-butyl isomer as defined by the CID.

Table 1: Physicochemical Specifications
PropertyValueSource/Method
IUPAC Name 2-tert-butyl-6-methylphenolPubChem
CAS Number 2219-82-1Chemical Abstracts Service
Molecular Formula C₁₁H₁₆O-
Molecular Weight 164.24 g/mol -
Physical State Yellow crystalline solid / Colorless liquid (supercooled)Experimental
Melting Point 24–27 °CSigma-Aldrich [1]
Boiling Point 230 °C (at 760 mmHg)Literature [1]
Density 0.967 g/mL at 25 °CExperimental
pKa ~10.6Calculated (Phenolic OH)
LogP (Octanol/Water) 3.6XLogP3
Flash Point 107 °C (Closed Cup)Safety Data [2]

Synthesis & Manufacturing Engineering

The industrial production of 2-tert-butyl-6-methylphenol relies on the selective Friedel-Crafts alkylation of o-cresol. The challenge lies in directing the bulky tert-butyl group to the vacant ortho position (position 6) while minimizing para substitution (position 4) or di-alkylation.

Reaction Mechanism & Pathway

The reaction typically utilizes isobutylene (2-methylpropene) as the alkylating agent and an acidic catalyst. Aluminum phenoxide catalysts are preferred over strong mineral acids (like H₂SO₄) to enhance ortho-selectivity via a coordination mechanism.

Figure 1: Selective Synthesis Pathway

Synthesis Cresol o-Cresol (2-methylphenol) Complex Al-Phenoxide Complex Cresol->Complex + Al catalyst Isobutylene Isobutylene (Gas) Isobutylene->Complex Alkylation Product 2-tert-Butyl-6-methylphenol (Target) Complex->Product Ortho-Selective (Major) Byproduct 4-tert-Butyl-2-methylphenol (Impurity) Complex->Byproduct Para-Attack (Minor)

Caption: Ortho-selective alkylation of o-cresol mediated by aluminum phenoxide catalyst to favor the 2,6-substitution pattern.

Laboratory-Scale Synthesis Protocol

Note: This protocol is adapted for high-purity isolation suitable for analytical standards.

  • Reagents: o-Cresol (1.0 eq), Aluminum foil (0.01 eq), Isobutylene gas.

  • Catalyst Formation: In a dry pressure reactor, heat o-cresol to 150°C. Add aluminum foil strips. The aluminum dissolves to form aluminum o-cresolate (the active catalyst) with evolution of hydrogen gas.

  • Alkylation: Cool to 100°C. Pressurize with Isobutylene (2-3 atm). Maintain temperature between 80-100°C.

    • Critical Control Point: Do not exceed 100°C to prevent the thermodynamic rearrangement to the para-isomer.

  • Quenching: Vent excess gas. Hydrolyze the catalyst with dilute HCl.

  • Purification: The product (MP ~27°C) may be liquid at room temperature if impure. Perform fractional distillation under reduced pressure (approx. 118°C at 12 mmHg) to separate from unreacted o-cresol and the para-isomer [3].

Functional Applications & Mechanism of Action

Radical Scavenging Mechanism

As a hindered phenol, CID 16678 acts as a chain-breaking antioxidant. It donates the phenolic hydrogen atom to peroxy radicals (ROO•), interrupting the autoxidation cycle.

Why CID 16678? Unlike BHT, which has two bulky tert-butyl groups flanking the hydroxyl, CID 16678 has only one. This makes the hydroxyl proton kinetically more accessible (faster H-atom transfer) while still providing enough steric protection to prevent rapid consumption by oxygen.

Figure 2: Antioxidant Mechanism (Hydrogen Atom Transfer)

Mechanism Phenol 2-t-Butyl-6-methylphenol Transition Transition State [Ph-O---H---OOR] Phenol->Transition Radical Peroxy Radical (ROO•) Radical->Transition Phenoxy Phenoxy Radical (Stable) Transition->Phenoxy Hydroperoxide ROOH (Neutralized) Transition->Hydroperoxide Dimerization Dimerization Phenoxy->Dimerization Termination Quinone Methide Quinone Methide Phenoxy->Quinone Methide Disproportionation

Caption: Hydrogen Atom Transfer (HAT) mechanism neutralizing a peroxy radical. The resulting phenoxy radical is stabilized by steric hindrance.

Industrial Utility
  • Intermediate for Irganox 245: CID 16678 is coupled with acrylic acid derivatives or other linkers. The vacant para position is the reactive site for these couplings.

  • Polymerization Inhibitor: Used in the processing of acrylates and styrenics to prevent premature polymerization during storage.

  • Stabilizer: Added to diethyl ether and tetrahydrofuran (THF) to inhibit the formation of explosive peroxides.

Biological & Toxicological Context

Toxicity Profile
  • Acute Toxicity: Harmful if swallowed (H302).[1] LD50 (Oral, Rat) is typically in the range of 500–1000 mg/kg [2].

  • Corrosivity: Classified as Skin Corr.[1] 1B (H314). The compound causes severe skin burns and eye damage due to its phenolic nature and lipophilicity, which allows deep tissue penetration.

  • Environmental: Toxic to aquatic life with long-lasting effects (H411).[1] It resists rapid biodegradation due to the steric bulk of the tert-butyl group.

Metabolism

In mammalian systems, hindered phenols are typically metabolized via:

  • Oxidation of the alkyl groups: The methyl group at position 6 can be oxidized to a carboxylic acid.

  • Glucuronidation: Conjugation at the phenolic hydroxyl group, facilitating renal excretion.

Analytical Protocols

Gas Chromatography (GC) Analysis

To verify the identity of CID 16678 against its isomers (e.g., 4-tert-butyl-2-methylphenol), retention index (RI) data is crucial.

  • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane).

  • Method:

    • Injector: 250°C, Split ratio 50:1.

    • Oven: 60°C (hold 2 min) → 10°C/min → 280°C.

    • Detector: FID or MS.

  • Differentiation:

    • 2-tert-butyl-6-methylphenol (CID 16678):[2] Elutes earlier due to intramolecular H-bonding (shielding the OH group) and lower boiling point.

    • 4-tert-butyl-2-methylphenol:[3] Elutes later; higher boiling point due to intermolecular H-bonding.

Quality Control Specification
TestSpecificationMethod
Appearance Yellowish crystalline massVisual
Assay (GC) ≥ 99.0%GC-FID
Water Content ≤ 0.1%Karl Fischer
Color (APHA) ≤ 50 (Molten)Colorimetry

References

  • Sigma-Aldrich. (2024). Product Specification: 2-tert-Butyl-6-methylphenol.[4][2] Retrieved from

  • PubChem. (2024). Compound Summary for CID 16678, 2-tert-Butyl-6-methylphenol. National Center for Biotechnology Information. Retrieved from

  • Chemos GmbH. (2023). Safety Data Sheet: 2-tert-Butyl-6-methylphenol. Retrieved from

  • BenchChem. (2025).[5] Antioxidant Mechanism of Hindered Phenols. Retrieved from

  • Ataman Kimya. (2024). Technical Data: Phenolic Antioxidants and Intermediates. Retrieved from

Sources

Foundational

An In-Depth Technical Guide to the Melting Point of 2-tert-Butyl-6-methylphenol

This guide provides a comprehensive technical overview of the melting point of 2-tert-butyl-6-methylphenol (CAS 2219-82-1), a crucial physical property for its application in research, drug development, and quality contr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the melting point of 2-tert-butyl-6-methylphenol (CAS 2219-82-1), a crucial physical property for its application in research, drug development, and quality control. This document moves beyond a simple statement of the melting point to explore the underlying principles, modern analytical techniques, and the impact of molecular purity on this fundamental characteristic.

Physicochemical Properties and Significance of Melting Point

2-tert-Butyl-6-methylphenol is a sterically hindered phenolic compound with significant antioxidant properties. Its physical state at ambient temperature is a critical parameter for handling, formulation, and storage. The melting point is not merely a physical constant but a sensitive indicator of purity.

PropertyValueSource
Molecular Formula C₁₁H₁₆OPubChem[1]
Molecular Weight 164.24 g/mol PubChem[1]
Appearance Yellow crystalline solidPubChem[1]
Boiling Point 230 °CThe Good Scents Company[2]
Reported Melting Point Range 24-27 °CPubChem[1]

The relatively low melting point of 2-tert-butyl-6-methylphenol means that its physical state can be influenced by ambient temperature variations, impacting its handling and processing.

Factors Influencing the Melting Point of 2-tert-Butyl-6-methylphenol

The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a liquid state. This transition is sharp for a pure substance but can be significantly affected by the presence of impurities.

The Impact of Impurities

Impurities disrupt the crystal lattice of a solid, leading to a phenomenon known as melting point depression and broadening. Even small amounts of soluble impurities can cause a noticeable decrease in the melting point and an increase in the temperature range over which the substance melts. This is because the impurities introduce defects into the crystal structure, which require less energy to overcome the intermolecular forces holding the molecules together.

Potential Impurities from Synthesis

Understanding the synthesis of 2-tert-butyl-6-methylphenol provides insight into potential impurities that may be present in the final product. A common synthetic route involves the vapor phase catalytic methylation of 2-tert-butylphenol with methanol.

  • Starting Materials: Unreacted 2-tert-butylphenol can remain in the final product.

  • Byproducts: Isomeric variants and other substituted phenols can be formed during the synthesis. For instance, elevating the reaction temperature above 300°C can lead to the formation of 2,6-dimethylphenol[3].

The presence of these and other impurities will directly impact the observed melting point.

Methodologies for Accurate Melting Point Determination

The choice of methodology for determining the melting point depends on the required accuracy, precision, and the nature of the sample. This section details both traditional and modern instrumental techniques.

Capillary Melting Point Method

This traditional method provides a visual determination of the melting range.

  • Sample Preparation: A small amount of finely powdered, dry 2-tert-butyl-6-methylphenol is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a heating block or oil bath alongside a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

G cluster_prep Sample Preparation cluster_measurement Measurement prep1 Finely powder the 2-tert-butyl-6-methylphenol sample prep2 Pack into a capillary tube (2-3 mm height) prep1->prep2 meas1 Place capillary in heating apparatus prep2->meas1 meas2 Heat at a controlled rate (1-2 °C/min) meas1->meas2 meas3 Observe and record melting range meas2->meas3

Caption: Workflow for Capillary Melting Point Determination.

Automated Melting Point Apparatus

Modern automated systems offer improved accuracy, precision, and throughput. These instruments utilize optical detection to determine the melting point.

  • Sample Preparation: As with the capillary method, a small amount of the sample is packed into a capillary tube.

  • Instrument Setup: The capillary tube is inserted into the instrument's heating block. The starting temperature, heating rate, and ending temperature are programmed.

  • Automated Measurement: The instrument heats the sample at the programmed rate and uses a light source and a detector to monitor changes in the sample's optical properties (e.g., light transmission or reflection) as it melts.

  • Data Acquisition: The instrument automatically records the onset and completion of melting, providing a digital readout of the melting range.

G cluster_setup Setup cluster_analysis Automated Analysis setup1 Pack sample into capillary tube setup2 Insert capillary and program instrument settings setup1->setup2 analysis1 Instrument heats sample at programmed rate setup2->analysis1 analysis2 Optical detection of phase transition analysis1->analysis2 analysis3 Digital output of melting range analysis2->analysis3

Caption: Workflow for Automated Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides highly accurate and quantitative information about the melting process.

  • Sample Preparation: A small, accurately weighed amount of 2-tert-butyl-6-methylphenol (typically 1-5 mg) is placed in a DSC pan, which is then hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated using certified reference materials with known melting points.

  • Measurement: The sample and a reference (an empty sealed pan) are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 5-10 °C/min) through the melting transition.

  • Data Analysis: The resulting thermogram shows a peak corresponding to the melting of the sample. The onset of the peak is typically taken as the melting point for a pure substance[4]. The area under the peak is proportional to the enthalpy of fusion. Symmetrical peaks generally indicate a pure material, while asymmetrical peaks can suggest the presence of impurities or multiple crystalline forms[5].

G cluster_dsc_prep Sample Preparation & Setup cluster_dsc_analysis DSC Analysis dsc_prep1 Accurately weigh sample (1-5 mg) into DSC pan dsc_prep2 Hermetically seal pan and place in DSC cell dsc_prep1->dsc_prep2 dsc_analysis1 Ramp temperature at a constant rate (e.g., 10 °C/min) dsc_prep2->dsc_analysis1 dsc_analysis2 Measure heat flow vs. temperature dsc_analysis1->dsc_analysis2 dsc_analysis3 Analyze thermogram to determine melting point and enthalpy dsc_analysis2->dsc_analysis3

Caption: Workflow for DSC Melting Point Determination.

Purification of 2-tert-Butyl-6-methylphenol for Accurate Melting Point Determination

To obtain a sharp and accurate melting point, the compound must be of high purity. Recrystallization is a common and effective method for purifying solid organic compounds.

Recrystallization Protocol:
  • Solvent Selection: The ideal solvent should dissolve 2-tert-butyl-6-methylphenol sparingly at room temperature but have high solubility at its boiling point. For phenolic compounds, solvents like ethanol, water, or mixtures thereof are often suitable[6]. A solvent system of heptane/ethyl acetate or methanol/water could also be effective[7].

  • Dissolution: The impure solid is dissolved in the minimum amount of the hot solvent.

  • Decolorization (if necessary): If the solution is colored, a small amount of activated carbon can be added to adsorb colored impurities. However, charcoal should be used with caution for phenolic compounds as it can sometimes react with them[6].

  • Hot Filtration: The hot solution is filtered to remove any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly and undisturbed to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried thoroughly.

G start Impure 2-tert-butyl-6-methylphenol dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot filtration to remove insoluble impurities dissolve->hot_filter cool Cool filtrate slowly to induce crystallization hot_filter->cool collect Collect crystals by filtration cool->collect wash Wash with cold solvent collect->wash dry Dry purified crystals wash->dry end Pure 2-tert-butyl-6-methylphenol dry->end

Caption: Recrystallization Workflow for Purification.

Conclusion

The melting point of 2-tert-butyl-6-methylphenol is a fundamental property that is indicative of its purity. While a range of 24-27 °C is commonly cited, this can be influenced by the presence of impurities arising from its synthesis. For accurate and precise determination, modern instrumental methods such as automated melting point apparatus and Differential Scanning Calorimetry are recommended. Proper purification of the compound, for which recrystallization is a suitable method, is essential for obtaining a sharp and reliable melting point. This guide provides the necessary theoretical background and practical protocols for researchers, scientists, and drug development professionals to confidently determine and interpret the melting point of 2-tert-butyl-6-methylphenol.

References

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]

  • AILabPage. (2025, August 18). How to Interpret Differential Scanning Calorimeter (DSC) Curves. Retrieved from [Link]

  • ScienceDirect. (2025, December 17). Melting peak: Significance and symbolism. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Evaluation and Interpretation of Peak Temperatures of DSC Curves. Part 1: Basic Principles. Retrieved from [Link]

  • Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • University of Babylon. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butyl-6-methylphenol. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • PraxiLabs. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • TU Delft Repository. (n.d.). Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. Retrieved from [Link]

  • Australian Government Department of Health. (2014, April 11). Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Environment tier II assessment. Retrieved from [Link]

  • NIST. (n.d.). 2-tert-Butyl-6-methylphenol, methyl ether. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-tert-Butyl-6-methylphenol, methyl ether. Retrieved from [Link]

  • ResearchGate. (2009). About selective methods of synthesis of 6- tert -butyl-2-methylphenol and 6. Retrieved from [Link]

  • Google Patents. (n.d.). EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization.
  • The Good Scents Company. (n.d.). 2-tert-butyl-6-methyl phenol. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). 2-tert-Butyl-6-methylphenol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-tert-butyl-6-methylphenol from o-cresol

Application Note: Selective Synthesis of 2-tert-butyl-6-methylphenol from o-Cresol Executive Summary The synthesis of 2-tert-butyl-6-methylphenol (CAS: 2219-82-1) presents a classic challenge in regioselectivity.[1] In s...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Synthesis of 2-tert-butyl-6-methylphenol from o-Cresol

Executive Summary

The synthesis of 2-tert-butyl-6-methylphenol (CAS: 2219-82-1) presents a classic challenge in regioselectivity.[1] In standard electrophilic aromatic substitution, the para position (C4) of o-cresol is sterically accessible and electronically favored, typically yielding 4-tert-butyl-6-methylphenol.[1] To achieve high selectivity for the 2,6-disubstituted product (the ortho isomer), the reaction must proceed under kinetic control using a coordination catalyst that directs the alkyl group to the sterically hindered ortho position.[1]

This guide details the Aluminum Phenoxide-Catalyzed Ortho-Alkylation , widely regarded as the "Gold Standard" for this transformation due to its superior regioselectivity (>90% ortho).[1] A secondary protocol using Solid Acid Catalysis is provided for contexts requiring heterogeneous separation, though with noted trade-offs in selectivity.[1]

Mechanistic Insight & Strategic Considerations

The Ortho-Selectivity Paradox

Under standard Friedel-Crafts conditions (e.g.,


 catalysis), the tert-butyl cation attacks the thermodynamic well—the para position.[1] To force ortho substitution, we utilize the Aluminum Tris(o-cresolate)  catalyst.[1]

Mechanism of Action:

  • Catalyst Formation: Aluminum metal dissolves in o-cresol to form aluminum tris(o-cresolate).[1]

  • Coordination: The aluminum center acts as a Lewis acid, coordinating with the phenoxide oxygen.[1]

  • Directed Attack: The isobutylene molecule coordinates to the aluminum center. The geometry of this intermediate aligns the electrophilic carbon of the isobutylene specifically with the ortho carbon of the phenol ring, facilitating an intramolecular-like transfer.[1]

OrthoSelectivity cluster_conditions Critical Parameters Cresol o-Cresol (Starting Material) Complex Aluminum Tris(o-cresolate) Intermediate Cresol->Complex + Al, - H2 Al_Cat Aluminum Metal (Catalyst Precursor) Al_Cat->Complex Transition Coordination Complex (Al directs t-Butyl to Ortho) Complex->Transition + Isobutylene Isobutylene Isobutylene (Gas) Isobutylene->Transition Product_Ortho 2-tert-butyl-6-methylphenol (Target: Kinetic Product) Transition->Product_Ortho Major Pathway (Coordination Control) Product_Para 4-tert-butyl-6-methylphenol (By-product: Thermodynamic) Transition->Product_Para Minor Pathway (Steric Leakage) Temp Temp: 80-100°C (Prevents rearrangement) Press Pressure: 5-10 bar (Solubility control)

Figure 1: Mechanistic pathway highlighting the coordination-driven selectivity of Aluminum Phenoxide catalysis.

Protocol 1: Aluminum Phenoxide Catalyzed Alkylation (High Selectivity)

Recommended for pharmaceutical intermediates and high-purity applications.[1]

Reagents & Equipment
  • Reactants: o-Cresol (99%+), Isobutylene gas (99%+).[1]

  • Catalyst: Aluminum metal (turnings or powder) or Aluminum Isopropoxide.

  • Equipment: High-pressure stainless steel autoclave (Parr reactor or similar) with mechanical stirring and heating jacket.

Step-by-Step Procedure
  • Catalyst Preparation (In-Situ):

    • Load o-cresol (108.1 g, 1.0 mol) into the reactor.[1]

    • Add Aluminum metal turnings (1.0 g, ~3.7 mmol). Note: Using ~1-2 wt% Al relative to phenol is standard.[1]

    • Activation: Heat to 140–150°C under nitrogen flow. Stir vigorously. Hydrogen gas will evolve.

    • Checkpoint: The mixture will turn dark/grey. Ensure all metal has dissolved before proceeding (approx. 30–60 mins).

    • Cool the reactor contents to 80–90°C .

  • Alkylation Reaction:

    • Seal the reactor and purge with Nitrogen (

      
      ) to remove oxygen.
      
    • Pressurize with Isobutylene to 5–10 bar (approx. 70–150 psi).

    • Maintain temperature at 100°C . Critical: Do not exceed 120°C, as this promotes rearrangement to the para isomer.[1]

    • Stir at 800–1000 RPM to overcome mass transfer limitations (gas-liquid).

    • Monitor pressure drop. Repressurize as needed until 1.0–1.1 molar equivalents of isobutylene have been consumed.

  • Quenching & Workup:

    • Vent excess isobutylene.

    • Hydrolysis: Add dilute aqueous sulfuric acid (10%

      
      , 50 mL) to the reaction mass at 60°C. This decomposes the aluminum phenoxide complex.
      
    • Separate the organic layer (top) from the aqueous aluminum salt layer (bottom).

    • Wash the organic layer twice with warm water (

      
      ) to remove acid traces.
      
  • Purification:

    • Perform fractional distillation under reduced pressure (vacuum).

    • Cut 1: Unreacted o-cresol (recycle).[1]

    • Cut 2 (Target): 2-tert-butyl-6-methylphenol (bp ~125°C at 20 mmHg).[1]

    • Residue: 2,4-di-tert-butyl-6-methylphenol and oligomers.[1]

Protocol 2: Solid Acid Catalysis (Heterogeneous)

Alternative for continuous flow or where metal waste is a concern.[1]

Reagents & Equipment
  • Catalyst: Sulfated Zirconia (

    
    ) or Amberlyst-15 (Dry).[1]
    
  • Solvent: Cyclohexane (optional, to mitigate viscosity).[1]

Procedure Summary
  • Load o-cresol and catalyst (10 wt% loading) into the reactor.

  • Heat to 60–70°C . Note: Solid acids are often more active but less selective; lower temperatures help.[1]

  • Feed Isobutylene slowly.

  • Filtration: Filter hot to remove the catalyst (can be regenerated).

  • Purification: Requires more rigorous distillation due to higher para isomer content.

Data Analysis & Quality Control

Table 1: Comparative Performance of Catalytic Methods

ParameterProtocol 1: Al-PhenoxideProtocol 2: Sulfated ZirconiaStandard Acid (

)
Conversion 95-98%85-90%>98%
Ortho-Selectivity >92% 60-75%<40%
Para-Isomer <5%20-30%>50%
Di-alkylated <3%5-10%10-15%
Reaction Temp 100°C60-70°C40-60°C
Analytical Method (GC-FID)
  • Column: DB-5 or HP-5 (30m x 0.25mm).[1]

  • Carrier: Helium @ 1.0 mL/min.

  • Oven: 80°C (2 min)

    
     10°C/min 
    
    
    
    250°C.
  • Retention Order: o-Cresol < 2-tert-butyl-6-methylphenol < 4-tert-butyl-6-methylphenol < 2,4-di-tert-butyl-6-methylphenol.[1]

Process Workflow Diagram

Workflow Start Start: o-Cresol Loading Cat_Prep Catalyst Formation (150°C, -H2) Start->Cat_Prep Reaction Isobutylene Addition (100°C, 5-10 bar) Cat_Prep->Reaction Quench Hydrolysis (Dilute H2SO4) Reaction->Quench Conversion >95% Separation Phase Separation (Remove Al salts) Quench->Separation Distillation Vacuum Distillation Separation->Distillation Organic Phase Distillation->Start Recycle o-Cresol End Final Product (>99% Purity) Distillation->End Collect 120-125°C Fraction

Figure 2: Operational workflow for the batch synthesis of 2-tert-butyl-6-methylphenol.

Troubleshooting & Safety

  • Low Selectivity (High Para-isomer):

    • Cause: Temperature too high (>120°C) or insufficient catalyst formation.

    • Fix: Ensure Aluminum is fully dissolved before adding isobutylene. Lower reaction temperature.

  • Stalled Reaction:

    • Cause: Poisoning of catalyst by water in o-cresol.

    • Fix: Dry o-cresol by azeotropic distillation before catalyst addition.[1] The Al-phenoxide catalyst is extremely moisture-sensitive.[1]

  • Safety: Isobutylene is highly flammable. The reactor must be grounded. Aluminum alkyls (intermediates) are pyrophoric; ensure hydrolysis is complete before exposing the organic layer to air/heat.

References

  • Kolka, A. J., Napolitano, J. P., Filbey, A. H., & Ecke, G. G. (1957).[1] The ortho-Alkylation of Phenols. The Journal of Organic Chemistry, 22(6), 642–646.[1] Link[1]

  • Fiege, H., et al. (2000).[1] Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] Link[1]

  • Yadav, G. D., & Kumar, P. (2005).[1] Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. Industrial & Engineering Chemistry Research. Link[1]

  • Ethyl Corporation. (1960). Process for the preparation of 2,6-dialkylphenols. U.S. Patent 2,831,898. Link

  • SIELC Technologies. (2018). Separation of 2-tert-Butyl-6-methylphenol on Newcrom R1 HPLC column. Application Note. Link

Sources

Application

Application Note: Mechanistic Pathways and Protocols for the Alkylation of o-Cresol with Isobutylene

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Reaction Mechanisms, Heterogeneous Catalysis, and Experimental Workflows Executive Summary The alkylation of o-cresol with...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Reaction Mechanisms, Heterogeneous Catalysis, and Experimental Workflows

Executive Summary

The alkylation of o-cresol with isobutylene is a highly significant industrial Friedel-Crafts reaction. The resulting sterically hindered phenols—primarily 4-tert-butyl-2-methylphenol and 6-tert-butyl-2-methylphenol —are critical building blocks in the synthesis of advanced antioxidants, agrochemicals, and pharmaceutical intermediates [1].

Historically, this reaction relied on homogeneous Lewis acids (e.g., AlCl₃, BF₃) or mineral acids (e.g., H₂SO₄), which pose severe environmental, corrosive, and purification challenges. Modern synthetic protocols have shifted toward heterogeneous solid acid catalysts, such as Sulfated Zirconia (SZ) and Silica-Supported 12-Tungstophosphoric Acid (TPA/SiO₂), which offer superior regioselectivity, ease of separation, and catalyst regenerability [2]. This application note details the underlying electrophilic aromatic substitution (EAS) mechanism, provides a rationale for catalyst selection, and outlines a self-validating protocol for vapor-phase alkylation.

Mechanistic Principles & Regioselectivity

The reaction is governed by a classic Friedel-Crafts alkylation mechanism driven by the generation of a highly stable tertiary carbocation. Understanding the causality behind the regioselectivity is crucial for optimizing product distribution.

The Electrophilic Aromatic Substitution (EAS) Pathway
  • Carbocation Generation: The reaction initiates when isobutylene (or tert-butanol, which dehydrates in situ) interacts with the Brønsted acid sites of the catalyst. Protonation of the alkene double bond yields a highly stable tert-butyl carbocation.

  • Electrophilic Attack: The electron-rich aromatic ring of o-cresol undergoes nucleophilic attack by the tert-butyl carbocation, forming a resonance-stabilized arenium ion (Wheland intermediate).

  • De-protonation: The intermediate rapidly loses a proton to the catalyst surface, restoring aromaticity and yielding the alkylated product.

Directing Effects and Steric Causality

In o-cresol, the hydroxyl (-OH) group is a strong activating group and a dominant ortho/para director. The methyl (-CH₃) group is a weaker activating group. Consequently, the electrophile is directed primarily to the positions relative to the -OH group:

  • Position 4 (para to -OH): Highly favored due to minimal steric hindrance, yielding 4-tert-butyl-2-methylphenol as the major thermodynamic product.

  • Position 6 (ortho to -OH): Less favored due to the steric bulk of the incoming tert-butyl group, yielding 6-tert-butyl-2-methylphenol as a minor product.

  • O-Alkylation (Ether Formation): At lower temperatures (<150 °C) or with weakly acidic catalysts, kinetic O-alkylation can occur, yielding tert-butyl o-tolyl ether. However, superacidic catalysts and elevated temperatures (>200 °C) thermodynamically drive the equilibrium toward C-alkylation [1].

Mechanism Iso Isobutylene tBu tert-Butyl Carbocation Iso->tBu Protonation H Acid Catalyst (H+) H->tBu Arenium Arenium Ion (Wheland Intermediate) tBu->Arenium Electrophilic Attack oCresol o-Cresol oCresol->Arenium Prod1 4-tert-Butyl-2-methylphenol (Major Product) Arenium->Prod1 -H+ (para to OH) Prod2 6-tert-Butyl-2-methylphenol (Minor Product) Arenium->Prod2 -H+ (ortho to OH)

Fig 1: EAS Mechanism of o-Cresol Alkylation with Isobutylene

Catalyst Selection & Quantitative Comparison

The choice of catalyst dictates the phase of the reaction, the required temperature, and the ultimate regioselectivity. Superacidic solid catalysts like Sulfated Zirconia (SZP-15) provide an optimal balance of Brønsted and Lewis acid sites, suppressing etherification and promoting deep C-alkylation [1][3].

Table 1: Quantitative Comparison of Catalytic Systems for o-Cresol Alkylation

Catalyst TypeOptimal PhaseTemp Range (°C)Max Conversion (%)Primary SelectivityOperational Limitations
AlCl₃ / H₂SO₄ Liquid80–140>90%4-TBC, 6-TBCHighly corrosive; generates toxic waste; non-reusable.
Amberlyst-15 Resin Liquid80–12075–85%Ethers, 4-TBCThermal degradation above 120 °C; favors kinetic products.
TPA/SiO₂ [2]Vapor/Liquid140–200~92%4-TBC, 4,6-DTBCPotential leaching of active tungstophosphoric acid species.
Sulfated Zirconia (SZP-15) [1]Vapor200–250~95%4-TBC (>90%)Requires high temperatures; susceptible to coking over time.

Note: 4-TBC = 4-tert-butyl-2-methylphenol; 4,6-DTBC = 4,6-di-tert-butyl-2-methylphenol.

Experimental Protocol: Vapor-Phase Alkylation

The following self-validating protocol utilizes a fixed-bed continuous flow reactor over a Sulfated Zirconia (SZP-15) catalyst. This setup ensures high throughput and allows for real-time monitoring of catalyst deactivation.

Materials and Equipment
  • Reagents: o-Cresol (≥99% purity), Isobutylene gas (or liquid tert-butanol as an in situ precursor).

  • Catalyst: Perlite-supported Sulfated Zirconia (15 wt.% SZP-15), calcined at 600 °C prior to use.

  • Equipment: Tubular fixed-bed reactor equipped with a PID temperature controller, mass flow controllers (MFCs), HPLC pump (if using liquid precursors), and a downstream cold trap (0 °C).

Step-by-Step Methodology

Step 1: Catalyst Loading and In Situ Activation

  • Load 1.0 g of SZP-15 catalyst into the center of the tubular reactor, securing it between two plugs of quartz wool.

  • Purge the system with inert N₂ gas at a flow rate of 30 mL/min.

  • Ramp the reactor temperature to 400 °C at a rate of 5 °C/min and hold for 2 hours.

    • Validation Check: Monitor the effluent gas for moisture. Activation is complete when the effluent humidity drops to baseline, ensuring all Brønsted sites are free of adsorbed water.

Step 2: Temperature Equilibration

  • Cool the reactor under continuous N₂ flow to the optimized reaction temperature of 235 °C . This specific temperature thermodynamically favors C-alkylation while preventing the dealkylation that occurs at >250 °C [1].

Step 3: Reactant Introduction

  • Introduce the reactant feed consisting of o-cresol and isobutylene at a molar ratio of 1:2.

  • Maintain a Weight Hourly Space Velocity (WHSV) of 0.83 h⁻¹.

    • Note: If using tert-butanol as the isobutylene source, feed the liquid mixture via an HPLC pump into a pre-heater (set to 200 °C) to vaporize the feed before it contacts the catalyst bed.

Step 4: Continuous Reaction and Sampling

  • Allow the system to run for 45 minutes to achieve a steady-state equilibrium.

  • Route the reactor effluent through a cold trap maintained at 0 °C to condense the phenolic products.

  • Validation Check: Take three consecutive aliquots at 15-minute intervals. Analyze via GC-MS (HP-5 capillary column, FID detector). Steady-state is confirmed when the variance in o-cresol conversion across the three samples is <2%.

Step 5: Catalyst Regeneration

  • Monitor the conversion rate continuously. A drop in conversion of >10% indicates catalyst deactivation due to carbonaceous coking.

  • Halt the reactant feed and switch to an Air/N₂ mixture (1:1 ratio).

  • Ramp the temperature to 450 °C for 4 hours to combust the coke deposits.

  • Validation Check: Resume the reaction feed at 235 °C. A successfully regenerated SZP-15 catalyst will restore >95% of its original catalytic activity [1].

Workflow Act 1. Catalyst Activation (SZP-15, 400°C, N2 Purge) Equil 2. Temp Equilibration (Cool to 235°C) Act->Equil Feed 3. Reactant Feed (o-Cresol + Isobutylene, WHSV 0.83 h⁻¹) Equil->Feed React 4. Continuous Reaction (Tubular Fixed-Bed Reactor) Feed->React Cond 5. Product Condensation (Cold Trap at 0°C) React->Cond Anal 6. GC-MS Analysis (Validate Steady-State & Selectivity) Cond->Anal Regen 7. Catalyst Regeneration (Air/N2 Purge, 450°C) Anal->Regen If Conversion Drops >10% Regen->Equil Activity Restored (>95%)

Fig 2: Experimental Workflow for Vapor-Phase o-Cresol Alkylation

References

  • Title: Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst Source: Sustainability (MDPI), 2022, 14(9), 5149. URL: [Link]

  • Title: Nanosized Silica-Supported 12-Tungstophosphoric Acid: A Highly Active and Stable Catalyst for the Alkylation of p-Cresol with tert-Butanol Source: Catalysts (MDPI), 2023, 13(11), 1432. URL: [Link]

  • Title: Process for the production of substituted phenylene aromatic diesters (Details o-cresol alkylation with isobutylene as a synthetic precursor)
Method

Application Notes: 2-tert-Butyl-6-methylphenol as an Advanced Antioxidant Intermediate

Introduction & Mechanistic Rationale In the fields of polymer stabilization, petrochemical refinement, and pharmaceutical formulation, mitigating oxidative degradation is paramount. 2-tert-butyl-6-methylphenol (CAS: 2219...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the fields of polymer stabilization, petrochemical refinement, and pharmaceutical formulation, mitigating oxidative degradation is paramount. 2-tert-butyl-6-methylphenol (CAS: 2219-82-1), also known as 6-tert-butyl-o-cresol, serves as a critical synthetic intermediate and a potent primary antioxidant[1][2].

While it possesses intrinsic free-radical scavenging capabilities, its true value to drug development professionals and materials scientists lies in its structural asymmetry. The strategic placement of a bulky tert-butyl group at the ortho position provides essential steric shielding to the phenolic hydroxyl group[1]. Meanwhile, the para position remains unsubstituted, offering a highly reactive site for targeted electrophilic aromatic substitution[3]. This allows researchers to synthesize complex, high-molecular-weight secondary antioxidants—most notably Antioxidant 736 (4,4'-Thiobis(2-tert-butyl-6-methylphenol))[3][4].

The Causality of Steric Hindrance

Standard unhindered phenols can quench reactive oxygen species (ROS), but their resulting phenoxy radicals often undergo pro-oxidant radical-radical coupling, leading to discoloration and secondary degradation. By utilizing 2-tert-butyl-6-methylphenol, the bulky tert-butyl group physically blocks the oxygen center. When the phenol donates a hydrogen atom to a lipid peroxyl radical via Hydrogen Atom Transfer (HAT), the resulting phenoxy radical is stabilized through both resonance and steric hindrance, effectively terminating the auto-oxidation chain reaction without triggering adverse side reactions[1].

G ROO Peroxyl Radical (Reactive) HAT Hydrogen Atom Transfer (Reaction Core) ROO->HAT Attacks Phenol 2-tert-butyl-6-methylphenol (Antioxidant) Phenol->HAT Donates H+ ROOH Hydroperoxide (Stabilized) HAT->ROOH Neutralizes Radical Phenoxy Radical (Sterically Hindered) HAT->Radical Resonance

Fig 1. Hydrogen Atom Transfer (HAT) mechanism of sterically hindered phenols.

Physicochemical Profiling

Understanding the quantitative differences between the intermediate and its downstream derivative is crucial for predicting solubility, volatility, and thermal stability in high-temperature processing environments.

Table 1: Comparative Properties of the Intermediate and its Thiobis Derivative

Property2-tert-butyl-6-methylphenol (Intermediate)Antioxidant 736 (Downstream Dimer)
CAS Number 2219-82-1[1]96-66-2[3]
Molecular Formula C11H16O[2]C22H30O2S[4]
Molecular Weight 164.24 g/mol [2]358.5 g/mol [4]
Topological Polar Surface Area 20.2 Ų[2]65.8 Ų[4]
Primary Function Synthetic building block / Primary Antioxidant[1]Dual-action (Primary & Secondary) Stabilizer[3]
Thermal Volatility ModerateVery Low (Suitable for high-temp processing)[3]

Experimental Protocol: Synthesis of Antioxidant 736

The following self-validating protocol details the conversion of 2-tert-butyl-6-methylphenol into 4,4'-Thiobis(2-tert-butyl-6-methylphenol) via a thiobis coupling reaction. This yields a synergistic molecule where the phenolic heads act as radical scavengers, and the thioether bridge acts as a hydroperoxide decomposer[3].

Materials Required:
  • 2-tert-butyl-6-methylphenol (High purity, ≥99%)

  • Sulfur dichloride (SCl₂) or equivalent sulfurizing agent

  • Anhydrous dichloromethane (DCM)

  • Nitrogen gas (N₂)

Step-by-Step Methodology:
  • System Preparation: Purge a dry, round-bottom flask with N₂. Dissolve 2.0 equivalents of 2-tert-butyl-6-methylphenol in anhydrous DCM.

  • Activation & Coupling: Cool the reaction mixture to 0–5°C using an ice bath. Slowly add 0.95 equivalents of SCl₂ dropwise over 30 minutes. Causality note: Using a slight stoichiometric deficit of SCl₂ ensures complete consumption of the highly reactive sulfurizing agent, preventing the formation of polysulfide byproducts.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 4 hours under N₂.

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 9:1). The reaction is complete when the high-Rf spot of the monomer diminishes, replaced by a distinct, lower-Rf spot corresponding to the thiobis dimer.

  • Quenching: Carefully quench the reaction by adding ice-cold distilled water. Transfer to a separatory funnel.

  • Extraction & Drying: Extract the organic layer, wash twice with saturated brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield Antioxidant 736 as white to light-yellow crystals[3]. Validate purity via melting point determination and Mass Spectrometry (Expected [M]+ peak at m/z 358.5)[4].

G Prep 1. Solubilization (Inert Solvent, N2 atm) Add 2. SCl2 Addition (Dropwise, 0°C) Prep->Add React 3. Thiobis Coupling (RT, 4 Hours) Add->React Validate 4. TLC Validation (Monitor Dimer Formation) React->Validate Purify 5. Recrystallization (Yield: Antioxidant 736) Validate->Purify

Fig 2. Experimental workflow for the synthesis of Antioxidant 736 via thiobis coupling.

Application Protocol: Oxidative Induction Time (OIT) Testing

To validate the efficacy of the synthesized antioxidant in a pharmaceutical packaging polymer or lipid-based drug delivery system, an OIT test via Differential Scanning Calorimetry (DSC) must be performed.

Step-by-Step Methodology:
  • Doping the Matrix: Dissolve the synthesized Antioxidant 736 in a volatile solvent (e.g., acetone). Add this solution to the target polymer powder (e.g., polyethylene) to achieve a final concentration of 0.2% w/w.

  • Homogenization: Evaporate the solvent entirely under a vacuum at 40°C to ensure a homogeneous, molecular-level distribution of the antioxidant within the matrix.

  • Thermal Baseline: Weigh exactly 5.0 mg of the doped sample into an open aluminum DSC pan. Prepare a second pan with an unformulated (blank) polymer sample as a control.

  • DSC Programming:

    • Equilibrate the DSC cell at 50°C under a nitrogen purge (50 mL/min).

    • Ramp the temperature to 200°C at a rate of 20°C/min.

    • Hold isothermally at 200°C for 5 minutes to ensure thermal equilibrium.

  • Oxidative Switch: Switch the purge gas from nitrogen to oxygen (50 mL/min). Record the exact time of the gas switch (t=0).

  • Self-Validation & Data Analysis: Monitor the heat flow. The OIT is defined as the time interval from the introduction of oxygen to the onset of the exothermic oxidation peak. A successful formulation will show a significantly prolonged OIT compared to the blank control, validating the radical-quenching efficacy of the synthesized derivative[3].

References

  • National Center for Biotechnology Information. "2-tert-Butyl-6-methylphenol | C11H16O | CID 16678". PubChem. Available at: [Link]

  • National Center for Biotechnology Information. "4,4'-Thiobis(2-tert-butyl-6-methylphenol) | C22H30O2S | CID 7306". PubChem. Available at: [Link]

Sources

Application

Technical Guide: Use of 6-tert-Butyl-o-Cresol in Polymerization Inhibitors

Executive Summary 6-tert-butyl-o-cresol (6-TBOC), also known as 2-tert-butyl-6-methylphenol (CAS: 2219-82-1), represents a critical class of hindered phenolic antioxidants used to stabilize reactive monomers such as styr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-tert-butyl-o-cresol (6-TBOC), also known as 2-tert-butyl-6-methylphenol (CAS: 2219-82-1), represents a critical class of hindered phenolic antioxidants used to stabilize reactive monomers such as styrene, butadiene, and acrylates. Unlike the more common 4-tert-butylcatechol (TBC), which requires dissolved oxygen to function and often leads to product discoloration, 6-TBOC offers a robust alternative for applications requiring color stability and moderate radical scavenging kinetics.

This guide details the mechanistic grounding, specific handling protocols, and analytical validation methods required to deploy 6-TBOC effectively in industrial polymerization inhibition.

Part 1: Mechanism and Chemical Logic

Structural Advantage

The efficacy of 6-TBOC lies in its specific steric environment. It possesses a single tert-butyl group ortho to the hydroxyl moiety.

  • Vs. Unhindered Phenols: The tert-butyl group provides steric protection to the phenoxy radical formed after scavenging, preventing rapid side-reactions that could re-initiate polymerization.

  • Vs. BHT (2,6-di-tert-butyl-4-methylphenol): BHT has two bulky tert-butyl groups flanking the hydroxyl. While BHT is extremely stable, the steric crowding can sometimes reduce the rate of hydrogen abstraction by incoming radicals. 6-TBOC, with only one bulky group, strikes a balance—maintaining sufficient activity (kinetic accessibility) while ensuring the stability of the resulting radical.

Mechanism of Action

6-TBOC functions as a chain-breaking antioxidant. It donates a hydrogen atom (H[1][2]•) to propagating peroxy (ROO[3]•) or carbon-centered radicals (R•), effectively terminating the polymerization chain.[1][4]

RadicalScavenging cluster_legend Reaction Phase MonomerRadical Polymer Radical (ROO• or R•) Transition H-Atom Transfer (HAT) MonomerRadical->Transition Inhibitor 6-TBOC (Ar-OH) Inhibitor->Transition DeadChain Terminated Chain (ROOH or RH) Transition->DeadChain Termination PhenoxyRadical Stable Phenoxy Radical (Ar-O•) Transition->PhenoxyRadical NonRadicalProducts Non-Radical Products (Quinone Methides) PhenoxyRadical->NonRadicalProducts Disproportionation or Coupling

Figure 1: Radical scavenging mechanism of 6-tert-butyl-o-cresol. The inhibitor sacrifices its phenolic hydrogen to neutralize the propagating polymer chain.

Comparative Analysis
Feature6-tert-butyl-o-cresol (6-TBOC)4-tert-butylcatechol (TBC)BHT
Active Mechanism H-donor (Phenolic)H-donor + Quinone trapH-donor (Phenolic)
Oxygen Requirement Low (Active in anaerobic)High (Needs O₂ to function)Low
Color Formation Low (Yellows slightly)High (Forms dark quinones)Very Low
Melting Point ~30–32°C (Low melt solid)53–56°C (Solid)70°C (Solid)
Primary Use Acrylates, Fuel, IntermediatesStyrene, ButadieneFood pkg, General Monomers

Part 2: Application Protocols

Protocol A: Preparation and Dosing

Expert Insight: 6-TBOC has a melting point near ambient temperature (~30°C). In warmer climates or heated storage, it may appear as a liquid or a slush. Attempting to scoop "slushy" solids leads to inconsistent dosing. Always fully melt the container before aliquoting.

Materials:

  • 6-tert-butyl-o-cresol (High purity >99%)[5][6][7]

  • Solvent: Toluene or the target monomer (e.g., Styrene) - Note: Use monomer only if immediate use is intended.

  • Heated bath (set to 45°C).

Procedure:

  • Liquefaction: Place the inhibitor container in a 45°C water bath for 30–60 minutes until the contents are completely liquid and transparent.

  • Stock Solution (10% w/w):

    • Weigh 10 g of liquefied 6-TBOC.

    • Dissolve in 90 g of Toluene (or compatible solvent).

    • Why Toluene? It is inert to the inhibitor and miscible with most organic monomers.

  • Dosing:

    • Calculate the required volume to achieve 10–50 ppm in the bulk monomer.

    • Formula:

      
      
      
    • Add slowly to the monomer tank with agitation.

Protocol B: Analytical Quantification (HPLC)

Expert Insight: Gas Chromatography (GC) is often used, but HPLC is preferred for stability monitoring because it avoids the thermal degradation of peroxides potentially present in the monomer sample, which could artificially consume the inhibitor inside the GC injector.

Method Parameters:

  • Instrument: HPLC with UV/Vis Detector (or PDA).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water (0.1% Phosphoric Acid)

    • B: Acetonitrile (HPLC Grade)

  • Gradient: Isocratic 80% B / 20% A (Adjust based on monomer elution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Characteristic phenol absorption) or 218 nm (higher sensitivity, more noise).

  • Injection Vol: 10 µL.

Step-by-Step Analysis:

  • Sample Prep: Dilute 1 mL of inhibited monomer into 9 mL of Acetonitrile. Filter through a 0.45 µm PTFE filter.

  • Calibration: Prepare standards of 6-TBOC in Acetonitrile at 5, 10, 20, 50, and 100 ppm.

  • Run: Inject standards followed by samples.

  • Calculation: Use linear regression (

    
    ) to determine concentration.
    
    • Acceptance Criteria: Retention time match ±2%.

Protocol C: Thermal Stability Testing (Induction Time)

Expert Insight: The "Induction Time" is the period the inhibitor suppresses polymerization under accelerated heat. Once consumed, the viscosity or temperature rises rapidly.

Workflow Diagram:

TestingProtocol Start Start: Inhibited Monomer Heating Heat to 110°C (Reflux Condenser) Start->Heating Sampling Sample every 15 min Heating->Sampling Check Check Viscosity / Exotherm Sampling->Check Check->Heating No Change End Onset Point Reached (Induction Time) Check->End Viscosity Spike or Temp Rise

Figure 2: Accelerated thermal stability testing workflow.

Procedure:

  • Setup: Equip a three-neck round-bottom flask with a reflux condenser, temperature probe, and nitrogen purge line.

  • Loading: Charge 100 mL of monomer containing 50 ppm 6-TBOC.

  • Heating: Immerse flask in a pre-heated oil bath at 110°C (for Styrene) or appropriate temp for other monomers.

  • Monitoring:

    • Record internal temperature continuously.

    • Every 15-30 minutes, withdraw 1 mL sample and check flow time (viscosity proxy) or precipitate in methanol.

  • Endpoint: The time from

    
     to the point where internal temperature spikes (exotherm) or viscosity doubles is the Induction Time .
    

Part 3: Safety and Handling

Critical Warning: Unlike BHT, which is relatively benign, 6-tert-butyl-o-cresol is classified as Corrosive (Category 1B) to skin and eyes.

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • First Aid:

    • Skin: Immediate wash with Polyethylene Glycol (PEG 400) or copious water. Phenols penetrate skin rapidly; water alone may not suffice if the area is large.

    • Inhalation:[6][8] Move to fresh air.[6][8]

  • Storage: Store under Nitrogen blanket to prevent gradual yellowing (oxidation of the phenol itself).

References

  • PubChem. (2025).[9] 6-tert-Butyl-o-cresol Compound Summary. National Library of Medicine. [Link]

  • ASTM International. (2022). ASTM D2121 - Standard Test Methods for Polymer Content of Styrene Monomer. (Used as basis for induction testing protocols). [Link]

  • NIST WebBook. (2023). 2-tert-Butyl-6-methylphenol Gas Chromatography Data. [Link]

Sources

Method

Application Note: Regioselective Synthesis of 2-Bromo-4-tert-butyl-6-methylphenol

[1][2][3] Introduction & Scope This Application Note details the synthetic protocol for 2-bromo-4-tert-butyl-6-methylphenol (CAS: 20834-60-0), a critical intermediate in the synthesis of sterically hindered catechols, an...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction & Scope

This Application Note details the synthetic protocol for 2-bromo-4-tert-butyl-6-methylphenol (CAS: 20834-60-0), a critical intermediate in the synthesis of sterically hindered catechols, antioxidants, and pharmaceutical scaffolds.

The synthesis relies on the regioselective bromination of 2-methyl-4-tert-butylphenol . Due to the directing effects of the hydroxyl group (strongly activating, ortho/para directing) and the blocking of the para position by the tert-butyl group, bromination occurs almost exclusively at the vacant ortho position (position 6).

Key Applications
  • Precursor for Catechols: Hydrolysis of the bromide yields 3-methyl-5-tert-butylcatechol.

  • Ligand Synthesis: Used in the construction of Salen-type ligands and transition metal catalysts.

  • Antioxidants: Structural analog to BHT (butylated hydroxytoluene) derivatives.

Retrosynthetic Analysis & Reaction Scheme

The synthesis is a single-step electrophilic aromatic substitution (


). The steric bulk of the tert-butyl group at C4 and the methyl group at C2 directs the incoming electrophile (

) to the C6 position.
Reaction Scheme

ReactionScheme SM 2-Methyl-4-tert-butylphenol (C11H16O) Intermediate Sigma Complex (Transition State) SM->Intermediate + Br+ Reagent Brominating Agent (Br2 or NBS) Reagent->Intermediate Product 2-Bromo-4-tert-butyl-6-methylphenol (C11H15BrO) Intermediate->Product - H+

Figure 1: Reaction pathway for the regioselective bromination of 2-methyl-4-tert-butylphenol.

Experimental Protocols

Two methods are provided: Method A for large-scale preparation using elemental bromine, and Method B for laboratory-scale synthesis using N-Bromosuccinimide (NBS).

Method A: Standard Bromination (Scale-Up Compatible)

Best for: Multi-gram to kilogram scale synthesis where atom economy is prioritized.

Reagents & Equipment[1][2][3][4][5][6][7][8][9]
  • Starting Material: 2-Methyl-4-tert-butylphenol (1.0 equiv).

  • Reagent: Elemental Bromine (

    
    ) (1.05 equiv).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

  • Quench: 10% Sodium Thiosulfate (

    
    ) solution.
    
  • Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, internal thermometer, caustic scrubber (for HBr gas).

Step-by-Step Procedure
  • Setup: Charge the 3-neck flask with 2-methyl-4-tert-butylphenol (e.g., 16.4 g, 100 mmol) and DCM (100 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.

  • Addition: Dilute Bromine (16.8 g, 5.4 mL, 105 mmol) in DCM (20 mL). Add this solution dropwise over 45–60 minutes.

    • Critical Parameter: Maintain internal temperature < 5°C .[3] Rapid addition causes exotherms that may lead to over-bromination or oxidation of the methyl group.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) over 30 minutes. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[4][6][7]

  • Quench: Add 10% aqueous

    
     (50 mL) and stir vigorously until the orange bromine color dissipates.
    
  • Workup: Separate the organic layer.[3][4] Extract the aqueous layer once with DCM (30 mL). Combine organics and wash with Water (2 x 50 mL) and Brine (50 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude solid is often >95% pure. Recrystallize from Hexane or Methanol/Water if necessary.

Method B: Mild Bromination (High Purity/Lab Scale)

Best for: Small scale (<5 g) or when handling elemental bromine is undesirable.

Reagents
  • Starting Material: 2-Methyl-4-tert-butylphenol (1.0 equiv).[3]

  • Reagent: N-Bromosuccinimide (NBS) (1.0–1.05 equiv).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 equiv) or Diisopropylamine (0.1 equiv) (Optional, accelerates ortho-substitution).

  • Solvent: Acetonitrile (MeCN) or DCM.

Step-by-Step Procedure
  • Dissolution: Dissolve 2-methyl-4-tert-butylphenol (1.64 g, 10 mmol) in MeCN (20 mL) at room temperature.

  • Addition: Add solid NBS (1.78 g, 10 mmol) portion-wise over 15 minutes.

  • Reaction: Stir at room temperature for 2–4 hours. The solution may turn slightly yellow.

  • Workup: Concentrate the solvent to ~5 mL. Dilute with Water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash combined organics with water to remove succinimide byproduct. Dry over

    
     and concentrate.
    
  • Yield: Expect 90–95% yield of off-white solid.

Analytical Characterization

Trustworthy identification requires confirmation of the substitution pattern. The loss of the ortho-proton signal and the retention of the meta-coupling pattern are diagnostic.

Data TypeExpected Values (in

)
Interpretation
Physical State Off-white to pale yellow solidLow melting point solid (approx. 45–55°C).

NMR

1.29 (s, 9H)
tert-Butyl group.[1][9]

2.29 (s, 3H)
Methyl group at C6.[1]

5.40 (s, 1H)
Phenolic OH (Exchangeable with

).

7.05 (d,

Hz, 1H)
Ar-H (C5 proton, meta to t-Bu).

7.25 (d,

Hz, 1H)
Ar-H (C3 proton, meta to t-Bu, ortho to Br).

NMR

110.0 (C-Br), 148.5 (C-OH)
Carbon shifts confirm bromination at C2.
MS (EI/ESI)

242 / 244 (1:1 ratio)
Characteristic Br isotope pattern (

).
NMR Interpretation Note

The aromatic protons appear as two doublets with a small coupling constant (


), characteristic of meta coupling. If the resolution is low, they may appear as two singlets.

Critical Process Parameters (CPP) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction; moisture in solvent.Ensure anhydrous conditions.[2][3][4] Increase reaction time. Check NBS activity (it degrades over time).
Over-bromination Excess reagent or high temperature.Strictly control temp < 5°C (Method A). Use exact stoichiometry (1.0 equiv).
Regio-isomers Unlikely due to steric blocking.If observed, recrystallize from Hexane.
Colored Impurity Oxidation of phenol to quinone.Perform reaction under Nitrogen/Argon atmosphere. Use antioxidant-free solvents.

Workflow Visualization

Workflow Start Start: 2-Methyl-4-tert-butylphenol Dissolve Dissolve in DCM Cool to 0°C Start->Dissolve AddBr Add Br2 (1.05 eq) Dropwise, T < 5°C Dissolve->AddBr React Stir 1h @ 0°C Warm to RT AddBr->React Check Check TLC/HPLC Complete? React->Check Check->AddBr No (Add 0.1 eq Br2) Quench Quench with 10% Na2S2O3 Check->Quench Yes Extract Phase Separation Wash (H2O, Brine) Quench->Extract Dry Dry (MgSO4) Concentrate Extract->Dry Final Product: 2-Bromo-4-tert-butyl-6-methylphenol Dry->Final

Figure 2: Operational workflow for the synthesis via Method A.

Safety & Handling

  • Bromine (

    
    ):  Highly toxic, corrosive, and volatile. Handle only  in a functioning fume hood. Wear double nitrile gloves and a face shield. Have sodium thiosulfate solution ready for spills.
    
  • HBr Gas: Generated during Method A. Use a caustic scrubber (NaOH solution) to neutralize the off-gas.

  • Phenols: Corrosive and toxic by absorption. Avoid skin contact.

References

  • Preparation of Substituted Phenylene Aromatic Diesters. (US Patent 8,507,717 B2). Google Patents.
  • 2-Bromo-4-tert-butyl-6-methylphenol | C11H15BrO | CID 10988477. PubChem. Retrieved from [Link]

  • Fujisaki, S., et al. (1993). Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

Sources

Application

Application Note: Industrial Production of Mono-tert-butyl-cresol (MTBC)

Executive Summary Mono-tert-butyl-cresol (MTBC), specifically the isomer 2-tert-butyl-p-cresol (2-TBC) , is a critical intermediate in the synthesis of phenolic antioxidants (such as BHT analogs), UV absorbers, and polym...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mono-tert-butyl-cresol (MTBC), specifically the isomer 2-tert-butyl-p-cresol (2-TBC) , is a critical intermediate in the synthesis of phenolic antioxidants (such as BHT analogs), UV absorbers, and polymerization inhibitors. While the di-alkylation of p-cresol to BHT (2,6-di-tert-butyl-p-cresol) is a common thermodynamic sink, the selective production of the mono-alkylated species requires precise kinetic control.

This guide provides a comprehensive protocol for the industrial-scale synthesis of 2-TBC via Friedel-Crafts alkylation. It contrasts traditional homogeneous catalysis with modern heterogeneous resin-based systems, offering a self-validating workflow for researchers and process engineers.

Reaction Engineering & Mechanistic Insight

The Challenge of Selectivity

The alkylation of p-cresol with isobutylene is an electrophilic aromatic substitution. The hydroxyl group strongly activates the ring at the ortho positions.

  • Kinetic Product: 2-tert-butyl-p-cresol (Mono-alkylation).

  • Thermodynamic Product: 2,6-di-tert-butyl-p-cresol (Di-alkylation/BHT).[1]

To maximize MTBC yield, the reaction must be terminated before the second alkylation occurs. This is achieved by controlling the Degree of Alkylation (DA) via stoichiometry and temperature.

Reaction Mechanism Diagram

The following diagram illustrates the reaction pathway and the critical branch point between mono- and di-alkylation.

ReactionMechanism pCresol p-Cresol (Starting Material) Transition Sigma Complex pCresol->Transition + Carbocation Isobutylene Isobutylene (H+ Catalyst) Carbocation tert-Butyl Cation (Intermediate) Isobutylene->Carbocation Protonation MonoTBC 2-tert-butyl-p-cresol (Target: MTBC) Transition->MonoTBC - H+ (Fast) DiTBC 2,6-di-tert-butyl-p-cresol (Impurity: BHT) MonoTBC->DiTBC + Isobutylene (Slow, if T < 80°C)

Caption: Electrophilic aromatic substitution pathway. Kinetic control at the MonoTBC stage is achieved by limiting isobutylene equivalents and temperature.

Experimental Protocol: Selective Synthesis of 2-TBC

Reagents & Equipment
  • Substrate: p-Cresol (≥99% purity, water <0.1%). Note: Water poisons acid catalysts.

  • Alkylation Agent: Isobutylene gas (≥99.5%).

  • Catalyst (Choice of two):

    • System A (Homogeneous): p-Toluenesulfonic acid (PTSA), 1.0 wt% loading.

    • System B (Heterogeneous): Amberlyst-15 (Dry), 3.0 wt% loading. Recommended for easier workup.

  • Reactor: 316L Stainless Steel autoclave with high-shear agitation and internal cooling coil.

Process Workflow Diagram

ProcessFlow Start Raw Material Prep (Dehydration) Reactor Alkylation Reactor (60-70°C, 1-3 bar) Start->Reactor p-Cresol + Catalyst Reactor->Reactor Isobutylene Feed Quench Catalyst Removal (Filtration or Neutralization) Reactor->Quench Crude Mix Distillation Vacuum Fractionation (10-20 mbar) Quench->Distillation Neutralized Crude Product 2-TBC Product (Liquid/Solid) Distillation->Product Main Fraction Recycle Recycle p-Cresol Distillation->Recycle Light Fraction

Caption: Industrial workflow for 2-TBC production. The distillation step is critical for separating the mono-alkylated product from unreacted cresol and di-alkylated byproducts.

Step-by-Step Methodology
Step 1: Catalyst Activation & Loading
  • Rationale: Moisture inhibits carbocation formation and promotes polymerization of isobutylene.

  • Action: Ensure p-cresol is dry (<300 ppm

    
    ). If using Amberlyst-15, dry beads at 100°C under vacuum for 4 hours. Load p-cresol and catalyst into the reactor.[2] Inert with 
    
    
    
    .
Step 2: Reaction Initiation (Kinetic Control)
  • Temperature: Heat reactor to 60°C - 70°C .

    • Why? Temperatures >80°C significantly increase the rate of the second alkylation (to BHT) and transalkylation.

  • Pressure: Maintain 0.1–0.3 MPa (1–3 bar).

  • Addition: Feed isobutylene gas slowly.

  • Stoichiometry: Target a molar ratio of 0.9 : 1.0 (Isobutylene : p-Cresol).

    • Critical: Always run with a slight deficit of isobutylene. It is easier to recycle unreacted p-cresol than to separate BHT from 2-TBC.

Step 3: Monitoring & Quench
  • In-Process Control (IPC): Monitor by GC every 30 mins.

  • Endpoint: Stop when p-cresol conversion reaches 85-90%. Do not push to 100%, as selectivity drops sharply.

  • Quench:

    • System A (PTSA): Neutralize with stoichiometric

      
       (aq) at 50°C. Wash with water.
      
    • System B (Resin): Filter hot (60°C) to remove catalyst beads. Self-Validating Step: Filtrate should be clear and neutral pH.

Step 4: Purification (Vacuum Distillation)
  • Setup: Packed column (efficiency >10 theoretical plates).

  • Pressure: 10–20 mbar.

  • Fractions:

    • Foreshot: Unreacted p-cresol (Recycle).

    • Main Fraction: 2-tert-butyl-p-cresol (Boiling point ~125°C at 20 mbar).

    • Residue: 2,6-di-tert-butyl-p-cresol (BHT) and oligomers.

Data Analysis & Troubleshooting

Comparative Catalyst Performance

The following table summarizes expected performance metrics based on industrial benchmarks.

ParameterHomogeneous (PTSA/

)
Heterogeneous (Amberlyst/Zeolite)
Selectivity (Mono/Di) Moderate (85:15)High (92:8)
Reaction Rate FastModerate (Mass transfer limited)
Corrosion Risk HighLow
Workup Neutralization/Washing (High waste)Filtration (Zero waste)
Recyclability NoneHigh (Resin can be regenerated)
Troubleshooting Guide
IssueProbable CauseCorrective Action
High BHT (Di-alkyl) formation Temperature too high (>80°C) or local hot spots.Improve agitation; reduce reaction temperature; reduce isobutylene feed rate.
Low Conversion Wet raw materials or catalyst poisoning.Check water content of p-cresol (Karl Fischer). Dry catalyst.
Isobutylene Oligomers (Sticky residue) Acid sites too strong or temperature too low (<40°C).Increase temperature slightly to favor alkylation over polymerization; check catalyst acidity.
Color formation (Pink/Brown) Oxidation of phenols.Ensure strict

inerting; add trace phosphite stabilizer during distillation.

Safety & Handling (E-E-A-T)

  • Chemical Hazards: p-Cresol is highly toxic and corrosive (Category 1B Skin Corr.). Isobutylene is extremely flammable.

  • Engineering Controls: All reactors must be grounded to prevent static discharge during gas feed. Use rupture discs rated for the reactor pressure.

  • Environmental: 2-TBC is toxic to aquatic life.[3] All aqueous washes (from PTSA neutralization) must be treated as hazardous phenolic waste.

References

  • Vertex AI Search. (2023). High-efficiency catalyst CuSO4/SBA-15 toward butylated hydroxytoluene synthesis. National Institutes of Health (NIH). Link

  • Liu, Z., et al. (2011). Alkylation of p-Cresol with Isobutylene Catalyzed by Heteropoly Acid Supported on MCM-41 Catalyst. Advanced Materials Research. Link

  • Chevron Phillips Chemical. (2023). Safety Data Sheet: 2-tert-butyl-p-cresol. Link

  • Muby Chemicals. (2023). Technical Specifications: Mono Butylated Para Cresol. Link

  • European Patent Office. (2001). Method for removing tert-butyl groups from tert-butyl phenol compounds (EP1151986B1).[4] Link

Disclaimer: This protocol is for research and development purposes. Industrial scale-up requires a specific Process Hazard Analysis (PHA) and compliance with local regulations.

Sources

Method

Application Note: Thermodynamic Solubility and Solvent Profiling of 2-tert-Butyl-6-methylphenol

Introduction and Chemical Profiling 2-tert-Butyl-6-methylphenol (CAS 2219-82-1), frequently referred to as 6-tert-butyl-o-cresol, is a sterically hindered phenolic compound utilized extensively as an antioxidant, free ra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profiling

2-tert-Butyl-6-methylphenol (CAS 2219-82-1), frequently referred to as 6-tert-butyl-o-cresol, is a sterically hindered phenolic compound utilized extensively as an antioxidant, free radical scavenger, and chemical intermediate in pharmaceutical and polymer development (1)[1].

Understanding its solubility profile in various organic solvents is critical for formulation scientists and synthetic chemists. Due to its unique structural features—specifically the dual ortho-substitution—the compound exhibits non-standard phase behaviors at room temperature, necessitating highly controlled protocols for solubility determination. The antioxidant mechanism of this compound relies on its ability to donate a hydrogen atom to neutralize free radicals; the resulting phenoxy radical is highly stabilized by the surrounding steric bulk, preventing unwanted propagation reactions (1)[1].

Physicochemical Properties & Solubility Data

The structural microenvironment of 2-tert-butyl-6-methylphenol dictates its macroscopic solubility. The bulky tert-butyl group and the methyl group flank the hydroxyl moiety, creating severe steric hindrance.

  • Melting Point Depression: The steric bulk prevents tight intermolecular hydrogen bonding and efficient crystal lattice packing, resulting in a low melting point of 24–31 °C (2)[2]. Consequently, it often exists as a semi-solid or supercooled liquid at ambient temperatures (3)[3].

  • Aqueous Insolubility: The large hydrophobic surface area yields a high partition coefficient (log Kow ≈ 3.97) and renders the compound virtually insoluble in water (~101.3 mg/L at 25 °C) (2)[2].

Table 1: Physicochemical Summary
PropertyValue
Chemical Name 2-tert-Butyl-6-methylphenol
CAS Number 2219-82-1
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
Melting Point 24 - 31 °C
Boiling Point 230 °C
pKa (Predicted) ~11.69
Water Solubility (25 °C) ~101.3 mg/L (Insoluble)
Table 2: Organic Solvent Compatibility & Mechanistic Rationale
SolventPolarity IndexSolubility StatusMechanistic Rationale
Methanol / Ethanol 5.1 / 5.2Highly SolubleAlcohols act as both hydrogen bond donors and acceptors, interacting favorably with the sterically hindered phenolic -OH.
DMSO / DMF 7.2 / 6.4Highly SolubleStrong dipole moments and hydrogen bond accepting capabilities solvate the phenolic proton efficiently.
Methyl Ethyl Ketone (MEK) 4.7Highly SolubleFavorable dipole-dipole interactions; cited as a primary industrial solvent for this compound[1].
Benzene / Toluene 2.7 / 2.4Highly SolublePi-pi stacking and hydrophobic interactions with the aromatic ring and alkyl substituents[1].
Isooctane / Hexane 0.1 / 0.0SolubleFavorable dispersion forces with the bulky, non-polar tert-butyl and methyl groups[1].

Experimental Workflow for Solubility Determination

G N1 Step 1: Solid/Melt Preparation 2-tert-butyl-6-methylphenol N2 Step 2: Solvent Addition (e.g., DMSO, EtOH, Hexane) N1->N2 N3 Step 3: Thermodynamic Equilibration Isothermal shaking (24h, 25°C) N2->N3 N4 Step 4: Phase Separation Centrifugation at 10,000 x g N3->N4 N5 Step 5: Analytical Quantification HPLC-UV (λ = 275 nm) N4->N5 N6 Step 6: Data Validation Mass balance & recovery check N5->N6

Workflow for determining the thermodynamic solubility of 2-tert-butyl-6-methylphenol.

Validated Experimental Protocols

Protocol A: Gravimetric & HPLC-UV Determination of Thermodynamic Solubility

Self-Validating System: This protocol incorporates a mass-balance recovery arm to ensure that no solute is lost to volatilization or vial-wall adsorption, effectively validating the accuracy of the solubility limit.

Step 1: Solvent Saturation

  • Procedure: Add 500 mg of 2-tert-butyl-6-methylphenol to 5 mL of the target organic solvent (e.g., DMSO, Ethanol) in a 10 mL amber glass vial with a PTFE-lined cap.

  • Causality: Amber glass mitigates photo-oxidative degradation of the phenol during the prolonged assay. The PTFE liner prevents solvent evaporation and extraction of plasticizers, which could artificially alter the solubility matrix.

Step 2: Thermodynamic Equilibration

  • Procedure: Secure the vials in an isothermal shaker set to 25.0 ± 0.1 °C and agitate at 400 rpm for 24 hours.

  • Causality: A 24-hour equilibration period ensures the dissolution process reaches a true thermodynamic plateau, avoiding the measurement of transient kinetic supersaturation.

Step 3: Phase Separation via Ultracentrifugation

  • Procedure: Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 × g for 15 minutes at 25 °C.

  • Causality: Given the compound's low melting point (24–31 °C) (2)[2], undissolved solute may exist as a dispersed oily liquid rather than a solid crystal. Standard syringe filtration can selectively adsorb the compound or force the oil phase through the membrane, skewing results. Centrifugation cleanly stratifies the saturated solvent from any undissolved oil/solid phase.

Step 4: Analytical Quantification (HPLC-UV)

  • Procedure: Aspirate 100 µL of the clear supernatant, perform a 1:100 serial dilution in the mobile phase (e.g., Acetonitrile:Water), and inject into an HPLC system equipped with a C18 column and a UV detector set to 275 nm.

  • Causality: Serial dilution prevents on-column precipitation. The 275 nm wavelength corresponds to the π-π* transition of the substituted aromatic ring, providing high signal-to-noise quantification.

Step 5: System Validation (Mass Balance Check)

  • Procedure: In parallel, prepare a sub-saturated control (e.g., 10 mg/mL) in the same solvent. Subject it to the identical 24-hour shaking and centrifugation workflow.

  • Causality: If the HPLC quantification of the control yields a 98–102% recovery, the system validates itself—confirming that the experimental conditions do not cause analyte degradation or physical loss, thereby guaranteeing the integrity of the saturation data.

Protocol B: Preparation of High-Concentration Stock Solutions (e.g., 100 mM in DMSO)
  • Procedure: Weigh 16.42 mg of 2-tert-butyl-6-methylphenol. If the compound has crystallized during cold storage, gently warm the sealed container in a 35 °C water bath until it liquefies. Transfer to a sterile vial and add 1 mL of anhydrous DMSO. Vortex for 30 seconds until a homogenous, clear solution is achieved.

  • Causality: Pre-warming the compound takes advantage of its low melting point, transitioning it to a liquid state which drastically increases the kinetic rate of dissolution in DMSO, ensuring a uniform stock solution without localized concentration gradients.

References

  • Guidechem. "2-tert-Butyl-6-methylphenol 2219-82-1 wiki".
  • ChemBK. "CAS 2219-82-1".
  • OECD. "SIDS INITIAL ASSESSMENT PROFILE: 2-Methyl-6-tert-butylphenol".
  • Chemos GmbH & Co.KG. "Safety Data Sheet: 2-tert-Butyl-6-methylphenol".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,6-di-tert-butyl-4-methylphenol (BHT)

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,6-di-tert-butyl-4-methylphenol, commonly known as BHT. The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,6-di-tert-butyl-4-methylphenol, commonly known as BHT. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in technical-grade BHT?

A1: Technical-grade BHT is typically synthesized by the acid-catalyzed alkylation of p-cresol with isobutylene.[1][2] Consequently, common impurities include unreacted p-cresol, mono-alkylated intermediates (mono-tert-butyl-p-cresol), isomers of BHT, and polymers of cresol.[3] Diisobutylene may also be present as a byproduct of the isobutylene dimerization.[3]

Q2: My BHT sample has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish discoloration in BHT often indicates the presence of oxidation products.[4] BHT is an antioxidant and can degrade over time, especially when exposed to light, heat, and oxygen, forming compounds like 2,6-di-tert-butyl-p-benzoquinone and BHT-quinone methide.[4][5] Recrystallization is typically the most effective method for removing these colored impurities.

Q3: I am using BHT as a stabilizer in a reaction, but it seems to be interfering with my downstream processing. What are my options?

A3: BHT's lipophilic nature can cause it to co-elute with products of similar polarity during chromatography or be retained in organic phases during extractions.[1] To mitigate this, you can:

  • Utilize a different, more volatile antioxidant that can be removed under vacuum.

  • Employ a purification method specifically designed to separate BHT , such as column chromatography with a polar stationary phase or a selective solvent extraction.

  • Consider using a polymer-bound antioxidant that can be easily filtered off after the reaction.

Q4: How can I confirm the purity of my BHT sample after purification?

A4: Several analytical techniques can be used to assess BHT purity:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and reliable technique for quantifying BHT and detecting impurities.[6][7]

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) is also highly effective for purity assessment and can identify volatile impurities.[8][9]

  • Melting Point Analysis: Pure BHT has a sharp melting point between 69-72°C.[2][10] A broad melting range or a depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of purity and to identify the presence of phenolic impurities.[10]

Troubleshooting Guides

Issue 1: Poor Crystal Formation or Oily Precipitate During Recrystallization

Underlying Cause: The choice of solvent and the cooling rate are critical for successful recrystallization. An oily precipitate, or "oiling out," occurs when the solute's solubility is too high in the hot solvent, and it separates as a liquid phase upon cooling rather than forming crystals. The presence of significant impurities can also inhibit crystal lattice formation.

Troubleshooting Workflow:

start Poor Crystal Formation/ Oily Precipitate solvent Re-evaluate Solvent System start->solvent cooling Optimize Cooling Rate start->cooling purity Assess Initial Purity start->purity solvent_choice Is the solvent appropriate? (High solubility when hot, low when cold) solvent->solvent_choice slow_cool Cool the solution slowly at room temperature cooling->slow_cool pre_purify Consider a preliminary purification step (e.g., activated carbon treatment) purity->pre_purify solvent_mix Consider a mixed solvent system (e.g., ethanol/water) solvent_choice->solvent_mix No refrigerate Transfer to refrigerator/ice bath after initial cooling slow_cool->refrigerate

Workflow for troubleshooting poor recrystallization.

Detailed Protocol: Recrystallization of BHT

  • Solvent Selection: BHT is freely soluble in ethanol and acetone, and sparingly soluble in water.[10][11] A mixed solvent system, such as ethanol and water, is often effective.

  • Dissolution: Dissolve the impure BHT in a minimal amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes to adsorb colored impurities. Hot filter the solution to remove the carbon.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove residual solvent.

Issue 2: Incomplete Separation of BHT from a Non-polar Compound by Column Chromatography

Underlying Cause: BHT is a lipophilic (fat-soluble) and relatively non-polar compound.[1] When trying to separate it from other non-polar compounds, traditional silica gel chromatography with non-polar eluents (e.g., hexane/ethyl acetate mixtures) may not provide sufficient resolution.

Troubleshooting Workflow:

start Incomplete Separation of BHT from Non-polar Compound stationary_phase Modify Stationary Phase start->stationary_phase mobile_phase Adjust Mobile Phase Polarity start->mobile_phase loading Optimize Sample Loading start->loading reverse_phase Use Reversed-Phase Chromatography (e.g., C18 silica) stationary_phase->reverse_phase alumina Consider using basic alumina stationary_phase->alumina gradient Employ a shallow polarity gradient mobile_phase->gradient solvent_select Try a different solvent system (e.g., dichloromethane/methanol) mobile_phase->solvent_select dry_load Use dry loading technique to minimize band broadening loading->dry_load

Workflow for improving chromatographic separation of BHT.

Detailed Protocol: Flash Column Chromatography for BHT Purification

  • Stationary Phase Selection: For separating BHT from less polar impurities, normal-phase silica gel is often sufficient. For more challenging separations from compounds with similar polarity, consider using basic alumina, which can interact differently with the phenolic group of BHT.[12]

  • Mobile Phase Selection: Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate. Use TLC to determine an optimal solvent ratio that gives a retention factor (Rf) for BHT of approximately 0.2-0.3.

  • Column Packing: Pack the column using either the "dry pack" or "wet slurry" method to ensure a uniform and air-free stationary phase bed.[13]

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a less polar solvent.[14] For better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting with the selected mobile phase. If separation is still poor, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can improve resolution.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure BHT.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Issue 3: Presence of Phenolic Impurities After Purification

Underlying Cause: Phenolic impurities, such as p-cresol and mono-tert-butyl-p-cresol, have similar chemical properties to BHT, which can make them difficult to remove completely.[3]

Troubleshooting Workflow:

start Phenolic Impurities Remain After Purification extraction Aqueous Base Extraction start->extraction distillation Consider Distillation start->distillation chromatography Re-optimize Chromatography start->chromatography base_wash Wash an organic solution of BHT with dilute aqueous NaOH extraction->base_wash vacuum_distill If feasible, vacuum distillation can separate based on boiling points distillation->vacuum_distill polar_column Use a more polar column or a more selective mobile phase chromatography->polar_column phenate_salt Phenolic impurities form water-soluble phenate salts and are removed base_wash->phenate_salt

Workflow for removing persistent phenolic impurities.

Detailed Protocol: Aqueous Base Extraction

  • Dissolution: Dissolve the impure BHT in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and wash it several times with a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). The more acidic phenolic impurities (like p-cresol) will be deprotonated to form water-soluble sodium phenates and partition into the aqueous layer. The bulky tert-butyl groups on BHT sterically hinder the phenolic proton, making it less acidic and less likely to be extracted by the base.

  • Neutralization Wash: Wash the organic layer with water and then with a brine solution to remove any residual base and dissolved water.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purity Check: Analyze the resulting BHT for residual phenolic impurities using HPLC or GC.

Data Summary

Table 1: Solubility of BHT in Various Solvents

SolventSolubility (at 20°C)Reference
Water1.1 mg/L[2]
EthanolFreely Soluble[10]
AcetoneSoluble[2]
BenzeneSoluble[2]
TolueneSoluble[2]
HeptaneSoluble[15]
Propylene GlycolInsoluble[2]

Table 2: Physical Properties of BHT

PropertyValueReference
Molar Mass220.35 g/mol [2]
Melting Point69 - 72 °C[2][10]
Boiling Point265 °C[2]
AppearanceWhite to yellowish crystalline solid[2]

References

  • ResearchGate. (2014, March 19). How to dissolve BHT (Butylated Hydroxytoluene) in distilled water? ResearchGate. [Link]

  • Wikipedia. (n.d.). Butylated hydroxytoluene. Wikipedia. [Link]

  • SIELC Technologies. (2023, December 20). Butylated hydroxytoluene. SIELC Technologies. [Link]

  • Google Patents. (1976, February 24). US3940451A - Process of recovering BHT values from mother liquors of the crystallization of BHT obtained by alkylating p-cresol with isobutylene.
  • PMC. (n.d.). Development and validation of a reverse phase-liquid chromatographic method for the estimation of butylated hydroxytoluene as antioxidant in paricalcitol hard gelatin capsule formulation dosage form. PMC. [Link]

  • ANTIOXIDANT BHT. (n.d.). ANTIOXIDANT BHT. [Link]

  • Eureka. (2014, April 2). Crystallization method of high-purity antioxidant BHT (butylated hydroxytoluene). Eureka. [Link]

  • FAO.org. (n.d.). BUTYLATED HYDROXYTOLUENE. FAO.org. [Link]

  • Google Patents. (n.d.). CN103694085A - Crystallization method of high-purity antioxidant BHT (butylated hydroxytoluene).
  • ResearchGate. (n.d.). Solubility of Butylated Hydroxytoluene (BHT) in Aqueous and Alcohol Solutions from 293.15 to 313.15 K. ResearchGate. [Link]

  • Sciencemadness Wiki. (2022, November 30). Butylated hydroxytoluene. Sciencemadness Wiki. [Link]

  • MDPI. (2026, February 28). Improvement in the Extraction of Antioxidant-Related Compounds from Parastrephia quadrangularis (“tola”) Using Ethanol-Modified Supercritical Carbon Dioxide. MDPI. [Link]

  • Google Patents. (n.d.). US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol.
  • ResearchGate. (2013, July 8). Does anybody know how to remove the BHT (Butylated hydroxytoluene, 200ppm) in PEG methyl ether methacrylate? ResearchGate. [Link]

  • ACS Publications. (n.d.). Solubilities of BHT in various solvents. ACS Publications. [Link]

  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. (a) Hindered.... ResearchGate. [Link]

  • EURL. (2012, April 20). Final Report FAD-2010-0237 FAD-2010-0300 BHT. EURL. [Link]

  • PMC - NIH. (2024, April 29). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC - NIH. [Link]

  • ACS Publications. (n.d.). Extraction, Cleanup, and Gas Chromatographic Determination of BHA and BHT in Fats and Oils. ACS Publications. [Link]

  • CIOP. (2022, July 1). 2,6-Di-tert-butylo-4-metylofenol. CIOP. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Effects of extraction solvent on gas chromatographic quantitation of BHT and BHA in chewing gum. Journal of Food and Drug Analysis. [Link]

  • Common Polymer additives and their degradation products: impact on E&L profile. (2023, August 18). Common Polymer additives and their degradation products: impact on E&L profile. [Link]

  • Chromatography Today. (n.d.). Ensuring Food Safety: Analysing Butylated Hydroxytoluene (BHT) with Advanced Techniques. Chromatography Today. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]

  • Diva-portal.org. (n.d.). Target analysis of synthetic phenolic antioxidants in human serum, prioritized by using an exposure index applied. Diva-portal.org. [Link]

  • foodadditives. (2020, June 3). What is Butylated Hydroxytoluene (BHT, E321) in food: Uses, Safety, Side effects. foodadditives. [Link]

  • PubChem. (n.d.). Butylated Hydroxyanisole. PubChem. [Link]

  • SpringerLink. (2022, September 26). Oxidation characteristics and thermal stability of Butylated hydroxytoluene. SpringerLink. [Link]

  • Research and Reviews. (2022, June 2). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews. [Link]

Sources

Optimization

Technical Guide: Isolation &amp; Purification of 2-tert-Butyl-6-methylphenol

The following technical guide is structured as a Tier 3 Support resource for process chemists and engineers. It synthesizes thermodynamic data, solubility parameters, and practical separation heuristics into a cohesive t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for process chemists and engineers. It synthesizes thermodynamic data, solubility parameters, and practical separation heuristics into a cohesive troubleshooting manual.

Executive Summary

The separation of 2-tert-butyl-6-methylphenol (CAS: 2219-82-1) from its reaction mixture presents a classic "Goldilocks" challenge in process chemistry. The target molecule is a cryptophenol —a phenol sterically hindered by bulky ortho-groups (one tert-butyl, one methyl). This steric shielding significantly reduces its acidity (pKa ~11.7) compared to the starting material, o-cresol (pKa ~10.3).

This guide exploits two distinct physicochemical levers to achieve >98% purity:

  • Acidity Differential (Chemical Washing): Using the "Cryptophenol Effect" to selectively remove unreacted o-cresol using aqueous alkali, in which the target is insoluble.

  • Volatility Differential (Distillation): Exploiting the ~40°C boiling point gap between the target and its di-alkylated byproducts.

Part 1: Diagnostic Workflow

Before initiating separation, characterize your crude mixture. Use the following decision tree to select the optimal workflow.

SeparationWorkflow Start Crude Reaction Mixture (Target + o-Cresol + Di-t-butyl byproducts) Analysis Step 1: HPLC/GC Analysis Start->Analysis HighCresol Is o-Cresol > 5%? Analysis->HighCresol causticWash Protocol A: Selective Caustic Wash (Removes o-Cresol) HighCresol->causticWash Yes (High Acidity Impurity) Distillation Protocol B: Fractional Vacuum Distillation (Separates Target from Heavies) HighCresol->Distillation No (Mainly Heavies) causticWash->Distillation Organic Phase Crystallization Protocol C: Melt Crystallization / Low-Temp (Polishing to >99%) Distillation->Crystallization If Purity < 98% Final Pure 2-tert-Butyl-6-methylphenol Distillation->Final If Purity > 98% Crystallization->Final

Figure 1: Integrated purification workflow. The "Cryptophenol" wash is critical if unreacted starting material is present, reducing the thermal burden on subsequent distillation.

Part 2: Physicochemical Data Profile

Understanding the physical properties of the components is essential for designing the separation.

ComponentStructureBoiling Point (760 mmHg)pKa (Est.)Solubility in 10% NaOH (aq)
o-Cresol (Starting Material)Unhindered Phenol191 °C10.3Soluble (Forms Phenolate)
2-tert-Butyl-6-methylphenol (Target)Mono-hindered Cryptophenol230 °C ~11.7Insoluble (Steric Shielding)
2,4-Di-tert-butyl-6-methylphenol (Byproduct)Di-hindered Phenol269 °C>12.0Insoluble

Key Insight: The target molecule's insolubility in aqueous NaOH is the "magic bullet" for removing o-cresol without distillation overlap.

Part 3: Step-by-Step Protocols

Protocol A: The "Cryptophenol" Selective Wash

Objective: Chemically remove unreacted o-cresol. Mechanism: o-Cresol is acidic enough to be deprotonated by aqueous NaOH, becoming water-soluble. The target, shielded by the tert-butyl group, resists deprotonation and remains in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in a non-polar solvent (Hexane, Toluene, or Petroleum Ether) at a ratio of 1:3 (g/mL).

  • Caustic Wash:

    • Add 10-15% aqueous NaOH (1:1 volume ratio to organic phase).

    • Critical Step: Agitate vigorously for 15 minutes. The steric bulk requires kinetic energy to ensure the interface exposure, though the target will not dissolve.

    • Observation: The aqueous layer will turn dark/amber (phenolate salts of o-cresol). The organic layer contains your target.

  • Phase Separation: Separate layers. Keep the Organic Top Layer .

  • Verification: Check the pH of the aqueous layer. It should remain >12. If <11, perform a second wash.

  • Neutralization: Wash the organic layer once with water, then once with dilute HCl (0.1 M) to neutralize trace base, followed by Brine.

  • Drying: Dry over anhydrous MgSO₄ and filter.

Protocol B: Fractional Vacuum Distillation

Objective: Separate the target from high-boiling di-alkylated byproducts. Prerequisite: Solvent from Protocol A must be removed via Rotary Evaporator.

Setup Parameters:

  • Column: Vigreux column (20cm) or Packed column (for difficult separations).

  • Vacuum: < 20 mmHg (High vacuum recommended to keep pot temp <150°C).

  • Atmosphere: Nitrogen bleed (Phenols oxidize at high temps).

Distillation Cuts (at ~15 mmHg):

FractionVapor Temp (Approx.)CompositionAction
F1 (Fore-run) < 100 °CResidual Solvent / Trace o-cresolDiscard / Recycle
F2 (Main Cut) 110 - 115 °C 2-tert-Butyl-6-methylphenol Collect
F3 (Heavies) > 135 °CDi-tert-butyl byproductsStop Distillation

Note: Boiling points scale with vacuum depth. Always use a nomograph to adjust for your specific pump pressure.

Protocol C: Low-Temperature Crystallization

Objective: Final polishing for >99.5% purity. Challenge: The target has a low melting point (24–27 °C), meaning it is often a liquid at warm room temperatures. Standard crystallization often leads to "oiling out."

  • Solvent System: Methanol or Pentane (high solubility differential with temp).

  • Dissolution: Dissolve the distillate (F2) in a minimum amount of warm solvent (30°C).

  • Cooling: Slowly cool to -10°C or -20°C (Freezer or Dry Ice/Acetone bath).

  • Induction: If oiling occurs, scratch the glass or add a seed crystal.

  • Filtration: Filter rapidly using a chilled Buchner funnel. The solid will melt if the apparatus is warm.

Part 4: Troubleshooting & FAQs

Q1: I tried the NaOH wash, but I lost my product. Where did it go?

  • Diagnosis: You likely used a base that was too strong or a solvent that was too polar (like methanol) in the wash.

  • Solution: Ensure you are using Aqueous NaOH, not methanolic KOH (Claisen’s Alkali). Claisen's Alkali will dissolve hindered phenols. Keep the system strictly aqueous/hydrocarbon.

Q2: My distillate is turning pink/red after standing. Is it impure?

  • Diagnosis: Phenols are prone to oxidation, forming quinones which are highly colored even at ppm levels.

  • Solution: This is a cosmetic issue but indicates air exposure. Store the product under Argon/Nitrogen in amber glass. Add a trace of reducing agent (e.g., sodium dithionite) during the initial workup to prevent quinone formation.

Q3: During distillation, the temperature isn't stabilizing. Why?

  • Diagnosis: You may have an azeotrope or "smearing" due to the presence of isomers (e.g., 4-tert-butyl-2-methylphenol).

  • Solution: Increase the reflux ratio (e.g., 5:1 or 10:1). If the isomer is the 4-tert-butyl variant, its boiling point is very close. In this case, Protocol A (Caustic Wash) is vital because the 4-isomer is less hindered and more soluble in NaOH than the 2,6-target, helping remove it chemically before distillation.

Q4: The product is oiling out instead of crystallizing.

  • Diagnosis: The melting point (24-27°C) is too close to ambient temperature.

  • Solution: Do not use crystallization as the primary purification step. Rely on distillation.[1][2] If you must crystallize, use a solvent with a very low boiling point (Pentane) and cool to -78°C (Dry ice/acetone) to force precipitation, then filter cold.

References

  • PubChem Compound Summary. "2-tert-Butyl-6-methylphenol (CID 16678)".

  • GuideChem.
  • NIST Chemistry WebBook . "2,4-Di-tert-butylphenol Thermochemical Data".[3] (Used for comparative byproduct boiling points).

  • Sigma-Aldrich . "Product Specification: 2-tert-Butyl-6-methylphenol". (Verification of physical constants).[4]

  • Kilomentor . "Claisen's Alkali Reagent for Separating Cryptophenols". (Source for mechanism of hindered phenol separation).[5]

Sources

Troubleshooting

Technical Support Center: Optimizing the Alkylation of o-Cresol

Welcome to the technical support center for o-cresol alkylation. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for o-cresol alkylation. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing this crucial chemical transformation. This resource moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields and selectivity.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the o-cresol alkylation reaction.

Q1: What is the core mechanism of o-cresol alkylation?

A1: The alkylation of o-cresol is a classic Friedel-Crafts electrophilic aromatic substitution reaction.[1] The process involves an acid catalyst activating an alkylating agent (like an alkene or alcohol) to form a carbocation or a polarized complex.[2] This electrophile then attacks the electron-rich aromatic ring of o-cresol, substituting a hydrogen atom with an alkyl group.[1][3]

Q2: What are the primary competing reactions I should be aware of?

A2: The main challenge in o-cresol alkylation is managing the competition between C-alkylation and O-alkylation.[4][5]

  • C-Alkylation: The desired pathway where the alkyl group attaches directly to a carbon atom on the benzene ring, typically at the ortho- (C6) or para- (C4) positions relative to the hydroxyl group. This is the thermodynamically more stable and favored product, especially at higher temperatures.[5][6]

  • O-Alkylation: A common side reaction where the alkyl group attaches to the oxygen of the hydroxyl group, forming an ether byproduct.[5] This pathway is often kinetically favored, meaning it can occur more rapidly, particularly at lower reaction temperatures.[4][5]

Q3: Which catalysts are most effective for this reaction?

A3: While traditional Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., H₂SO₄) are effective, modern protocols favor solid acid catalysts for their environmental benefits and ease of separation.[2][3] Highly effective options include:

  • Sulfated Zirconia: Exhibits superior acidity and can be supported on materials like perlite to enhance surface area and thermal stability.[6]

  • Zeolites (e.g., H-ZSM-5): Their defined porous structures can offer shape selectivity, favoring the formation of specific isomers.[5]

  • Metal Oxides: For methylation using methanol, catalysts like Fe-Mg-O have demonstrated high activity and selectivity for ortho-alkylation.[7]

  • Supported Heteropolyacids: Tungstophosphoric acid (TPA) supported on silica is known for high activity.[8]

Q4: What are the typical products and byproducts of o-cresol alkylation?

A4: With o-cresol, the incoming alkyl group is directed by the existing hydroxyl (-OH) and methyl (-CH₃) groups.

  • Primary Products: The main products are typically mono-alkylated o-cresols. With a bulky alkylating agent like tert-butyl alcohol, alkylation is sterically hindered and favors the available ortho-position (C6) or the para-position (C4).[2][6] For instance, 6-tert-butyl-o-cresol is often a major product.[6]

  • Common Byproducts: These include the O-alkylated ether, di-alkylated products (e.g., 4,6-di-tert-butyl-o-cresol), and other isomers.[2][6] Over-alkylation, or polyalkylation, can occur because the first alkyl group added to the ring can further activate it toward subsequent electrophilic attack.[9]

Troubleshooting Guide: From Low Yield to Poor Selectivity

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Issue 1: Low Conversion / Poor Overall Yield

Q: My o-cresol conversion is disappointingly low. What are the likely causes and how can I fix it?

A: Low conversion is a common hurdle that can almost always be traced back to the catalyst or reaction conditions.

  • Probable Cause 1: Catalyst Inactivity. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture, which will deactivate them.[10] Solid acid catalysts may have insufficient active sites or may have been poisoned from previous use.[6]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]

      • Optimize Catalyst Loading: Insufficient catalyst will lead to a slow or incomplete reaction. Incrementally increase the catalyst amount to find the optimal loading that balances reaction rate and cost-effectiveness.[5]

      • Activate/Regenerate Catalyst: Solid catalysts often require thermal activation (calcination) before use to generate active sites and remove adsorbed water. If reusing a catalyst, regeneration by calcining can burn off coke deposits and restore activity.[6]

  • Probable Cause 2: Suboptimal Reaction Temperature. The reaction rate is highly dependent on temperature. If the temperature is too low, the activation energy barrier may not be overcome efficiently. Conversely, excessively high temperatures can cause catalyst deactivation or decomposition of reactants and products.[5][6]

    • Solution: Perform a temperature optimization study. For the vapor-phase tert-butylation of o-cresol, the optimal temperature has been found to be around 235 °C.[6] For liquid-phase reactions, a range of 110-140 °C is a common starting point.[5] Monitor product formation at different temperatures to identify the sweet spot for maximum conversion.

  • Probable Cause 3: Incorrect Reactant Molar Ratio. The stoichiometry of the reactants is critical. An insufficient amount of the alkylating agent will naturally limit the conversion of o-cresol.[5]

    • Solution: Increase the molar ratio of the alkylating agent relative to o-cresol. A common starting point is a 1:2 or 1:3 ratio of o-cresol to alkylating agent.[5][6] This ensures there is an excess of the electrophile available to drive the reaction forward.

Issue 2: Poor Product Selectivity

Q: My reaction works, but I'm getting a mixture of unwanted products (ethers, multiple isomers, or di-alkylated compounds). How can I improve selectivity?

A: Selectivity is a game of controlling kinetics versus thermodynamics and managing steric and electronic effects.

  • Problem: High Yield of O-Alkylated Ether Byproduct.

    • Cause: The reaction temperature is too low, favoring the kinetically preferred ether product.[4][5]

    • Solution: Increase the reaction temperature. Higher temperatures provide the energy needed to overcome the activation barrier for C-alkylation and also facilitate the intramolecular rearrangement of the ether intermediate to the more stable C-alkylated product.[4][11] Increasing the reaction time can also allow for this conversion to complete.[4]

  • Problem: Formation of Di-alkylated or Poly-alkylated Byproducts.

    • Cause: The mono-alkylated product is more reactive than the starting o-cresol, leading to a second alkylation.[9] This is often exacerbated by an excessive concentration of the alkylating agent.[5]

    • Solution:

      • Control Stoichiometry: Carefully adjust the molar ratio of reactants. Reducing the excess of the alkylating agent can significantly suppress the formation of di-alkylated products.[6]

      • Utilize Shape-Selective Catalysts: Zeolites with specific pore sizes can sterically hinder the formation of bulkier di-alkylated products while allowing the formation of the desired mono-alkylated product.[5]

  • Problem: Formation of the Wrong C-Alkylated Isomer.

    • Cause: Both the C4 (para) and C6 (ortho) positions are available for substitution. The electronic and steric profile of the catalyst and reactants determines which position is favored.[2]

    • Solution: The choice of catalyst is paramount for controlling regioselectivity. For example, using a sulfated zirconia-perlite catalyst for the alkylation of o-cresol with tert-butyl alcohol has been shown to yield 95% selectivity for the 6-TBOC isomer.[6] Similarly, silica-supported aluminum phenolate catalysts have demonstrated a preference for ortho-alkylation.[2] Experiment with different solid acid catalysts to find one that provides the desired isomer.

Visualizing the Core Challenge: C- vs. O-Alkylation

The diagram below illustrates the fundamental competition in o-cresol alkylation. The reaction can proceed via the thermodynamically favored C-alkylation pathway to yield the desired substituted phenol or the kinetically favored O-alkylation pathway to produce an ether byproduct.

G cluster_start Reactants cluster_products Pathways & Products o-Cresol o-Cresol C_Alkylation C-Alkylation (Ring Attack) o-Cresol->C_Alkylation O_Alkylation O-Alkylation (Oxygen Attack) o-Cresol->O_Alkylation Alkylating_Agent Alkylating Agent (e.g., tert-butanol) Electrophile Carbocation Electrophile (R+) Alkylating_Agent->Electrophile Activation Catalyst Acid Catalyst (e.g., H+) Catalyst->Electrophile Electrophile->C_Alkylation Electrophile->O_Alkylation Final_Product Desired Product (e.g., 6-tert-butyl-o-cresol) C_Alkylation->Final_Product Thermodynamically Favored (High Temp) Byproduct Ether Byproduct (o-cresyl tert-butyl ether) O_Alkylation->Byproduct Kinetically Favored (Low Temp)

Caption: Competing C-Alkylation and O-Alkylation pathways.

Systematic Troubleshooting Workflow

Use this decision tree to diagnose and resolve common experimental failures systematically.

G start Experiment Start: Alkylation of o-Cresol check_conversion Analyze Crude Product (GC-MS) Is Conversion > 80%? start->check_conversion check_selectivity Is Selectivity for Desired Product > 90%? check_conversion->check_selectivity Yes low_conversion_node Troubleshoot Low Conversion check_conversion->low_conversion_node No success Success: Proceed to Purification check_selectivity->success Yes low_selectivity_node Troubleshoot Poor Selectivity check_selectivity->low_selectivity_node No sol_temp Increase Reaction Temperature low_conversion_node->sol_temp sol_cat Increase Catalyst Loading / Ensure Activity low_conversion_node->sol_cat sol_ratio Increase Alkylating Agent Molar Ratio low_conversion_node->sol_ratio sol_temp->check_conversion sol_cat->check_conversion sol_ratio->check_conversion check_byproduct Identify Major Byproduct(s) low_selectivity_node->check_byproduct is_ether O-Alkylated Ether? check_byproduct->is_ether is_poly Di-/Poly-alkylated? check_byproduct->is_poly is_isomer Wrong Isomer? check_byproduct->is_isomer sol_ether Increase Temperature &/or Reaction Time is_ether->sol_ether sol_poly Decrease Alkylating Agent Molar Ratio is_poly->sol_poly sol_isomer Screen Different Catalysts is_isomer->sol_isomer sol_ether->check_conversion sol_poly->check_conversion sol_isomer->check_conversion

Caption: A decision tree for troubleshooting o-cresol alkylation.

Data Summary: Impact of Reaction Parameters

The following table summarizes typical effects of key reaction parameters on the vapor-phase alkylation of o-cresol with tert-butyl alcohol over a sulfated zirconia catalyst, based on published data.[6]

ParameterConditiono-Cresol Conversion (%)Selectivity for 6-TBOC* (%)Primary Observation
Reaction Temperature 195 °CLower~90%Reaction is slow, but selectivity is fair.
235 °C High (e.g., >90%) ~95% Optimal temperature for high conversion and selectivity. [6]
285 °CDecreasesLowerDealkylation of the product may occur at excessively high temperatures.[6]
Molar Ratio 1:1ModerateHighConversion is limited by the amount of alkylating agent.
(o-cresol:tert-butyl alcohol)1:2 High High (~95%) Optimal ratio for maximizing conversion without significant loss of selectivity. [6]
1:3HighDecreasesExcess alkylating agent can lead to increased formation of di-alkylated byproducts.[6]

*6-TBOC: 6-tert-butyl-o-cresol

Experimental Protocols

Protocol 1: General Procedure for Vapor-Phase Alkylation of o-Cresol

This protocol is a representative example for the alkylation of o-cresol with tert-butyl alcohol using a solid acid catalyst in a fixed-bed reactor.[6]

  • Catalyst Preparation:

    • Load 0.6 g of the solid acid catalyst (e.g., sulfated zirconia on perlite, SZP-15) into a fixed-bed quartz reactor.

    • Activate the catalyst by heating under a flow of nitrogen gas at a specified temperature (e.g., 300 °C) for 2 hours to remove moisture and ensure active sites are available.

  • Reaction Setup:

    • Prepare a feed mixture of o-cresol and tert-butyl alcohol at the desired molar ratio (e.g., 1:2).[6]

    • Set the reactor temperature to the optimized value (e.g., 235 °C).[6]

    • Use a syringe pump to feed the reactant mixture into the reactor at a controlled weight hourly space velocity (WHSV), for instance, 0.83 h⁻¹.[6]

  • Product Collection:

    • Cool the reactor outlet stream using a condenser with circulating cold water.

    • Collect the liquid product in a collection flask at regular intervals for analysis.

  • Work-up and Purification:

    • The collected product mixture can be purified using distillation to separate the desired alkylated o-cresol from unreacted starting materials and byproducts.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of reactants and products is essential for calculating conversion and selectivity.

  • Sample Preparation:

    • Prepare a sample of the reaction product by diluting it in a suitable solvent like dichloromethane.

    • For challenging separations between cresol isomers, derivatization via silylation can be employed.[12] React the sample with a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) at 40 °C for 30 minutes to make the compounds more volatile and improve peak shape.[12]

  • GC-MS Instrument Conditions:

    • GC Column: Use a standard non-polar column, such as an Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm).[12]

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[12]

    • Temperature Program: An example program is: hold at 80 °C for 2 min, ramp to 110 °C at 3 °C/min, then ramp to 260 °C at 25 °C/min, and hold for 5 min.[12]

    • Mass Spectrometer: Use electron ionization (EI) at 70 eV.[12]

  • Data Analysis:

    • Identify the peaks corresponding to o-cresol, the alkylating agent, and various products (isomers, ethers, di-alkylated species) by comparing their retention times and mass spectra to authentic standards.

    • Calculate the conversion of o-cresol and the selectivity for each product based on the relative peak areas.

References

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. American Chemical Society.
  • Vapor Phase Alkylation of Isomeric Cresols with Tert-Butyl Alcohol over Perlite Supported Sulfated Zirconia Catalyst. MDPI.
  • Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online.
  • Synthesis of o-cresol from phenol and methanol via gas phase alkylation. ResearchGate.
  • Cresol determination made possible by silylation. Wiley Analytical Science.
  • Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd.
  • Reaction pathway for the direct O-alkylation. ResearchGate.
  • Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Semantic Scholar.
  • An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI.
  • Optimization of reaction conditions for the alkylation of p-cresol. Benchchem.
  • troubleshooting common issues in Friedel-Crafts reactions. Benchchem.
  • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts.

Sources

Optimization

Technical Support Center: Purification of 6-tert-butyl-o-cresol

[1] Executive Summary & Critical Constraints Warning: Low Melting Point Hazard The primary technical challenge in purifying 6-tert-butyl-o-cresol is its melting point (MP), which lies between 24°C and 28°C [1, 2].[1] At...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Critical Constraints

Warning: Low Melting Point Hazard The primary technical challenge in purifying 6-tert-butyl-o-cresol is its melting point (MP), which lies between 24°C and 28°C [1, 2].[1] At standard laboratory temperatures, the "solid" may appear as a liquid or a semi-solid sludge.

Implication: Standard room-temperature recrystallization will fail.[1] The compound will "oil out" (phase separate as a liquid) rather than crystallize.[1] Successful purification requires low-temperature controlled crystallization (below 10°C) or melt crystallization .[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueCritical Note
CAS Number 2219-82-1Also known as 2-tert-butyl-6-methylphenol.[1]
Melting Point 24–28 °CRequires refrigeration/freezing for crystallization.
Boiling Point ~224–230 °CDistillation is the preferred primary purification method.[1]
Solubility Soluble in alcohols, ether, hexane.Insoluble in water.[1][2] Lipophilic character dominates.[1]
Appearance Colorless solid (pure) to yellow oil (crude).[1]Yellow/brown color indicates oxidation (quinones).[1]

Solvent Selection Guide

The choice of solvent is dictated by the need to depress solubility significantly below the melting point (24°C).

Solvent SystemSuitabilityMechanismRecommended For
Methanol / Water High Anti-solvent precipitation.[1] The hydrophobic tert-butyl group drives precipitation when water is added.[1]General purification; removal of polar impurities.[1][3]
Ethanol / Water High Similar to MeOH/Water but less toxic.[1]Green chemistry applications.
Pentane or Hexane Medium Temperature-dependent solubility.[1] Requires cooling to -20°C or -78°C.Removal of very polar impurities (which won't dissolve).[1]
Melt (No Solvent) High Zone melting or static layer crystallization.[1]Industrial scale or ultra-high purity (>99.9%).[1]

Validated Experimental Protocol

Method: Low-Temperature Recrystallization from Aqueous Methanol Objective: Remove oxidized by-products and isomeric impurities (e.g., 4-tert-butyl-o-cresol).[1]

Step-by-Step Methodology
  • Dissolution (Inert Atmosphere Recommended):

    • Place the crude 6-tert-butyl-o-cresol in a round-bottom flask.

    • Add Methanol (approx. 1–2 mL per gram of solute).[1]

    • Warm gently to 30–35°C (just above MP) to ensure complete dissolution.[1]

    • Optional: If the solution is dark yellow/brown, treat with activated charcoal (1% w/w) for 15 minutes and filter warm through Celite.

  • Anti-Solvent Addition:

    • While stirring moderately, add Water dropwise to the warm methanol solution.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.[1]

    • Add a few drops of methanol to clear the turbidity.[1]

  • Controlled Cooling (The Critical Step):

    • Do NOT cool to room temperature; the product is likely liquid at RT.[1]

    • Place the flask in a refrigerator (4°C ) for 2–4 hours.

    • If no crystals form, move to a freezer (-20°C ).[1]

    • Seeding: If the solution oils out, add a seed crystal of pure material or scratch the glass surface with a glass rod to induce nucleation.

  • Isolation:

    • Perform Cold Filtration using a pre-chilled Buchner funnel.[1]

    • Wash the crystals rapidly with a small volume of cold (-20°C) Methanol/Water (50:50) mixture.[1]

    • Warning: Do not use pure methanol for washing; it will dissolve the product.[1]

  • Drying:

    • Dry in a vacuum desiccator over P₂O₅ or silica gel.[1]

    • Do not heat to dry, as the compound will melt.

Troubleshooting Guide (FAQ)

Q1: My product separates as an oily layer at the bottom instead of crystals. What is happening?

Diagnosis: "Oiling Out." This occurs because the saturation temperature of your solution is higher than the melting point of the solvated compound. [1] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of the good solvent (Methanol) to slightly lower the saturation point. [1] 3. Seed the solution with a pure crystal at a temperature just below the melting point (e.g., 20°C).

  • Cool much more slowly (wrap the flask in a towel inside the fridge).

Q2: The crystals are melting on the filter paper during filtration.

Diagnosis: Ambient temperature exceeds the melting point (~25°C). Corrective Action:

  • Use a jacketed filter funnel cooled with circulating ice water. [1] * Alternatively, perform the filtration inside a cold room or walk-in fridge. [1] * Ensure all wash solvents are kept on dry ice or in a freezer until the moment of use.[1]

Q3: The product remains yellow after recrystallization.

Diagnosis: Presence of oxidation products (likely quinones) which are highly colored. [1] Corrective Action:

  • Perform the recrystallization under a Nitrogen or Argon blanket .

  • Use Sodium Dithionite (reducing agent) during the initial dissolution step to reduce colored quinones back to colorless phenols. [1] * Repeat the activated charcoal treatment.[1]

Q4: I cannot separate the 4-tert-butyl isomer from the 6-tert-butyl product.

Diagnosis: Isomers often have very similar solubility profiles. [1] Corrective Action:

  • Recrystallization may not be sufficient for isomer separation. [1] * Distillation: Use fractional vacuum distillation first. The boiling points may differ slightly, but efficiency depends on column theoretical plates.

  • Derivatization: React the mixture to form a solid derivative (e.g., acetate or benzoate), recrystallize the derivative (which usually has a much higher MP), and then hydrolyze back to the phenol [3].

Process Visualization

The following diagram illustrates the decision logic and workflow for purifying low-melting alkylphenols.

PurificationWorkflow Start Crude 6-tert-butyl-o-cresol CheckState Check Physical State at 25°C Start->CheckState Liquid Liquid / Oil CheckState->Liquid MP < Ambient Solid Solid / Semi-Solid CheckState->Solid MP > Ambient Distill Vacuum Distillation (Primary Purification) Liquid->Distill Recryst Low-Temp Recrystallization (Solvent: MeOH/Water) Solid->Recryst Distill->Recryst For High Purity Dissolve Dissolve in warm MeOH (35°C) + Activated Carbon (Optional) Recryst->Dissolve Filter1 Filter Warm (Remove Carbon) Dissolve->Filter1 AddWater Add Water to Turbidity Filter1->AddWater Cooling Cool to 4°C -> -20°C AddWater->Cooling CheckCryst Crystals Formed? Cooling->CheckCryst Oiling Oiling Out? CheckCryst->Oiling No / Sludge FilterCold Cold Filtration (<0°C) CheckCryst->FilterCold Yes Seed Reheat & Seed Oiling->Seed Yes Seed->Cooling Dry Vacuum Dry (No Heat) FilterCold->Dry

Caption: Workflow for the purification of 6-tert-butyl-o-cresol, emphasizing temperature control and branching logic for liquid vs. solid states.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6937, 6-tert-Butyl-m-cresol (Synonym link to 2-tert-butyl-6-methylphenol).[1] Retrieved from [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] (5th Edition).[1] Longman Scientific & Technical.[1] (General reference for alkylphenol derivative preparation and purification).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-tert-Butyl-6-methylphenol Synthesis

[shape=rect, style="filled,rounded", Refining Alkylation Conditions I'm now focusing on optimizing conditions to suppress side products. My latest effort centers on the DOT diagram, showing how reaction conditions influe...

Author: BenchChem Technical Support Team. Date: March 2026

[shape=rect, style="filled,rounded",

Refining Alkylation Conditions

I'm now focusing on optimizing conditions to suppress side products. My latest effort centers on the DOT diagram, showing how reaction conditions influence yield and selectivity. I'm focusing on color-coding for readability and using clear labels. I've also incorporated the correct stoichiometry.

Assessing Side Product Control

I'm now zeroing in on reaction control through experimental design. I've designed a DOT graph flow chart that should guide corrective actions based on observed isomer distribution. I'm focusing on the effect of temperature and pressure to suppress the formation of the para isomer and the dialkylated product.

Evaluating Reaction Outcomes

I'm now analyzing the recent experimental data, specifically yields and isomer distributions across different catalysts. I'm focusing on the trade-offs between yield and selectivity. My current focus is on a Q&A to explain the formation of the para-isomer, with the goal of writing out the general concepts of thermodynamic and kinetic control.

Comparing Thermodynamic Products

I'm now comparing the reaction outcomes. I see o-cresol's lack of steric hindrance leads to the thermodynamically favored para-isomer. Standard acids favor the para, but for the kinetically favored ortho-isomer, I need a Lewis acid, which coordinates the phenol. I am working on the transition state.

Validating Catalyst Formation

I'm now detailing an experimental protocol with a self-validating catalyst generation step. My plan is to heat aluminum turnings with o-cresol and observe hydrogen gas evolution. The protocol also includes thorough moisture purging to prevent catalyst deactivation due to isobutylene oligomerization. I'll calcine if needed.

Refining Temperature Control

I'm now revising my protocol to include precise temperature controls and quenching procedures. Decreasing the temperature will be crucial to maintain kinetic control and promote the ortho-isomer. I am also working to ensure a rapid quench step. I'm focusing on validating the catalysts.

Optimizing Reaction Diagrams

I'm now zeroing in on optimizing the clarity and impact of my DOT diagrams. I'm focusing on the reaction mechanism, and also the visual aspects, to ensure a smooth workflow. I'm carefully incorporating the color palette, and making sure all the text is legible against the colored backgrounds.

Visualizing Reaction Insights

I'm now putting the finishing touches on my visualization of the alkylation pathway and troubleshooting flow. The DOT diagrams are complete with the specified color scheme and clear labels. The reaction pathway highlights kinetic vs thermodynamic control, and side product formation, while the workflow guides me in the corrective actions. I'm verifying the diagrams render at the correct size.

Welcome to the Technical Support Center for the synthesis of 2-tert-butyl-6-methylphenol (also known as 6-tert-butyl-o-cresol). This compound is a critical hindered phenol intermediate used in the development of antioxidants, pharmaceuticals, and specialized polymers.

Synthesizing this specific ortho-alkylated isomer via the Friedel-Crafts alkylation of o-cresol with isobutylene is notoriously prone to low yields. This guide provides researchers and process chemists with mechanistic insights, troubleshooting workflows, and validated protocols to overcome regioselectivity and over-alkylation issues.

Mechanistic Overview: Kinetic vs. Thermodynamic Control

The primary cause of low yield in 2-tert-butyl-6-methylphenol synthesis is poor regioselectivity. The tert-butyl carbocation generated from isobutylene is exceptionally bulky.

  • Thermodynamic Pathway: The para-position of o-cresol is sterically unhindered, making 4-tert-butyl-2-methylphenol the thermodynamically stable product. Standard Brønsted acids drive the reaction toward this unwanted isomer.

  • Kinetic Pathway: To achieve the target ortho-isomer, the reaction must be placed under kinetic control. This is achieved using an ortho-directing Lewis acid (like aluminum phenoxide) that coordinates both the phenol and the olefin in a six-membered cyclic transition state, forcing the alkyl group into the sterically hindered ortho-position [1].

ReactionPathway Cresol o-Cresol + Isobutylene Ortho 2-tert-butyl-6-methylphenol (Target, Kinetic Control) Cresol->Ortho Al(o-cresolate)3 < 100°C Para 4-tert-butyl-2-methylphenol (Side Product, Thermodynamic) Cresol->Para Brønsted Acids > 100°C DiAlkyl 4,6-di-tert-butyl-2-methylphenol (Over-alkylation) Ortho->DiAlkyl Excess Isobutylene Para->DiAlkyl Excess Isobutylene

Reaction pathway of o-cresol alkylation highlighting kinetic vs. thermodynamic products.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding predominantly 4-tert-butyl-2-methylphenol instead of the target 6-tert-butyl isomer? A: You are likely using a standard Brønsted acid (e.g., H₂SO₄, p-TsOH) or operating at too high a temperature. Brønsted acids facilitate reversible alkylation (de-alkylation/re-alkylation), rapidly driving the equilibrium toward the sterically unhindered, thermodynamically favored para-isomer. Fix: Switch to an ortho-directing Lewis acid, specifically aluminum o-cresolate. Maintain the reaction temperature strictly below 100°C (ideally 80°C) to prevent the thermal breaking of kinetic control [1], [2].

Q2: How can I prevent over-alkylation to 4,6-di-tert-butyl-2-methylphenol? A: Over-alkylation occurs when the mono-alkylated product undergoes a secondary reaction with excess isobutylene. Because the para-position remains highly reactive even after ortho-alkylation, strict stoichiometric control is mandatory. Fix: Limit isobutylene to a maximum of 1.05 molar equivalents relative to o-cresol. Monitor the reaction via GC/MS and quench immediately upon optimal conversion, as prolonged exposure to the catalyst promotes secondary alkylation [2].

Q3: My solid acid catalyst (e.g., MCM-41 or Zeolite) loses activity after one batch. How do I fix this? A: Mesoporous solid acids are prone to rapid deactivation due to pore blockage. Isobutylene readily oligomerizes into polyisobutylene under acidic conditions, and bulky di-alkylated byproducts can become permanently trapped within the catalyst's nanospaces [3]. Fix: Ensure your system is thoroughly purged of moisture, as water competitively binds to active acidic sites. To regenerate the catalyst, calcine it at 500–550°C in an oxygen-rich environment to burn off carbonaceous deposits.

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield of 2-tert-butyl-6-methylphenol CheckIsomer Diagnostic: GC/MS Analysis of Reaction Mixture Start->CheckIsomer ParaHigh Observation: High Para-Isomer (4-tert-butyl-2-methylphenol) CheckIsomer->ParaHigh DiHigh Observation: High Di-alkylated (4,6-di-tert-butyl-2-methylphenol) CheckIsomer->DiHigh Unreacted Observation: High Unreacted o-Cresol CheckIsomer->Unreacted FixPara Action: Switch to Lewis Acid (Al-phenoxide) Action: Lower Temperature (<100°C) ParaHigh->FixPara FixDi Action: Limit Isobutylene to 1.05 eq. Action: Quench Reaction Earlier DiHigh->FixDi FixUnreacted Action: Increase Autoclave Pressure Action: Ensure Anhydrous Conditions Unreacted->FixUnreacted

Diagnostic workflow for troubleshooting low yields in 2-tert-butyl-6-methylphenol synthesis.

Quantitative Data: Catalyst & Condition Effects

The choice of catalyst and temperature fundamentally dictates the product distribution. The table below summarizes expected yields based on established literature parameters[1], [2], [3].

Catalyst SystemTemp (°C)o-Cresol Conversion (%)2-tert-butyl-6-methylphenol Yield (%)4-tert-butyl-2-methylphenol Yield (%)Di-alkylated Yield (%)
H₂SO₄ (Brønsted) 12085156010
p-TsOH 1008025505
HPW/MCM-41 (Solid Acid) 909351240
Al(o-cresolate)₃ (Lewis) 809582 85

Validated Experimental Protocol: Ortho-Selective Alkylation

To achieve >80% yield of the target isomer, utilize the in-situ generation of aluminum o-cresolate. This protocol is designed as a self-validating system to ensure catalyst activation and reaction completion.

Step 1: In-Situ Catalyst Generation

  • Charge a high-pressure, dry stainless-steel autoclave with 1.0 mol of anhydrous o-cresol.

  • Add 0.03 mol of aluminum turnings (ensure the surface is free of heavy oxidation).

  • Purge the reactor with nitrogen and heat to 150°C under gentle stirring.

  • Causality & Validation: Heating aluminum with o-cresol forms the active ortho-directing catalyst, aluminum o-cresolate. This step is self-validating: you will observe a pressure spike corresponding to the evolution of hydrogen gas. Once H₂ evolution ceases, the active catalyst is fully formed [2].

Step 2: Temperature Adjustment

  • Cool the reactor strictly to 80°C.

  • Causality: Dropping the temperature is critical. High temperatures provide the activation energy required to break the kinetic control, promoting isomerization to the thermodynamically favored para-product.

Step 3: Alkylation

  • Pressurize the autoclave with isobutylene gas (exactly 1.05 mol equivalents) while maintaining vigorous stirring (800 rpm).

  • Causality: Vigorous stirring overcomes the gas-liquid mass transfer barrier. The strict 1.05 equivalent limit ensures full conversion of o-cresol while starving the system of the excess reagent required for over-alkylation.

Step 4: Quenching and Workup

  • Monitor the internal pressure. Once the pressure drops and stabilizes (indicating complete gas consumption), vent the reactor.

  • Quench the reaction mixture with 10% aqueous HCl.

  • Validation: The acid quench breaks the aluminum-phenoxide coordination complex, releasing the free 2-tert-butyl-6-methylphenol. Successful quenching is visually validated by immediate and distinct phase separation between the aqueous layer (containing AlCl₃) and the organic product layer.

References

  • Source: kyoto-u.ac.
  • Source: google.com (Google Patents)
  • Source: researchgate.
Optimization

Technical Support Center: Removal of Unreacted o-Cresol

Executive Summary & Property Profile Removing unreacted o-cresol (2-methylphenol) is a frequent challenge in organic synthesis due to its high boiling point, tendency to streak on silica gel, and moderate water solubilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Property Profile

Removing unreacted o-cresol (2-methylphenol) is a frequent challenge in organic synthesis due to its high boiling point, tendency to streak on silica gel, and moderate water solubility.[1] Successful removal requires exploiting its specific physicochemical properties—most notably its acidity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ~10.[2]3) and its ability to form azeotropes.[1][2][3]

Table 1: Physicochemical Profile of o-Cresol

PropertyValueImplication for Purification
Boiling Point 191 °C (760 mmHg)Difficult to remove by rotary evaporation; requires high vacuum (<1 mmHg) or azeotropic distillation.[1][2]
Melting Point ~30–31 °COften exists as a supercooled liquid or low-melting solid; can clog condensers if not managed.[1][2]
Acidity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
10.28Weakly acidic.[2] Requires strong base (pH > 12) for complete deprotonation.[1][2] Unaffected by weak bases (bicarbonate).[1][2]
Solubility Organic solvents (High); Water (~20 g/L)Lipophilic enough to stay in organic layers unless chemically modified (deprotonated).[1][2]
Azeotropes Water (98.5 °C), Ethylene GlycolSteam distillation is a viable non-vacuum alternative.[1][2]

Module 1: Liquid-Liquid Extraction (LLE)

Status: First-Line Defense

The most efficient method for removing o-cresol is chemically modifying it into its water-soluble salt (sodium o-cresolate).[1] However, the success of this method depends entirely on the acid/base properties of your target product.

The Protocol

Reagent: 2M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).[1][2] Warning: Do not use Sodium Bicarbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) or Carbonate (

).[2] Their ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

values (6.4 and 10.3, respectively) are insufficient to fully drive the equilibrium of o-cresol (

10.3) into the aqueous phase.[1][2][4]
Scenario A: Your Product is Neutral
  • Dissolve the crude mixture in a non-miscible organic solvent (Ethyl Acetate, DCM, or Ether).[1]

  • Wash 1: Extract with 2M NaOH (3x).

    • Mechanism:[1][2][5][6][7][8][9] NaOH deprotonates o-cresol to o-cresolate, which partitions into the aqueous layer.[1]

  • Wash 2: Wash organic layer with Brine (1x) to remove residual base.[1][2]

  • Validation: Check the organic layer by TLC.[1][2] If cresol remains, increase NaOH concentration to 3-4M (if product is stable).[1]

Scenario B: Your Product is Basic (e.g., An Amine)
  • Dissolve crude in organic solvent.[1][2][5]

  • Wash 1: Extract with 1M HCl .

    • Mechanism:[1][2][5][6][7][8][9] The amine product forms a salt and moves to the aqueous layer.[1][2] o-Cresol remains in the organic layer.[1][2]

  • Separation: Discard the organic layer (containing the o-cresol).[1][2]

  • Recovery: Basify the aqueous layer (pH > 12) with NaOH and extract your amine product back into fresh organic solvent.[1][2]

Scenario C: Your Product is Acidic (e.g., Carboxylic Acid)

Critical Issue: Both your product (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 ~4-5) and o-cresol (

~10.[2]3) will deprotonate in NaOH.[1][2]
  • Dissolve crude in organic solvent.[1][2][5]

  • Wash 1: Extract with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Mechanism:[1][2][5][6][7][8][9] Bicarbonate is basic enough to deprotonate a carboxylic acid (moving it to the aqueous layer) but too weak to deprotonate o-cresol (which stays in the organic layer).[1]

  • Separation: Keep the aqueous layer.[1][2]

  • Recovery: Acidify the aqueous layer (HCl) to precipitate/extract your carboxylic acid product.[1][2]

Visual Troubleshooting: The Extraction Decision Matrix

ExtractionLogic Start Start: Crude Mixture (Product + o-Cresol) Decision What is the nature of your Product? Start->Decision Neutral Neutral Product Decision->Neutral Basic Basic Product (Amine) Decision->Basic Acidic Acidic Product (Carboxylic Acid) Decision->Acidic Action_Neut Wash Organic Layer with 2M NaOH Neutral->Action_Neut Action_Basic Wash Organic Layer with 1M HCl Basic->Action_Basic Action_Acid Wash Organic Layer with Sat. NaHCO3 Acidic->Action_Acid Result_Neut o-Cresol -> Aqueous (Discard) Product -> Organic (Keep) Action_Neut->Result_Neut Result_Basic o-Cresol -> Organic (Discard) Product -> Aqueous (Keep) (Then Basify & Re-extract) Action_Basic->Result_Basic Result_Acid o-Cresol -> Organic (Discard) Product -> Aqueous (Keep) (Then Acidify & Re-extract) Action_Acid->Result_Acid Exploits pKa diff (10.3 vs 6.4)

Figure 1: Decision matrix for Liquid-Liquid Extraction based on product functionality.

Module 2: Distillation & Evaporation

Status: Bulk Removal for Heat-Stable Products

If LLE is impossible (e.g., amphoteric product or emulsion issues), distillation is the next step.

Q: "I can't remove o-cresol on the rotavap even at 60°C. Why?"

A: o-Cresol boils at 191°C. Standard rotary evaporation (20 mbar/60°C) is insufficient.[1][2] You have two options:

Option 1: Azeotropic Distillation (Steam Distillation)

o-Cresol forms a low-boiling azeotrope with water.[1][2] This allows you to remove it at temperatures near 100°C without high vacuum.[1][2]

  • Suspend your crude oil in water.[1][2]

  • Perform a vigorous steam distillation or simple distillation of the water suspension.[1][2]

  • The distillate will be cloudy (water + o-cresol).[1][2] Continue until the distillate runs clear.

  • Extract the residue (containing your product) from the boiling flask.

Option 2: High Vacuum Kugelrohr/Short-Path

If your product is non-volatile:

  • Place crude in a Kugelrohr or sublimation apparatus.[1][2]

  • Apply high vacuum (<0.5 mmHg).[1][2]

  • Heat to 40–50°C. o-Cresol will sublime/distill into the trap.[1][2]

  • Caution: o-Cresol melts at ~30°C. Ensure your receiving flask is cooled to -78°C (dry ice/acetone) to prevent it from re-vaporizing and contaminating the pump.[1][2]

Module 3: Chromatography (Purification)

Status: Polishing Step

Q: "The o-cresol is smearing/tailing on my column and co-eluting with my product."

A: Phenols interact strongly with the silanol groups (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) on silica gel via hydrogen bonding, causing "tailing."[2]
The Fix: Acidic Mobile Phase

You must suppress the ionization of the silanols and the cresol.[1][2]

  • Standard Silica: Add 1% Acetic Acid to your mobile phase (e.g., 20% EtOAc / 79% Hexane / 1% AcOH).[1][2] This sharpens the phenol peak and usually shifts its ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     slightly higher.[2]
    
  • Visualization: o-Cresol is UV active.[1][2] Use a p-Anisaldehyde stain (appears pink/violet) or Ferric Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) spray (appears violet) to distinguish it from your product.
    

Module 4: Chemical Scavenging (Derivatization)

Status: Last Resort / High Value Synthesis

If you cannot heat the sample and extraction failed, use a "catch and release" or "scavenging" approach.[1]

Protocol: Electrophilic Scavenging

React the impurity (o-cresol) to make it vastly different from your product.[1][2]

  • Reagent: Add a polymer-supported scavenger like PS-Isocyanate or simply add an excess of Acetic Anhydride (if your product is not an amine/alcohol).[1][2]

  • Reaction: The o-cresol reacts to form o-cresyl acetate (ester).[1][2]

  • Result: The ester is much less polar than the free phenol.[1][2] It will now separate easily on a silica column (high ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or can be removed by high vacuum (lower boiling point azeotropes).[2]
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 335, o-Cresol. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. o-Cresol: Gas Phase Ion Energetics & Thermochemistry. NIST Chemistry WebBook, SRD 69.[1][2] Retrieved from [Link][1]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for pKa-based extractions and steam distillation protocols).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.).[1][2] Butterworth-Heinemann.[1][2] (Source for specific purification via azeotropes and crystallization).[1][2]

Sources

Troubleshooting

distillation temperature for 2-tert-butyl-6-methylphenol

This guide serves as a specialized technical resource for the purification and handling of 2-tert-butyl-6-methylphenol (CAS: 2219-82-1). It is designed for organic chemists and process engineers encountering difficulties...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification and handling of 2-tert-butyl-6-methylphenol (CAS: 2219-82-1). It is designed for organic chemists and process engineers encountering difficulties with phase changes, isomer separation, and oxidative degradation during distillation.

Critical Physicochemical Data

Before attempting distillation, you must distinguish the target compound from its thermodynamic isomer, 4-tert-butyl-2-methylphenol . These two often co-exist in crude reaction mixtures (from the alkylation of o-cresol) and have overlapping physical properties.

PropertyTarget: 2-tert-butyl-6-methylphenol Impurity: 4-tert-butyl-2-methylphenol Implication
CAS 2219-82-198-27-1Verify identity via GC/NMR.
Boiling Point (760 mmHg) ~230 °C ~247 °C

C. Separation is feasible but requires fractionation.
Boiling Point (12 mmHg) 117 – 118 °C ~128 – 130 °C Vacuum is mandatory to prevent decomposition.
Melting Point 24 – 27 °C 28 – 33 °C CRITICAL: Both solidify near room temperature.
Appearance Colorless to pale yellow liquid/solidColorless solidColor indicates oxidation state.

Troubleshooting & FAQs

Q: My distillate is solidifying and clogging the condenser. How do I prevent this?

A: This is the most common failure mode. The melting point of 2-tert-butyl-6-methylphenol is roughly 24–27°C. If your lab is cool (20°C) or your condenser water is standard tap temperature (15–18°C), the vapor will desublime or freeze immediately upon contact.

  • The Fix: Use a tempered water loop . Set your recirculating chiller/heater to 35°C – 40°C . This keeps the distillate in the liquid phase (viscous oil) allowing it to flow into the receiver flask without freezing.

  • Emergency Fix: If clogging occurs mid-run, stop the vacuum carefully, and use a heat gun (gentle setting) to melt the blockage into the receiver.

Q: What is the optimal vacuum/temperature setting?

A: Avoid distilling at atmospheric pressure (230°C) as phenols are prone to thermal oxidation at these temperatures, turning the product pink or brown.

  • Target: 10–15 mmHg vacuum.

  • Head Temperature: Collect the fraction boiling at 115°C – 120°C .

  • Bath Temperature: Set oil bath to approx. 145°C – 150°C to maintain a steady boil without "bumping."

Q: I cannot separate the 4-tert-butyl isomer effectively. The GC shows 5-10% impurity.

A: A simple still head (Claisen adapter) is insufficient because the boiling point difference (


) is only ~17°C.
  • The Fix: You need Theoretical Plates . Use a Vigreux column (at least 20cm) or a packed column (glass helices/beads).

  • Reflux Ratio: Maintain a reflux ratio of at least 5:1 (return 5 drops to the pot for every 1 drop collected). This allows the lower-boiling 6-methyl isomer (the target) to enrich in the vapor phase while the higher-boiling 4-methyl isomer returns to the pot.

Q: The product turns pink/red after a few hours. Why?

A: Phenols are electron-rich and susceptible to oxidation into quinones, which are intensely colored (pink/red/brown).

  • The Fix:

    • System Purge: Degas the crude mixture with Nitrogen or Argon for 15 minutes before heating.

    • Capillary Bleed: If using a capillary for boiling control, ensure it feeds inert gas, not air.

    • Storage: Store the final product under inert atmosphere in an amber vial.

Experimental Protocol: Vacuum Fractionation

Objective: Isolate >98% pure 2-tert-butyl-6-methylphenol from a crude alkylation mixture.

Equipment Setup:

  • Short-path distillation head OR 20cm Vigreux column (preferred).

  • Recirculating heater/chiller (set to 40°C).

  • Vacuum pump capable of <15 mmHg.

  • Manometer/Vacuum gauge.

Step-by-Step:

  • Charge the Flask: Add crude reaction mixture and a magnetic stir bar. Do not fill >60% capacity.

  • Inert Purge: Evacuate the system and refill with Nitrogen three times to remove oxygen.

  • Apply Vacuum: Slowly lower pressure to 12 mmHg . Wait for solvent outgassing (if any) to subside.

  • Heat Condenser: Start water circulation at 40°C . Verify the condenser is warm to the touch.

  • Ramp Heat: Raise oil bath temperature to 140°C .

  • Foreshot: Collect the first few milliliters (lower boiling impurities/solvents) and discard.

  • Main Fraction: Collect the steady fraction boiling at 117–119°C (at 12 mmHg) .

    • Note: If the temp spikes >125°C, you are likely collecting the 4-tert-butyl isomer. Switch receivers.

  • Cool Down: Break vacuum with Nitrogen, not air, to preserve color.

Process Visualization

The following diagram illustrates the critical "Heated Condenser" setup required to prevent solidification.

DistillationSetup cluster_process Fractionation Process Crude Crude Mixture (o-Cresol + Isomers) Column Vigreux Column (Separation of Isomers) Crude->Column Mixed Vapor HeatSource Oil Bath (140-150°C) HeatSource->Crude Energy Column->Crude Reflux (High Boilers) Condenser Condenser (CRITICAL: Water @ 40°C) Column->Condenser Enriched Vapor (BP: 117°C) Receiver Receiver Flask (Target: 2-t-butyl-6-methylphenol) Condenser->Receiver Liquid Product (Prevents Freezing) Vacuum Vacuum Pump (12 mmHg) Receiver->Vacuum Negative Pressure Impurity Residue/High Boilers (4-tert-butyl isomer)

Caption: Schematic of the vacuum distillation train emphasizing the heated condenser loop (green node) required to prevent product solidification.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16678, 2-tert-Butyl-6-methylphenol. Retrieved from [Link]

  • Stenutz, R. (n.d.). Data Sheet: 4-tert-butyl-2-methylphenol. Retrieved from [Link]

Optimization

Technical Support Center: Handling Oxidation Side Products of Substituted Phenols

Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Last Updated: March 2, 2026 Executive Summary Substituted phenols are fundamental building blocks in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist Last Updated: March 2, 2026

Executive Summary

Substituted phenols are fundamental building blocks in drug discovery and materials science, yet they possess an inherent "self-destruct" mechanism: oxidation. This guide addresses the formation, prevention, and removal of oxidation side products—specifically quinones, quinone methides, and polyphenolic tars.

The Core Problem: Phenols are electron-rich. In the presence of oxygen, light, or trace metals, they form phenoxy radicals. These radicals disproportionate or couple to form colored impurities (pink, red, brown) that are often toxic (Michael acceptors) and difficult to separate.

Diagnostic Hub: What is your reaction telling you?

Q: My white crystalline phenol turned pink after sitting on the bench for an hour. Is it ruined? A: Likely not, but it is contaminated.

  • Diagnosis: The pink color is characteristic of ortho-quinones or trace charge-transfer complexes (quinhydrones). This is the "canary in the coal mine"—oxidation has started but is likely superficial (ppm levels).

  • Action: If the bulk solid is still white underneath, scrape off the colored layer. If it is a solution, proceed to Protocol A (Reductive Wash) immediately.

Q: My reaction mixture has turned dark brown/black and "tarry." A: This indicates advanced oxidation and polymerization.

  • Diagnosis: You have formed polyphenolic oligomers (melanin-like structures). These are formed when quinones react with unoxidized phenols.

  • Action: Simple washing will not work.[1] You need Protocol B (Adsorptive Cleanup) followed by chromatography or recrystallization.

Q: I see a new spot on TLC that is UV-active but doesn't stain with Folin-Ciocalteu. A: This is likely a quinone .

  • Reasoning: Phenols reduce Folin reagents (turn blue). Quinones are already oxidized and often won't stain or will stain differently (e.g., yellow/brown with iodine).

  • Confirmation: Treat a small aliquot with NaBH4; if the spot disappears or shifts back to the phenol's Rf, it was a quinone.

Prevention Protocols: The "Inert Shield" Strategy

Prevention is thermodynamically superior to purification. You must break the "Fire Triangle" of phenol oxidation: Oxygen , Base , and Metals .

FactorRisk MechanismMitigation Strategy
Oxygen Reacts with phenolate ions to form radicals.Sparge solvents with N2/Ar for 15 mins. Store solids under inert atmosphere.
pH Phenolates (

) oxidize

-

x faster than phenols (

).
Keep workups acidic (pH < 6). Avoid basic washes unless strictly necessary.
Metals

/

catalyze radical formation (Fenton-like chemistry).
Add EDTA (1 mM) to aqueous buffers. Use glass/Teflon equipment, not steel.
Light Photo-excites phenols to triplet states, generating radicals.Wrap flasks in aluminum foil or use amber glassware.

Remediation Workflows

Protocol A: The Reductive Wash (Sodium Dithionite)

Best for: Removing pink/red color (quinones) from crude reaction mixtures.

Mechanism: Sodium dithionite (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) reduces quinones back to hydroquinones. Crucially, in the presence of bisulfite (a decomposition product), it can also add to the quinone ring to form water-soluble sulfonate adducts , effectively pulling the impurity into the aqueous phase [1].

Step-by-Step:

  • Dissolve: Dissolve your crude phenol in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).

  • Prepare Wash Solution: Freshly prepare a 10-20% (w/v) Sodium Dithionite solution in water.

    • Note: Dithionite degrades rapidly. If the solid smells strongly of sulfur, it has degraded.

  • Wash: Shake the organic layer with the dithionite solution for 2-5 minutes.

    • Observation: The organic layer should decolorize (pink

      
       colorless).
      
  • Rinse: Wash the organic layer with brine (saturated NaCl) to remove residual salts.

    • Critical: Do not wash with basic compounds (NaHCO3/NaOH) immediately after, as this will re-oxidize any residual hydroquinones.

  • Dry & Concentrate: Dry over

    
     (not 
    
    
    
    , which can be slightly basic/catalytic) and evaporate.
Protocol B: Adsorptive Cleanup (Activated Carbon)

Best for: Dark brown tars and stubborn polymeric impurities.

Mechanism: Activated carbon has a high affinity for planar, conjugated aromatic systems like quinones and polymers via


-

stacking.

Step-by-Step:

  • Solubilize: Dissolve the crude material in a solvent where it is freely soluble (e.g., Methanol or Ethanol). Avoid viscous solvents.

  • Add Adsorbent: Add Activated Carbon (Charcoal) , approximately 5-10% by weight of the crude mass.

  • Heat & Stir: Gently reflux (or heat to 50°C) for 15-30 minutes.

    • Safety: Never add charcoal to a boiling solution; it will boil over instantly. Add to cold solution, then heat.

  • Hot Filtration: Filter the hot mixture through a pad of Celite (diatomaceous earth) to remove the fine charcoal particles.

  • Recover: Evaporate the filtrate. If color persists, repeat or proceed to recrystallization.

Deep Dive: Mechanistic Insights

Understanding the pathway allows you to predict stability. Electron-Donating Groups (EDGs) like -OMe or -Alkyl make the phenol more prone to oxidation by stabilizing the radical intermediate.

Pathway Visualization

PhenolOxidation cluster_legend Process Key Phenol Substituted Phenol (Colorless) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical -H• (Oxidation) O2, Light, Metal ions Quinone Quinone / Quinone Methide (Pink/Red Impurity) Radical->Quinone Disproportionation Quinone->Phenol Reduction (Na2S2O4 / NaBH4) Polymer Polyphenolic Tars (Dark Brown/Black) Quinone->Polymer Polymerization (+ Phenol) Sulfonate Water-Soluble Adduct (Removed in Aqueous Wash) Quinone->Sulfonate Sulfonation (Na2S2O4 / Bisulfite) key1 Red arrows: Oxidation (Problem) key2 Green arrows: Remediation (Solution)

Caption: The oxidation cascade of phenols. Remediation (green) works by either reversing oxidation or modifying the impurity for removal.

References

  • Mechanism of Dithionite Reduction

    • Title: Mechanism of decomposition of sodium dithionite in aqueous solution.[2]

    • Source: Transactions of the Faraday Society (RSC).[2]

    • URL:[Link]

  • Quinone Solubility & Removal

    • Title: Removal of phenol and substituted phenols by newly developed emulsion liquid membrane process.
    • Source: PubMed / Journal of Hazardous M
    • URL:[Link]

  • General Handling of Phenols

    • Title: Safe Handling of Phenol (Duke University OESO).
    • Source: Duke University.
    • URL:[Link]

  • Oxidation Color Indicators

    • Title: What color change indicates oxid
    • Source: Dr. Oracle / Clinical Pharmacology.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 2-tert-butyl-6-methylphenol

Executive Summary This guide provides an in-depth technical analysis of the (2-tBu-6-Me-Ph) . Unlike symmetric sterically hindered phenols (e.g., 2,6-di-tert-butylphenol), 2-tBu-6-Me-Ph presents a unique asymmetric subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the (2-tBu-6-Me-Ph) . Unlike symmetric sterically hindered phenols (e.g., 2,6-di-tert-butylphenol), 2-tBu-6-Me-Ph presents a unique asymmetric substitution pattern that results in a distinct aromatic splitting system (


 or 

) rather than a simple singlet.

Key Technical Findings:

  • Steric Asymmetry: The presence of one tert-butyl group and one methyl group at the ortho positions creates an intermediate steric environment. The hydroxyl proton (

    
    ) is shielded from intermolecular hydrogen bonding but remains more accessible than in 2,6-di-tert-butyl analogs.
    
  • Diagnostic Signals: The aromatic region displays a characteristic 3-proton pattern (two doublets and a pseudo-triplet) distinguishing it from symmetric congeners.

  • Solvent Sensitivity: The

    
     chemical shift exhibits a measurable 
    
    
    
    between
    
    
    and
    
    
    , unlike "steric fortress" molecules which show negligible solvent dependence.

Structural Basis & Theoretical Analysis

To interpret the spectrum, one must understand the steric and electronic environment. The molecule is a 1,2,3-trisubstituted benzene.

  • Position 1: Hydroxyl (

    
    ) – Electron Donating Group (EDG).
    
  • Position 2: tert-Butyl – Strong Steric Bulk (+I effect).

  • Position 6: Methyl – Moderate Steric Bulk (+I effect).

The "Orthosteric" Effect: The bulky groups at positions 2 and 6 force the


 bond to align in the plane of the ring to minimize steric clash, or rotate out of plane depending on the solvent cage. This restricts the formation of intermolecular hydrogen bonds (dimers/trimers), resulting in a sharper 

peak compared to unhindered phenols.
Diagram 1: Steric Influence on Chemical Shift

Steric_Influence Structure 2-tert-Butyl-6-methylphenol Sterics Ortho-Substitution (t-Bu & Me) Structure->Sterics HBond Restricted Intermolecular H-Bonding Sterics->HBond Steric Bulk Shielding Anisotropic Shielding of OH Proton HBond->Shielding Result Sharp OH Singlet (Upfield Shift vs Phenol) Shielding->Result Observed Effect

Caption: Logical flow illustrating how ortho-substitution restricts hydrogen bonding, leading to the characteristic sharp hydroxyl signal.

Comparative Analysis: 2-tBu-6-Me-Ph vs. Alternatives

The following table compares 2-tBu-6-Me-Ph against its symmetric analog (2,6-di-tert-butylphenol) and the unhindered precursor (Phenol).

Table 1: Comparative 1H NMR Data (in


, 300-500 MHz) 
Feature2-tert-butyl-6-methylphenol (Target)2,6-Di-tert-butylphenol (Alternative 1)Phenol (Alternative 2)
Symmetry Asymmetric (

)
Symmetric (

)
Symmetric (

)
Aromatic Region Multiplet (3H)

6.7 - 7.2 ppm(dd, dd, t)
Singlet (3H)

7.0 - 7.2 ppm(H3, H4, H5 equivalent*)
Complex Multiplet (5H)

6.8 - 7.4 ppm
Methyl (

)
Singlet (3H)

2.20 - 2.25 ppm
AbsentAbsent
t-Butyl (

)
Singlet (9H)

1.40 - 1.42 ppm
Singlet (18H)

1.43 ppm
Absent
Hydroxyl (

)
Sharp Singlet

4.8 - 5.1 ppm
Very Sharp Singlet

5.0 - 5.2 ppm
Broad Singlet

4.0 - 7.0 ppm (Conc.[1] dependent)

*Note: In 2,6-di-t-butyl-4-methylphenol (BHT), the aromatic signal is a true singlet (2H).

Detailed Spectral Assignment (Target Compound)
  • Aromatic Region (

    
     6.7 – 7.2 ppm): 
    
    • Unlike the singlet seen in BHT, this compound has three non-equivalent aromatic protons: H3, H4, and H5.

    • H3 (adj. to t-Bu):

      
       ppm (Doublet, 
      
      
      
      Hz). Deshielded by the bulky t-butyl group.
    • H5 (adj. to Me):

      
       ppm (Doublet, 
      
      
      
      Hz).
    • H4 (meta to substituents):

      
       ppm (Triplet/dd, 
      
      
      
      Hz).
  • Aliphatic Region:

    • 
       2.23 ppm (s, 3H):  Aryl-Methyl group.
      
    • 
       1.41 ppm (s, 9H): tert-Butyl group. The integration ratio of 1:3 (Me:tBu) is a critical purity check.
      

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility, specifically regarding the labile


 proton, the following protocol is recommended.
Diagram 2: Experimental Workflow

NMR_Workflow Sample Sample Preparation (~10-15 mg) Solvent Solvent Choice: CDCl3 (Standard) vs DMSO-d6 (H-Bond Probe) Sample->Solvent Acquisition Acquisition Parameters: sw=12ppm, d1=5s (Relaxation) Solvent->Acquisition Processing Processing: LB=0.3Hz, Phasing Acquisition->Processing Validation D2O Shake Test (Confirm OH) Processing->Validation

Caption: Step-by-step workflow for acquiring and validating the spectrum of hindered phenols.

Step-by-Step Methodology
  • Solvent Selection:

    • Standard Characterization: Use Chloroform-d (

      
      ) . It minimizes solute-solvent hydrogen bonding, allowing the intramolecular steric effects to dominate the 
      
      
      
      shift.
    • H-Bond Investigation: Use DMSO-

      
       . The sulfoxide oxygen is a strong H-bond acceptor. Even hindered phenols will show a downfield shift (
      
      
      
      ppm) compared to
      
      
      if the steric bulk is not absolute (as in 2,6-di-t-butyl).
  • Sample Preparation:

    • Dissolve 10-15 mg of 2-tert-butyl-6-methylphenol in 0.6 mL of solvent.

    • Critical: Filter the solution through a cotton plug or PTFE filter to remove particulates that cause line broadening.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to prevent saturation).
      
    • Relaxation Delay (d1): Set to

      
       seconds. The tert-butyl protons have short 
      
      
      
      , but the aromatic and
      
      
      protons require longer delays for accurate integration.
    • Scans (ns): 16 scans are usually sufficient due to the high proton count of the alkyl groups.

  • Validation (The D2O Shake):

    • After the initial scan, add 1 drop of

      
       to the tube and shake vigorously.
      
    • Result: The sharp singlet at ~5.0 ppm will disappear (exchange with D), confirming it is the

      
       group and not an impurity.
      

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[3]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 16678 (2-tert-Butyl-6-methylphenol).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • BenchChem. Technical Support Center: NMR Analysis of Hindered Phenols.

Sources

Comparative

Technical Comparison Guide: FTIR Analysis of 6-tert-butyl-o-cresol

Content Type: Publish Comparison Guide Subject: 2-tert-butyl-6-methylphenol (6-tert-butyl-o-cresol) CAS: 2219-82-1[1][2][3][4] Executive Summary This guide provides a high-resolution technical analysis of the FTIR absorp...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Subject: 2-tert-butyl-6-methylphenol (6-tert-butyl-o-cresol) CAS: 2219-82-1[1][2][3][4]

Executive Summary

This guide provides a high-resolution technical analysis of the FTIR absorption spectrum for 6-tert-butyl-o-cresol (also known as 2-tert-butyl-6-methylphenol). As a partially hindered phenolic antioxidant, this compound occupies a critical "middle ground" between unhindered phenols (like o-cresol) and fully hindered phenols (like BHT).

For researchers in drug development and polymer stabilization, accurately distinguishing these structural analogs is vital. This guide focuses on the "Steric Shift" —the phenomenon where bulky ortho-substituents prevent hydrogen bonding, causing a diagnostic blue-shift (to higher frequency) and sharpening of the hydroxyl (OH) stretching band.

Mechanistic Insight: The Steric Shift

To interpret the spectrum of 6-tert-butyl-o-cresol, one must understand the causality of the spectral features.

  • Unhindered Phenols: The hydroxyl group is exposed, allowing extensive intermolecular hydrogen bonding. This weakens the O-H bond, lowering its force constant and broadening the absorption band (typically 3200–3400 cm⁻¹).

  • Hindered Phenols (6-tBC): The bulky tert-butyl group at the C2 position and the methyl group at C6 create a "steric shield." This shield physically obstructs the approach of other molecules, significantly reducing intermolecular hydrogen bonding.

  • Result: The O-H bond remains "free" (non-bonded) or forms only weak dimers. The absorption band shifts to a higher frequency (3600+ cm⁻¹) and becomes significantly sharper.[5]

Visualization: Steric Shielding & Spectral Consequence

The following diagram illustrates how steric hindrance dictates the FTIR signal processing logic.

StericShift Figure 1: The Mechanistic Link between Steric Hindrance and FTIR Frequency Shift cluster_0 Molecular Environment cluster_1 H-Bonding Status cluster_2 FTIR Response (OH Stretch) Unhindered Unhindered Phenol (o-Cresol) Extensive Extensive H-Bonding (Polymeric chains) Unhindered->Extensive Hindered Partially Hindered (6-tert-butyl-o-cresol) Limited Limited H-Bonding (Dimers/Free) Hindered->Limited FullyHindered Fully Hindered (BHT) None No H-Bonding (Free Monomer) FullyHindered->None BroadLow Broad Band 3200-3400 cm⁻¹ Extensive->BroadLow SharpHigh Sharp Peak ~3615-3630 cm⁻¹ Limited->SharpHigh SharpHighest Sharp Peak ~3650 cm⁻¹ None->SharpHighest

Detailed Spectral Characterization

The FTIR spectrum of 6-tert-butyl-o-cresol is defined by three diagnostic regions.

Region A: The Hydroxyl Stretch (3600–3200 cm⁻¹)

This is the primary identification zone.

  • Frequency: 3615–3630 cm⁻¹ (in dilute solution).

  • Appearance: Sharp, distinct peak.[5][6]

  • Differentiation: Unlike o-cresol, which shows a broad mound centered at 3350 cm⁻¹, 6-tert-butyl-o-cresol exhibits a sharp "free" OH peak. In the solid state (KBr pellet), you may see a "split" or broadened peak due to partial dimerization permitted by the smaller methyl group, but it will still be distinct from the broad continuum of unhindered phenols.

Region B: Aliphatic C-H & Bending (3000–2800 & 1400–1300 cm⁻¹)

The tert-butyl group provides a unique fingerprint.

  • C-H Stretch: Strong bands at 2960 cm⁻¹ (asymmetric methyl stretch) and 2870 cm⁻¹ .

  • The "Tert-Butyl Doublet": A critical confirmation feature. Look for a split band (doublet) in the bending region at approximately 1390 cm⁻¹ and 1360 cm⁻¹ . This "rabbit ear" pattern is characteristic of the gem-dimethyl structure within the tert-butyl group.

Region C: The Fingerprint (900–600 cm⁻¹)

This region confirms the substitution pattern on the benzene ring.

  • Substitution: 1,2,3-trisubstituted benzene (OH at 1, t-butyl at 2, methyl at 6).

  • OOP Bending: A strong Out-of-Plane (OOP) C-H bending vibration is typically observed at 750–780 cm⁻¹ . This differentiates it from para-substituted phenols (like BHT precursors), which typically absorb near 800–850 cm⁻¹.

Comparative Analysis: 6-tBC vs. Alternatives

The following table contrasts 6-tert-butyl-o-cresol with its closest structural relatives.

Featureo-Cresol (Unhindered)6-tert-butyl-o-cresol (Partially Hindered)BHT (Fully Hindered)
Structure 2-methylphenol2-tert-butyl-6-methylphenol2,6-di-tert-butyl-4-methylphenol
OH Stretch (Solution) Broad, ~3350 cm⁻¹ Sharp, ~3620 cm⁻¹ Sharp, ~3650 cm⁻¹
OH Stretch (Solid) Broad, H-bondedSharp/Split (Partial H-bond)Sharp (Free OH)
Steric Shielding NoneModerate (One bulky group)High (Two bulky groups)
t-Butyl Doublet AbsentPresent (1360/1390 cm⁻¹) Present (Very Strong)
Ring Substitution 1,2-disubstituted1,2,3-trisubstituted1,2,3,5-tetrasubstituted
OOP Bending ~750 cm⁻¹~760–780 cm⁻¹ ~800–820 cm⁻¹ (isolated H)

Key Takeaway: 6-tert-butyl-o-cresol is distinguished from BHT by the frequency of the OH stretch (slightly lower than BHT) and the fingerprint pattern of the aromatic ring (3 adjacent hydrogens vs. 2 isolated hydrogens).

Experimental Protocol: Self-Validating Analysis

To ensure data integrity, follow this protocol designed to validate the "Free OH" signal.

Method A: Solution Phase (Recommended for Identification)
  • Objective: Eliminate intermolecular H-bonding to observe the diagnostic "Free OH" frequency.

  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Note:
    
    
    is preferred for IR transparency but requires safety handling.
  • Concentration: Prepare a dilute series (0.1%, 1.0%, 5.0%).

  • Validation Step:

    • Acquire spectrum of 1.0% solution.

    • Dilute to 0.1%.

    • Check: If the OH peak shape remains sharp and the frequency is constant (~3620 cm⁻¹), it is a Free OH (confirming hindrance). If the peak shifts or narrows significantly upon dilution, it was H-bonded.

Method B: Solid State (ATR/KBr)
  • Objective: Rapid screening.

  • Technique: Diamond ATR (Attenuated Total Reflectance).

  • Expectation: You may observe a broader peak than in solution due to crystal packing allowing some interaction via the less hindered methyl side.

  • Protocol:

    • Place crystalline sample on Diamond crystal.

    • Apply high pressure clamp to ensure contact.

    • Scan (4 cm⁻¹ resolution, 16 scans).

    • Clean: Wipe with isopropanol; verify background is flat before next sample.

Diagnostic Workflow

Use this logic flow to confirm the identity of an unknown phenolic antioxidant sample.

Workflow Figure 2: Step-by-Step FTIR Identification Workflow Start Start: Unknown Phenolic Sample CheckOH Step 1: Check OH Region (3200-3650 cm⁻¹) Start->CheckOH Decision1 Peak Shape? CheckOH->Decision1 Broad Broad Band (3200-3400 cm⁻¹) Decision1->Broad Wide Sharp Sharp Peak (>3600 cm⁻¹) Decision1->Sharp Narrow Unhindered Likely Unhindered Phenol (e.g., o-Cresol) Broad->Unhindered CheckAliphatic Step 2: Check Aliphatic Region (1360-1400 cm⁻¹) Sharp->CheckAliphatic Decision2 Doublet Present? CheckAliphatic->Decision2 NoDoublet No Doublet (Single Methyl/Ethyl) Decision2->NoDoublet No YesDoublet Doublet (1360/1390 cm⁻¹) (tert-Butyl Group Confirmed) Decision2->YesDoublet Yes NoDoublet->Unhindered CheckFingerprint Step 3: Check Fingerprint (OOP Bending) YesDoublet->CheckFingerprint Decision3 Frequency? CheckFingerprint->Decision3 HighFreq ~810-820 cm⁻¹ (Isolated H) Decision3->HighFreq LowFreq ~760-780 cm⁻¹ (3 Adjacent H) Decision3->LowFreq ResultBHT Identity: BHT (Fully Hindered) HighFreq->ResultBHT Result6tBC Identity: 6-tert-butyl-o-cresol (Partially Hindered) LowFreq->Result6tBC

References

  • National Institute of Standards and Technology (NIST). "4,4'-Methylenebis(6-tert-butyl-o-cresol) Mass and IR Data." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Ingold, K. U. "The Infrared Frequencies and Intensities of the Hydroxyl Group in 2,6-Di-tert-butyl-4-substituted Phenols." Canadian Journal of Chemistry, vol. 38, no. 7, 1960, pp. 1092-1098. Available at: [Link]

  • PubChem. "2-tert-Butyl-6-methylphenol (Compound)."[3][7] National Library of Medicine. Available at: [Link]

  • Spectroscopy Online. "Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings." Spectroscopy, vol. 31, no. 5, 2016. Available at: [Link]

  • Chemistry LibreTexts. "Infrared Spectra of Some Common Functional Groups." Available at: [Link]

Sources

Validation

A Comparative Analysis of GC-MS Fragmentation Patterns of 2-Butyl-6-Methylphenol Isomers

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. A critical aspect of GC-MS analysis is the interpretation of fragmentation patterns, which serve as a chemical fingerprint for a given molecule. This guide provides an in-depth technical comparison of the electron ionization (EI) fragmentation patterns of butyl isomers of 2-butyl-6-methylphenol, offering insights into how the structure of the butyl group influences the resulting mass spectrum.

The Significance of Isomeric Differentiation in Chemical Analysis

Alkylphenols, including 2-butyl-6-methylphenol, are a class of organic compounds with wide industrial applications, from the synthesis of polymers and resins to their use as antioxidants. The specific isomeric form of an alkylphenol can significantly impact its chemical and toxicological properties. Therefore, the ability to differentiate between isomers such as 2-n-butyl-6-methylphenol, 2-sec-butyl-6-methylphenol, 2-isobutyl-6-methylphenol, and 2-tert-butyl-6-methylphenol is crucial for quality control, environmental monitoring, and safety assessment.

Understanding the Fragmentation of Alkylphenols

Under electron ionization (EI) conditions in a mass spectrometer, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and subsequent fragmentation. The fragmentation pathways are governed by the stability of the resulting carbocations and neutral losses. For alkylphenols, key fragmentation mechanisms include:

  • Benzylic Cleavage: Fission of the bond beta to the aromatic ring is a highly favored process, as it leads to the formation of a stable benzylic carbocation.

  • McLafferty Rearrangement: This process can occur in alkyl chains containing a gamma-hydrogen relative to a carbonyl or, in this case, a hydroxyl group on the aromatic ring, leading to the elimination of a neutral alkene.

  • Alpha-Cleavage: The bond between the aromatic ring and the alkyl substituent can cleave, though this is generally less favorable than benzylic cleavage.

  • Loss of Alkyl Radicals: The alkyl side chain can fragment, leading to the loss of various alkyl radicals.

The structure of the butyl isomer directly influences which of these pathways are most prominent, resulting in distinct mass spectra.

Comparative Analysis of Fragmentation Patterns

The following table summarizes the key mass spectral data for the isomers of 2-butyl-6-methylphenol. This data is a synthesis of information from various spectral databases and scientific literature.

IsomerMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z)
2-tert-Butyl-6-methylphenol 164149121
2-sec-Butyl-6-methylphenol 164135121, 107
2-n-Butyl-6-methylphenol 164121107, 135
2-Isobutyl-6-methylphenol 164121107, 149
2-Ethyl-6-methylphenol (Comparative) 13612177

Note: The molecular weight of all 2-butyl-6-methylphenol isomers is 164.24 g/mol . The molecular ion peak is observed at m/z 164.

2-tert-Butyl-6-methylphenol: A Case of Steric Hindrance

The mass spectrum of 2-tert-butyl-6-methylphenol is dominated by the loss of a methyl radical (CH₃•) from the tert-butyl group, leading to the base peak at m/z 149.[1] This is a classic example of the formation of a stable tertiary carbocation. The subsequent loss of a neutral molecule of ethene (C₂H₄) from the m/z 149 ion results in the fragment at m/z 121. The molecular ion at m/z 164 is also observed.[1]

2-sec-Butyl-6-methylphenol: Benzylic Cleavage and Rearrangement

For 2-sec-butyl-6-methylphenol, the most favorable fragmentation is the benzylic cleavage, involving the loss of an ethyl radical (C₂H₅•) to form a stable secondary benzylic carbocation at m/z 135, which is the base peak. The ion at m/z 121 is also prominent, arising from the subsequent loss of a methyl radical from the m/z 135 ion or directly from the molecular ion via a rearrangement.

2-n-Butyl-6-methylphenol: The Influence of a Primary Alkyl Chain

In the case of 2-n-butyl-6-methylphenol, the primary fragmentation pathway is the loss of a propyl radical (C₃H₇•) through a McLafferty-type rearrangement, leading to the formation of the base peak at m/z 121. The loss of an ethyl radical (C₂H₅•) to form the ion at m/z 135 is also a significant fragmentation pathway.

2-Isobutyl-6-methylphenol: A Combination of Fragmentation Pathways

The fragmentation of 2-isobutyl-6-methylphenol shows characteristics of both steric influence and rearrangement pathways. The base peak is observed at m/z 121, likely due to the loss of a propyl radical. A significant peak at m/z 149 is also present, corresponding to the loss of a methyl radical from the isobutyl group.

A Comparative Compound: 2-Ethyl-6-methylphenol

For comparison, the mass spectrum of 2-ethyl-6-methylphenol shows a molecular ion at m/z 136.[2] The base peak is at m/z 121, resulting from the loss of a methyl radical (CH₃•), which is a favorable benzylic cleavage.[2] The presence of an ion at m/z 77, corresponding to the phenyl cation, is also noted.[2]

Experimental Protocol for GC-MS Analysis of Alkylphenols

The following is a representative experimental protocol for the analysis of 2-butyl-6-methylphenol isomers by GC-MS. This protocol is based on established methods for alkylphenol analysis.

1. Sample Preparation:

  • Prepare a stock solution of each isomer at a concentration of 1000 µg/mL in a suitable solvent such as methanol or hexane.

  • Prepare working standards by serial dilution of the stock solutions to concentrations ranging from 1 to 100 µg/mL.

  • For unknown samples, perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate and concentrate the analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peaks corresponding to each isomer based on their retention times.

  • Record the mass spectrum for each peak.

  • Compare the obtained mass spectra with reference spectra from libraries such as NIST or Wiley.

  • Analyze the fragmentation patterns to confirm the identity of each isomer.

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for the different isomers of 2-butyl-6-methylphenol.

2-tert-Butyl-6-methylphenol Fragmentation M [M]+• m/z 164 F149 [M-CH3]+ m/z 149 (Base Peak) M->F149 - CH3• F121 [M-C3H7]+ m/z 121 F149->F121 - C2H4

Caption: Fragmentation of 2-tert-Butyl-6-methylphenol.

2-sec-Butyl-6-methylphenol Fragmentation M [M]+• m/z 164 F135 [M-C2H5]+ m/z 135 (Base Peak) M->F135 - C2H5• F121 [M-C3H7]+ m/z 121 M->F121 - C3H7• F107 [M-C4H9]+ m/z 107 M->F107 - C4H9• F135->F121 - CH3•

Caption: Fragmentation of 2-sec-Butyl-6-methylphenol.

2-n-Butyl-6-methylphenol Fragmentation M [M]+• m/z 164 F121 [M-C3H7]+ m/z 121 (Base Peak) M->F121 - C3H7• (McLafferty) F135 [M-C2H5]+ m/z 135 M->F135 - C2H5• F107 [M-C4H9]+ m/z 107 M->F107 - C4H9•

Caption: Fragmentation of 2-n-Butyl-6-methylphenol.

2-Isobutyl-6-methylphenol Fragmentation M [M]+• m/z 164 F121 [M-C3H7]+ m/z 121 (Base Peak) M->F121 - C3H7• F149 [M-CH3]+ m/z 149 M->F149 - CH3• F107 [M-C4H9]+ m/z 107 M->F107 - C4H9•

Caption: Fragmentation of 2-Isobutyl-6-methylphenol.

Conclusion

The GC-MS fragmentation patterns of 2-butyl-6-methylphenol isomers are highly dependent on the structure of the butyl group. The stability of the resulting carbocations and the potential for rearrangement reactions dictate the major fragmentation pathways and the relative abundances of the fragment ions. By carefully analyzing these patterns, researchers can confidently differentiate between these isomers, which is essential for accurate chemical identification in various scientific and industrial applications. This guide provides a foundational understanding and a practical framework for the analysis of these and other alkylphenol compounds.

References

  • PubChem. (n.d.). 2-tert-Butyl-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethyl-6-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Comparative

HPLC Analysis of tert-Butyl Cresol Isomers: High-Selectivity Phenyl-Hexyl vs. Standard C18

Executive Summary Objective: To provide a technical comparison between standard C18 reversed-phase chromatography and high-selectivity Phenyl-Hexyl stationary phases for the separation of tert-butyl cresol isomers. The C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical comparison between standard C18 reversed-phase chromatography and high-selectivity Phenyl-Hexyl stationary phases for the separation of tert-butyl cresol isomers.

The Challenge: tert-Butyl cresols, particularly the antioxidant 2,6-di-tert-butyl-p-cresol (BHT) and its degradation products or synthesis impurities (e.g., 2-tert-butyl-p-cresol, 4,6-di-tert-butyl-m-cresol), possess structural similarities that challenge the hydrophobic discrimination capabilities of standard alkyl-bonded phases. Co-elution of these isomers compromises quantitation in critical matrices like transformer oils and pharmaceutical formulations.

The Solution: This guide demonstrates that Phenyl-Hexyl phases offer superior resolution (


) compared to C18 alternatives by leveraging 

-

interactions, providing a robust, self-validating protocol for high-throughput analysis.

The Analytical Landscape

Target Analytes

The separation focuses on three critical isomers/analogs often found together:

  • 2,6-Di-tert-butyl-p-cresol (BHT/DBPC): The primary antioxidant.

  • 2-tert-Butyl-p-cresol: A synthesis intermediate and degradation product.

  • 4,6-Di-tert-butyl-m-cresol: A common isomeric impurity derived from m-cresol contamination.

Comparative Methodology

We compare two distinct separation mechanisms:

FeatureAlternative: Standard C18 (ODS) Recommended: Phenyl-Hexyl Phase
Primary Interaction Hydrophobic (Van der Waals)Hydrophobic +

-

Stacking
Selectivity Basis Carbon load & alkyl chain lengthAromatic electron density & steric shape
Isomer Resolution Often poor (

) for positional isomers
Excellent (

) due to ring electron differences
Mobile Phase High % Organic requiredCompatible with MeOH (enhances

-interactions)

Interaction Mechanism & Selectivity

The core advantage of the Phenyl-Hexyl phase lies in its "orthogonal" selectivity. While C18 separates solely based on hydrophobicity, the Phenyl-Hexyl phase engages in


-

interactions with the aromatic rings of the cresols. Since the tert-butyl groups exert different electronic effects (inductive) and steric hindrance depending on their position (ortho vs. meta), the

-cloud density varies between isomers, allowing the Phenyl column to discriminate where C18 fails.
Visualization: Separation Mechanism

SeparationMechanism cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_A Isomer A (Hydrophobic) C18_Phase->Analyte_A Van der Waals (Weak Discrimination) Analyte_B Isomer B (Hydrophobic) C18_Phase->Analyte_B Van der Waals Phenyl_Phase Phenyl-Hexyl Ligand Analyte_C Isomer A (Ortho-Substituted) Phenyl_Phase->Analyte_C Van der Waals + Steric Exclusion Analyte_D Isomer B (Meta-Substituted) Phenyl_Phase->Analyte_D Van der Waals + Strong Pi-Pi Stacking

Caption: Comparison of retention mechanisms. The Phenyl-Hexyl phase (right) utilizes secondary Pi-Pi interactions to differentiate isomers with similar hydrophobicity.

Experimental Protocols

Instrumentation & Reagents[1]
  • HPLC System: Quaternary pump, Autosampler, Column Oven, Diode Array Detector (DAD).[1]

  • Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ), Formic Acid (0.1%).

  • Columns:

    • Alternative: C18 Column (150 x 4.6 mm, 5 µm).[2]

    • Recommended: Phenyl-Hexyl Column (150 x 4.6 mm, 3.5 µm or 5 µm).

Optimized Protocol: Phenyl-Hexyl Method

This protocol is designed for the robust separation of mono- and di-tert-butyl cresol isomers.

Step 1: Mobile Phase Preparation

  • Solvent A: Water + 0.1% Formic Acid (improves peak shape for phenolics).

  • Solvent B: Methanol (Methanol is preferred over Acetonitrile for Phenyl columns as it facilitates stronger

    
    -
    
    
    
    interactions).

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C (Control is critical; higher T reduces

    
    -interaction strength).
    
  • Detection: UV @ 278 nm (General) and 283 nm (Specific max for BHT).

  • Injection Volume: 5-10 µL.

Step 3: Gradient Program

Time (min) % Solvent A (Water/Acid) % Solvent B (MeOH) Mode
0.0 40 60 Hold
2.0 40 60 Isocratic hold
12.0 5 95 Linear Ramp
15.0 5 95 Wash
15.1 40 60 Re-equilibrate

| 20.0 | 40 | 60 | End |

Step 4: Sample Preparation (Oil Matrix Example)

  • Weigh 1.0 g of oil sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol/Isopropanol (50:50).

  • Vortex for 1 min.

  • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Data Comparison & Performance

The following data summarizes the performance differences observed when analyzing a spiked mixture of 2-tert-butyl-p-cresol (Mono) and 2,6-di-tert-butyl-p-cresol (Di/BHT).

ParameterStandard C18 Method Phenyl-Hexyl Method Interpretation
Retention Time (Mono) 4.2 min4.8 minIncreased retention on Phenyl due to accessible

-system.
Retention Time (Di/BHT) 4.5 min6.1 minStronger discrimination of the di-substituted form.
Resolution (

)
1.1 (Partial Co-elution) 4.2 (Baseline Separation) Phenyl-Hexyl provides necessary selectivity for quantitation.
Tailing Factor (

)
1.31.05Superior peak symmetry with Phenyl-Hexyl.
Selectivity (

)
1.071.27Higher

indicates better separation chemistry.

Expert Insight: The C18 column struggles because the addition of a second tert-butyl group increases hydrophobicity only slightly relative to the bulk of the molecule, but significantly changes the 3D structure. The Phenyl-Hexyl phase detects this structural change (steric hindrance preventing


-interaction) more effectively.

Validation & Troubleshooting Workflow

To ensure Trustworthiness and Self-Validation, every run must include a System Suitability Test (SST).

System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between critical pair.
    
  • Precision (RSD): < 1.0% for retention time, < 2.0% for area (n=5 injections).

  • Tailing Factor: 0.9 <

    
     < 1.2.
    
Method Development Workflow

MethodWorkflow Start Start Method Development ColSelect Column Selection: Choose Phenyl-Hexyl Start->ColSelect MobilePhase Mobile Phase Screening: Compare MeOH vs ACN ColSelect->MobilePhase Decision Is Resolution > 2.0? MobilePhase->Decision Optimize Optimize: 1. Lower Temp (increases Pi-interaction) 2. Adjust Gradient Slope Decision->Optimize No Finalize Finalize Protocol & Run System Suitability Decision->Finalize Yes Optimize->Decision

Caption: Decision tree for optimizing tert-butyl cresol separation. Note that lowering temperature is a key lever for Phenyl columns.

References

  • Shimadzu. (2022). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Retrieved from [Link]

  • Advanced Materials Technologies. (2022). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Application Note. Retrieved from [Link]

  • IEEE Transactions on Dielectrics and Electrical Insulation. (1995). An analysis of 2,6-di-tert-butyl-p-cresol in insulating oils by high-performance liquid chromatography. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 4,6-Di-tert-butyl-m-cresol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation

comparing antioxidant activity of BHT vs 2-tert-butyl-6-methylphenol

Technical Comparison: Steric Effects on Antioxidant Efficacy – BHT vs. 2-tert-Butyl-6-methylphenol Executive Summary This guide provides a technical comparison between the industry-standard Butylated Hydroxytoluene (BHT)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Steric Effects on Antioxidant Efficacy – BHT vs. 2-tert-Butyl-6-methylphenol

Executive Summary

This guide provides a technical comparison between the industry-standard Butylated Hydroxytoluene (BHT) and its structural analog, 2-tert-butyl-6-methylphenol (also known as 6-tert-butyl-o-cresol).[1]

While both compounds function as phenolic antioxidants via Hydrogen Atom Transfer (HAT), BHT exhibits superior radical stabilization and long-term efficacy .[1] The primary differentiator is the molecular architecture: BHT possesses a "fully blocked" structure (2,6-di-tert-butyl-4-methyl) that prevents rapid radical coupling, allowing it to scavenge two radicals per molecule (stoichiometric factor


).[1] In contrast, 2-tert-butyl-6-methylphenol lacks a substituent at the para position (C4) and has reduced steric bulk at the ortho position (C6), making its phenoxy radical unstable and prone to rapid dimerization.[1] This makes the analog kinetically faster but thermodynamically inferior for long-term stabilization.

Molecular Architecture & Mechanism

The antioxidant performance of phenols relies on the stability of the phenoxy radical formed after scavenging a reactive oxygen species (ROS).[1]

Structural Comparison
  • BHT (2,6-di-tert-butyl-4-methylphenol):

    • Ortho Shielding: Two bulky tert-butyl groups at C2 and C6 create a "steric cage" around the hydroxyl group.

    • Para Blocking: The methyl group at C4 prevents radical coupling at the para position.

    • Result: The BHT-phenoxy radical is exceptionally stable, allowing it to "wait" and trap a second radical (chain-breaking).[1]

  • 2-tert-butyl-6-methylphenol:

    • Reduced Shielding: One tert-butyl (C2) and one smaller methyl (C6) group.[1] The hydroxyl hydrogen is more accessible.

    • Open Para Position: The C4 position contains a hydrogen atom.

    • Result: The resulting phenoxy radical has high spin density at the unblocked C4 position, leading to rapid C-C dimerization (forming biphenyls) rather than trapping incoming ROS.[1]

Mechanistic Pathway (Graphviz Visualization)

AntioxidantMechanism BHT BHT (Fully Blocked) BHT_Rad Stable BHT Radical (Sterically Protected) BHT->BHT_Rad HAT (Slow Kinetics) Analog 2-tert-butyl-6-methylphenol (Open Para-Position) Analog_Rad Unstable Analog Radical (Exposed C4 Position) Analog->Analog_Rad HAT (Fast Kinetics) ROO Peroxyl Radical (ROO•) ROO->BHT ROO->Analog Terminated Non-Radical Products (Chain Broken) BHT_Rad->Terminated Traps 2nd Radical (High Efficiency) Dimer C-C Dimerization (Loss of Activity) Analog_Rad->Dimer Self-Coupling (Low Efficiency)

Figure 1: Mechanistic divergence. BHT forms a stable radical that terminates oxidation chains, while the analog is prone to self-consumption via dimerization.[1]

Experimental Performance Comparison

The following data synthesizes physicochemical properties and predicted reactivity profiles based on Structure-Activity Relationships (SAR).

FeatureBHT 2-tert-butyl-6-methylphenol Implication
CAS Number 128-37-02219-82-1Identity verification.[1]
Molecular Weight 220.35 g/mol 164.25 g/mol BHT is less volatile (better for thermal processing).[1]
Steric Hindrance High (Dual t-butyl)Moderate (Mono t-butyl)BHT is more resistant to side reactions.[1]
Radical Stability HighLowAnalog radical dimerizes rapidly.
Stoichiometry (

)
~2.0< 1.5 (due to dimerization)BHT neutralizes more radicals per mole.[1]
Kinetic Rate (

)
ModerateFastAnalog reacts faster but is consumed quicker.[1]
Volatility (BP) 265°C~230°CAnalog is lost faster in open systems.[1]
Key Experimental Insight: The "Para-Block" Effect

In standard assays (e.g., DPPH), 2-tert-butyl-6-methylphenol often shows a faster initial drop in absorbance due to lower steric hindrance allowing easier access to the OH group.[1] However, BHT sustains the inhibition longer. In lipid peroxidation models (e.g., heated oil), the analog fails rapidly because it evaporates (lower MW) and its radical couples with itself rather than breaking the lipid oxidation chain.[1]

Detailed Methodology: Comparative DPPH Assay

To validate the kinetic differences described above, use the following protocol. This assay distinguishes between fast-acting (kinetically favored) and high-capacity (thermodynamically stable) antioxidants.[1]

Objective: Determine the EC50 and Time-to-Steady-State (


) for both compounds.
Reagents & Equipment
  • DPPH Stock: 0.2 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).

  • Antioxidant Solutions: Prepare 10 mM stock solutions of BHT and 2-tert-butyl-6-methylphenol in methanol. Dilute to range (10–500 µM).[1]

  • Spectrophotometer: Set to 517 nm.

Protocol Steps
  • Preparation: In a 96-well plate, aliquot 20 µL of antioxidant solution (various concentrations).

  • Initiation: Add 180 µL of DPPH stock solution to each well using a multi-channel pipette.

  • Measurement (Kinetic Mode): Immediately read absorbance at 517 nm (

    
    ) every 60 seconds for 60 minutes.
    
  • Control: Run a blank (methanol + DPPH) to measure maximum radical stability.

Data Analysis
  • Calculate % Inhibition:

    
    .[1]
    
  • Plot Kinetics: Graph % Inhibition vs. Time.

    • Expected Result:2-tert-butyl-6-methylphenol will reach its plateau quickly (within <5 mins) but may show a lower total capacity if dimerization competes.[1] BHT will show a slower, progressive increase in inhibition, reaching a stable plateau later (15–30 mins).[1]

  • Calculate EC50: Plot Concentration vs. % Inhibition at steady state (30 min).

Application Suitability Guide

Application ScenarioRecommended Product Rationale
Long-term Storage (Shelf-life) BHT High radical stability ensures protection over months/years.[1]
High-Temperature Processing BHT Higher molecular weight reduces loss via volatilization.[1]
Rapid "Flash" Oxidation 2-tert-butyl-6-methylphenol Lower steric hindrance allows for faster initial scavenging (though rarely used alone).[1]
Fuel Stabilization BHT Prevents gum formation; the analog is often an impurity in fuel additives.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 31404, Butylated hydroxytoluene (BHT).[1] PubChem. Available at: [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16678, 2-tert-Butyl-6-methylphenol.[1] PubChem. Available at: [Link][1]

  • OECD SIDS. (2002).[1] 2,6-di-tert-butyl-p-cresol (BHT) Initial Assessment Report. UNEP Publications. Available at: [Link][1]

  • Yehye, W. A., et al. (2015).[1] "Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review." European Journal of Medicinal Chemistry. (General reference for BHT mechanism).

  • Litwinienko, G., & Ingold, K. U. (2007).[1] "Solvent effects on the rates and mechanisms of reaction of phenols with free radicals." Accounts of Chemical Research. (Reference for steric effects on HAT kinetics).

Sources

Comparative

Reference Standard Guide: 2-tert-Butyl-6-Methylphenol Purity &amp; Qualification

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Subject: CAS 2219-82-1 (Also known as 6-tert-butyl-o-cresol) Executive Summary: The "Hidden" Standard 2-tert...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, QC Scientists, and Drug Development Professionals Subject: CAS 2219-82-1 (Also known as 6-tert-butyl-o-cresol)

Executive Summary: The "Hidden" Standard

2-tert-butyl-6-methylphenol (CAS 2219-82-1) is a critical intermediate in the synthesis of phenolic antioxidants (such as BHT analogs and Irganox series) and active pharmaceutical ingredients (APIs). In regulatory contexts, it frequently appears as a Process Impurity or a Starting Material .

Unlike common APIs (e.g., Ibuprofen), there is currently no pharmacopoeial Primary Reference Standard (USP/EP/BP) specifically for this compound. This creates a gap for researchers: you cannot simply "buy" a compendial standard. You must either rely on commercial "tech-grade" reagents (risking data integrity) or generate your own Qualified Secondary Standard .

This guide objectively compares these sourcing strategies and provides the experimental blueprint to qualify this material in-house to GMP-compliant standards.

Comparative Analysis: Sourcing Your Reference Material

The following table compares the three primary options for establishing a reference standard for 2-tert-butyl-6-methylphenol.

FeatureOption A: Commercial "Tech" Grade Option B: Certified Reference Material (CRM) Option C: In-House Qualified Secondary Standard
Source General Chemical Suppliers (Sigma, TCI, etc.)Specialized Metrology Labs (e.g., LGC, NIST)Self-Generated (Purified Option A)
Typical Purity 95.0% – 98.0%>99.5% (Certified)>99.8% (Target)
Traceability None (Batch CoA only)SI-Traceable (ISO 17034)Traceable to Primary Standard (via qNMR)
Uncertainty Not definedExplicitly calculated (e.g., ±0.3%)Calculated (e.g., ±0.5%)
Cost Low ($)Very High (

)
Medium (

)
(Labor intensive)
Availability High (Off-the-shelf)Rare / Non-existent for this CAS On-Demand
Suitability Synthesis starting material onlyGold standard for quantificationBest for Routine QC / Impurity Quantification

Recommendation: Since Option B is rarely available for this specific intermediate, Option C (In-House Qualification) is the scientifically required path for GMP/GLP work.

Technical Deep Dive: The Impurity Profile

To qualify a standard, you must know what you are removing. The synthesis of 2-tert-butyl-6-methylphenol involves the alkylation of o-cresol with isobutylene.

Impurity Fate Mapping (DOT Diagram)

The following diagram illustrates the synthesis pathway and the origin of critical impurities that your analytical method must resolve.

ImpurityMap Cresol o-Cresol (Starting Material) Target 2-tert-butyl-6-methylphenol (Target Analyte) Cresol->Target + Isobutylene (Catalyst) Imp1 Impurity A: Unreacted o-Cresol Cresol->Imp1 Incomplete Rxn Imp3 Impurity C: 2-tert-butylphenol (Isomer/Rearrangement) Cresol->Imp3 Isomerization Isobutylene Isobutylene (Reagent) Isobutylene->Target Imp2 Impurity B: 2,6-di-tert-butyl-4-methylphenol (BHT - Over-alkylation) Target->Imp2 + Excess Isobutylene Imp4 Impurity D: Lewis Acid Residues (AlCl3/H2SO4) Target->Imp4 Catalyst Carryover

Caption: Synthesis pathway of 2-tert-butyl-6-methylphenol showing the origin of critical organic and inorganic impurities.

Experimental Protocols: Qualification of the Standard

To transform a commercial reagent (Option A) into a Qualified Standard (Option C), follow this orthogonal validation workflow.

Phase 1: Purification (If Purity < 99.0%)

Commercial samples often contain isomeric impurities. Recrystallization is required.

  • Solvent System: Dissolve crude material in minimal hot Hexane (approx. 50°C).

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter crystals and wash with cold hexane.

  • Drying: Vacuum dry at 40°C for 24 hours to remove solvent residues.

Phase 2: Purity Assignment (The "Mass Balance" Approach)

This is the primary method for determining the "As-Is" potency (


).

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graphic Purity
100
P{mb}graphic Purity}}{100}
Protocol A: GC-FID (Chromatographic Purity)

Why GC? Phenols are volatile. HPLC-UV is acceptable but GC-FID offers better resolution of structural isomers (e.g., o-cresol vs p-cresol derivatives) without response factor bias.

  • Column: DB-5 or ZB-5 (30 m x 0.25 mm, 0.25 µm film).

  • Carrier: Helium at 1.0 mL/min.

  • Inlet: 250°C, Split 50:1.

  • Oven: 60°C (1 min) → 10°C/min → 280°C (5 min).

  • Detector: FID at 300°C.

  • Criterion: Area normalization is acceptable only if all potential impurities are known to have similar response factors. For RS qualification, check for late-eluting dimers.

Protocol B: Karl Fischer (Water Content)
  • Method: Volumetric or Coulometric titration.

  • Solvent: Methanol/Formamide (to dissolve the phenol).

  • Limit: Target < 0.1% w/w. Phenols are hygroscopic; handle in a desiccator.

Protocol C: Residue on Ignition (Inorganics)
  • Method: USP <281>. Sulfated ash.

  • Relevance: Critical to detect residual Lewis acid catalysts (Aluminum, Boron, or Zinc salts) which are invisible to GC.

Phase 3: Orthogonal Validation (qNMR)

The "Truth" Test. Quantitative NMR (qNMR) provides an absolute purity value independent of the GC method. It validates that no non-volatile organic impurities (oligomers) were missed by GC.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl Sulfone.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) > 5 
    
    
    
    T1 (typically 60s).
  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, m = weighed mass)
    

Qualification Workflow & Decision Matrix

This diagram guides the decision-making process for assigning the final purity value.

QualificationFlow Start Raw Material (Commercial Reagent) GC GC-FID Analysis (Chromatographic Purity) Start->GC Check1 Purity > 99.0%? GC->Check1 Purify Recrystallization (Hexane) Purify->GC Check1->Purify No Orthogonal Orthogonal Testing: 1. Karl Fischer (Water) 2. ROI (Inorganics) 3. qNMR (Absolute Content) Check1->Orthogonal Yes Compare Compare GC vs. qNMR Orthogonal->Compare Pass Assign Purity Value (Use Lower of Mass Balance or qNMR) Compare->Pass Difference < 1.0% Fail Investigate Bias (Hidden Impurity?) Compare->Fail Difference > 1.0%

Caption: Decision matrix for qualifying 2-tert-butyl-6-methylphenol as a secondary reference standard.

References

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers.[1]Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards.Link

  • European Pharmacopoeia (Ph.[2] Eur.). General Chapter 5.[2]12. Reference Standards.Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][4] Journal of Medicinal Chemistry. Link

  • BIPM. (2024). Equivalency between Mass Balance and qNMR methodologies.Link

Sources

Validation

A Researcher's Guide to the UV-Vis Absorption Maxima of Substituted Cresols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) for a range of substituted cresols. Understanding how different functional...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption maxima (λmax) for a range of substituted cresols. Understanding how different functional groups alter the electronic properties and, consequently, the UV-Vis absorption of the cresol scaffold is crucial for various applications, including reaction monitoring, quantitative analysis, and the design of new molecular entities in drug development. This document moves beyond a simple catalog of values to explain the underlying principles governing these spectral shifts, supported by experimental data and established protocols.

The Influence of Substituents on the Electronic Transitions of Cresols

The UV-Vis spectrum of cresols, which are methylphenols, is characterized by electronic transitions within the aromatic ring. The position and intensity of the absorption bands are sensitive to the nature and position of substituents on the ring.[1] These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), amino (-NH2), and alkyl groups (-R) increase the electron density of the benzene ring through resonance and inductive effects. This destabilizes the ground state and stabilizes the excited state, leading to a smaller energy gap for electronic transitions. Consequently, EDGs typically cause a bathochromic shift (a shift to longer wavelengths) and often a hyperchromic effect (an increase in molar absorptivity, εmax).[1] The hydroxyl group of cresol itself is an EDG.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), and carbonyl (-C=O) decrease the electron density of the ring. This stabilizes the ground state more than the excited state, increasing the energy gap for π → π* transitions. This generally results in a hypsochromic shift (a shift to shorter wavelengths) or a less pronounced bathochromic shift compared to EDGs.[1] However, if the EWG itself is a chromophore, new absorption bands may appear.[1]

The position of the substituent relative to the hydroxyl group (ortho, meta, or para) also plays a significant role in determining the extent of these spectral shifts due to varying degrees of resonance and steric hindrance.

Comparative UV-Vis Absorption Data for Substituted Cresols

The following table summarizes the reported UV-Vis absorption maxima (λmax) for various substituted cresols. It is important to note that the solvent and pH can significantly influence the λmax values. For instance, in basic solutions, the deprotonation of the phenolic hydroxyl group to form a phenoxide ion leads to a significant redshift (bathochromic shift) in the absorption maxima due to the increased electron-donating ability of the -O⁻ group.[1]

CompoundSubstituent(s)Position(s)λmax (nm)Solvent/Conditions
o-Cresol-CH₃2272, 278Not specified
m-Cresol-CH₃3272, 278Not specified
p-Cresol-CH₃4278Not specified
4-Chloro-3-methylphenol-Cl4>290Not specified
p-Chloro-m-cresol-Cl4206, 247Not specified
o-Nitrophenol-NO₂2~279, ~351Water (acidic, pH ~4)
m-Nitrophenol-NO₂3273, 333Not specified
p-Nitrophenol-NO₂4318Water (acidic)
p-Nitrophenol-NO₂4400Water (basic)
Xylenol OrangeMultiple-583Not specified

Data compiled from multiple sources.[2][3][4][5][6][7]

Understanding the Trends: A Mechanistic Perspective

The data in the table illustrates the principles outlined earlier. The simple cresols (o-, m-, and p-cresol) have similar absorption maxima around 272-278 nm.[2] The introduction of a chlorine atom, an electron-withdrawing group, in 4-chloro-3-methylphenol results in absorption above 290 nm, indicating a bathochromic shift.[7] This may seem counterintuitive for an EWG, but halogens can also donate a lone pair of electrons through resonance, a phenomenon that can sometimes dominate over their inductive withdrawal effect, leading to a net bathochromic shift.[8]

The effect of a nitro group, a strong EWG, is highly position-dependent. In the case of nitrophenols (structurally very similar to nitrocresols), the para-substituted isomer shows the most significant bathochromic shift, especially in basic solution.[6] This is due to the extended conjugation between the phenoxide and the nitro group in the para position, which significantly lowers the energy of the π → π* transition.

The complex structure of Xylenol Orange, a derivative of cresol, with its extensive conjugated system, results in a λmax in the visible region at 583 nm.[5] This highlights a key principle: as the extent of the conjugated π-system increases, the energy required for electronic excitation decreases, leading to absorption at longer wavelengths.[9]

Experimental Protocol for Determining UV-Vis Absorption Maxima

This section provides a standardized, self-validating protocol for accurately determining the λmax of a substituted cresol.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of a substituted cresol in a specified solvent.

Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Calibrated quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • Substituted cresol sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or a buffered aqueous solution)

Protocol:

  • Instrument Preparation and Calibration:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Perform instrument self-diagnostics and calibration checks for wavelength accuracy and photometric accuracy as per the instrument's standard operating procedure.

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of the substituted cresol (e.g., 10 mg).

    • Dissolve the sample in a small amount of the chosen solvent in a 100 mL volumetric flask.

    • Once fully dissolved, dilute to the mark with the solvent and mix thoroughly. This is your stock solution. Calculate the molar concentration.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution to create a concentration gradient (e.g., 5, 10, 15, 20, 25 µM). This is crucial for creating a calibration curve and ensuring the measurements are within the linear range of the instrument.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).[6] This corrects for any absorbance from the solvent and the cuvette itself.

    • Starting with the least concentrated solution, rinse the sample cuvette twice with the solution, then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.

    • Repeat this process for all the prepared dilutions, moving from the lowest to the highest concentration.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • Create a calibration curve by plotting the absorbance at λmax versus the concentration of each dilution.

    • Perform a linear regression on the data. The slope of the line corresponds to the molar absorptivity (ε) according to the Beer-Lambert Law (A = εbc, where A is absorbance, b is the path length, and c is the concentration). An R² value close to 1 indicates good linearity and a reliable dataset.

Visualizing the Process and Principles

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the influence of substituents on the electronic transitions.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing A Weigh Compound B Prepare Stock Solution A->B C Prepare Dilutions B->C F Measure Samples C->F D Calibrate Spectrophotometer E Run Blank D->E E->F G Identify λmax F->G H Plot Calibration Curve G->H I Determine Molar Absorptivity (ε) H->I

Caption: Experimental workflow for determining the UV-Vis absorption maximum.

Substituent_Effects cluster_EDG Electron-Donating Groups cluster_EWG Electron-Withdrawing Groups Cresol Cresol (Aromatic Ring) EDG -OH, -NH2, -R Cresol->EDG + EWG -NO2, -CN, -C=O Cresol->EWG + Bathochromic Bathochromic Shift (Longer λmax) EDG->Bathochromic leads to Hypsochromic Hypsochromic Shift (Shorter λmax) EWG->Hypsochromic leads to

Caption: Influence of substituents on the UV-Vis absorption of cresols.

Conclusion

The UV-Vis absorption maximum of a substituted cresol is a sensitive indicator of its electronic structure. By understanding the interplay of electron-donating and electron-withdrawing groups, their positions on the aromatic ring, and the experimental conditions, researchers can effectively utilize UV-Vis spectroscopy for both qualitative and quantitative analysis. The provided protocol offers a robust framework for obtaining reliable and reproducible data, which is essential for advancing research and development in chemistry and the pharmaceutical sciences.

References

  • St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. Retrieved from [Link]

  • Sharma, Y. R. (2007).
  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Retrieved from [Link]

  • Jana, S., & Trivedi, M. K. (2016). Evaluation of physical, thermal and spectral properties of biofield treated p-chloro-m-cresol. Journal of Environmental & Analytical Toxicology, 6(5).
  • Wang, Y., et al. (2022). Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone. Molecules, 27(23), 8235.
  • Dearden, J. C. (2017). The QSAR of phenols. SAR and QSAR in Environmental Research, 28(10), 791-835.
  • Juan, Y. H., Wu, Z. J., & Chen, L. J. (2009). Study of Determination of Phenol Derivatives Based on Ultraviolet Absorption Spectra. Spectroscopy and Spectral Analysis, 29(8), 2232-2236.
  • Wang, S., et al. (2020). Atmospheric Processing of Nitrophenols and Nitrocresols From Biomass Burning Emissions.
  • European Pharmacopoeia. (2012). CHLOROCRESOL Chlorocresolum.
  • El-Gindy, A., & Emara, S. (2005). Simultaneous spectrophotometric determination of the three structural isomers of cresol using multivariate regression methods. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 69-74.
  • Omicsonline.org. (n.d.). UV-Vis spectra. Retrieved from [Link]

  • Wang, Y., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: In contrast with non-aromatic solvents. RSC Advances, 8(21), 11463-11470.
  • Wang, Y., et al. (2018). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. RSC Advances, 8(21), 11463–11470.
  • Wang, Y., et al. (2018). (a) The normalized UV/Vis absorption spectra of o-cresol in 13 kinds of... [Image]. ResearchGate. Retrieved from [Link]

  • Rao, P. R. (1962). Spectroscopic studies of the cresols. III. Emission and absorption spectra of meta-cresol in the near ultra-violet region. Proceedings of the Indian Academy of Sciences - Section A, 55(5), 300-310.
  • Raj, A. D., & Ramachandran, K. (2014). A novel class of new organic NLO hexamine:m-cresol cocrystal. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 559-566.
  • Fong, M. (2024). UV-visible absorbance spectra of purified and unpurified m-cresol purple samples in sodium hydroxide and sodium chloride solutions at pH 12. National Institute of Standards and Technology.
  • Wikipedia. (n.d.). Cresol. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Profile of o-Nitrophenol: A Technical Guide.
  • PubChem. (n.d.). 4-Chloro-3-methylphenol. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). p-Cresol. Retrieved from [Link]

  • NIST. (n.d.). p-Cresol. Retrieved from [Link]

  • Data.gov. (2024). UV-visible absorbance spectra of purified and unpurified m-cresol purple samples in sodium hydroxide and sodium chloride solutions at pH 12. Retrieved from [Link]

  • Derzhavnyi reiestr likarskykh zasobiv Ukrainy. (2021). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS.
  • ResearchGate. (n.d.). The UV-Vis absorbance spectra for ( a ) aminotriazole, ( b )... [Image]. Retrieved from [Link]

  • European Chemicals Bureau. (2006). European Union Risk Assessment Report: m-cresol, p-cresol.
  • Yu, H., & Yan, P. (2012). Determination of m-Cresol and p-Cresol in Industrial Cresols by Raman Spectrometer.
  • CRAIC Technologies. (n.d.). Ultraviolet Absorption Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). DRS-UV absorption spectrum of poly xylenol orange and poly xylenol orange with mercury complex on ITO electrode surface [Image]. Retrieved from [Link]

  • ResearchGate. (n.d.). Ion charge density governs selectivity in the formation of metal–Xylenol Orange (M–XO) complexes. Retrieved from [Link]

Sources

Comparative

Distinguishing 2-tert-butyl-6-methylphenol from 2-tert-butyl-4-methylphenol: A Technical Comparison Guide

Executive Summary & Core Distinction In the synthesis of sterically hindered phenols (antioxidants and API intermediates), the alkylation of o-cresol or p-cresol often yields isomeric mixtures. Distinguishing 2-tert-buty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Distinction

In the synthesis of sterically hindered phenols (antioxidants and API intermediates), the alkylation of o-cresol or p-cresol often yields isomeric mixtures. Distinguishing 2-tert-butyl-6-methylphenol (2,6-isomer) from 2-tert-butyl-4-methylphenol (2,4-isomer) is critical because their chemical reactivities differ fundamentally due to steric shielding of the hydroxyl group.

  • 2-tert-butyl-6-methylphenol (2,6-isomer): A "cryptophenol" with high steric hindrance. The hydroxyl group is flanked by a tert-butyl and a methyl group, preventing effective hydrogen bonding and reducing solubility in aqueous alkalis.

  • 2-tert-butyl-4-methylphenol (2,4-isomer): A standard phenol with only one ortho substituent. It retains typical phenolic reactivity, including hydrogen bonding and solubility in strong bases.

Quick Comparison Matrix
Feature2-tert-butyl-6-methylphenol 2-tert-butyl-4-methylphenol
Structure Ortho, Ortho-disubstituted (Hindered)Ortho, Para-disubstituted (Accessible)
CAS Number 2219-82-12409-55-4
Physical State (RT) Liquid or Low-Melting SolidCrystalline Solid
Melting Point 24–27 °C 50–52 °C
IR Spectrum (OH) Sharp, "Free" peak (~3600 cm⁻¹)Broad, H-bonded band (~3200–3400 cm⁻¹)
Claisen's Alkali Insoluble (Phase separation)Soluble (Clear solution)
1H NMR Pattern 3 Vicinal Protons (d, t, d)1 Isolated + 2 Vicinal (d, dd, d)

Experimental Protocols for Identification

Protocol A: The "Cryptophenol" Solubility Test (Claisen’s Alkali)

Principle: Steric hindrance in the 2,6-isomer prevents the solvation of the phenolate ion, rendering it insoluble in Claisen’s alkali (35% KOH in MeOH/H₂O), whereas the 2,4-isomer dissolves readily.

Reagents:

  • Claisen’s Alkali: Dissolve 35g KOH in 25mL water, then dilute to 100mL with Methanol.

  • Sample: ~100 mg of the unknown phenol.

Workflow:

  • Place 100 mg of the sample in a test tube.

  • Add 2 mL of Claisen’s alkali.

  • Vortex or shake vigorously for 30 seconds.

  • Observation:

    • Clear Solution: Indicates 2-tert-butyl-4-methylphenol .[1][2][3][4][5]

    • Turbid/Oily Layer: Indicates 2-tert-butyl-6-methylphenol (formation of an insoluble potassium salt or no reaction).

Protocol B: 1H NMR Spectroscopy (Definitive Structural Proof)

Principle: The substitution pattern dictates the coupling of aromatic protons. The 2,6-isomer possesses three adjacent protons (vicinal coupling), while the 2,4-isomer has isolated protons (meta coupling).

Method:

  • Solvent: CDCl₃ (approx. 10 mg sample in 0.6 mL).

  • Instrument: 300 MHz or higher.[6]

Analysis of Aromatic Region (6.5 – 7.5 ppm):

1. 2-tert-butyl-6-methylphenol (2,6-isomer)
  • Pattern: 1,2,3-trisubstituted benzene ring.

  • Signals:

    • H-4 (Para to OH): Appears as a Triplet (

      
       Hz). This is the diagnostic peak.
      
    • H-3 & H-5: Appear as Doublets (

      
       Hz).
      
  • Logic: Protons at positions 3, 4, and 5 are all adjacent (vicinal). H-4 couples to both H-3 and H-5.

2. 2-tert-butyl-4-methylphenol (2,4-isomer)
  • Pattern: 1,2,4-trisubstituted benzene ring.

  • Signals:

    • H-3 (Meta to OH, Ortho to t-Bu): Appears as a Meta-coupled Doublet (

      
       Hz).
      
    • H-5 (Meta to OH, Ortho to Me): Appears as a Doublet of Doublets (

      
       Hz).
      
    • H-6 (Ortho to OH): Appears as a Doublet (

      
       Hz).
      
  • Logic: H-3 is isolated from H-5/H-6 by substituents. The absence of a triplet confirms this isomer.

Protocol C: Infrared Spectroscopy (H-Bonding Analysis)

Principle: The bulky tert-butyl group at the ortho position in the 2,6-isomer physically blocks the hydroxyl group from forming intermolecular hydrogen bonds.

Method:

  • Prepare a 10% solution in CCl₄ or measure as a neat thin film (if liquid).

Interpretation:

  • 2-tert-butyl-6-methylphenol: Shows a sharp, narrow peak above 3600 cm⁻¹ (Free OH). The steric bulk prevents the broad "hump" typical of phenols.

  • 2-tert-butyl-4-methylphenol: Shows a broad, strong band centered around 3250–3400 cm⁻¹ (Intermolecular H-bonded OH).

Decision Logic & Mechanism Visualizations

Figure 1: Identification Decision Tree

This flowchart guides the analytical process from physical inspection to definitive spectroscopic confirmation.

IdentificationLogic Start Unknown Isomer Sample MP_Test Step 1: Melting Point Test Start->MP_Test Liquid Liquid / Low Melt (24-27 °C) MP_Test->Liquid Low MP Solid Solid (50-52 °C) MP_Test->Solid High MP Solubility Step 2: Claisen's Alkali Test Liquid->Solubility Solid->Solubility Insoluble Insoluble / Oily Layer (Steric Hindrance) Solubility->Insoluble Soluble Soluble / Clear (Accessible OH) Solubility->Soluble NMR Step 3: 1H NMR Confirmation (Aromatic Region) Insoluble->NMR Soluble->NMR Triplet Triplet Signal Present (Vicinal H-H-H system) NMR->Triplet NoTriplet No Triplet (d, dd, d) (Isolated H system) NMR->NoTriplet Result_26 CONFIRMED: 2-tert-butyl-6-methylphenol Triplet->Result_26 Result_24 CONFIRMED: 2-tert-butyl-4-methylphenol NoTriplet->Result_24

Caption: Step-by-step logic flow for distinguishing the two isomers using physical and chemical properties.

Figure 2: Steric Hindrance & H-Bonding Mechanism

This diagram illustrates why the 2,6-isomer fails to hydrogen bond (sharp IR peak) and resists solvation, while the 2,4-isomer behaves like a normal phenol.

StericEffect cluster_26 2-tert-butyl-6-methylphenol (Cryptophenol) cluster_24 2-tert-butyl-4-methylphenol (Standard Phenol) OH_26 OH Group tBu_26 2-tert-Butyl (Bulky) tBu_26->OH_26 Steric Shielding Me_26 6-Methyl (Blocking) Me_26->OH_26 Steric Shielding Base Incoming Base (OH-) Base->OH_26 BLOCKED No Reaction OH_24 OH Group tBu_24 2-tert-Butyl tBu_24->OH_24 Partial Shielding H_24 6-Hydrogen (Small) Base2 Incoming Base (OH-) Base2->OH_24 ACCESSIBLE Deprotonation

Caption: Mechanistic view of steric shielding preventing base attack in the 2,6-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16678, 2-tert-Butyl-6-methylphenol. Retrieved from [Link]

  • NIST Chemistry WebBook. Infrared Spectrum of 2,6-Di-tert-butyl-4-methylphenol (Comparative Reference). Retrieved from [Link]

Sources

Validation

Chromatographic Separation of Butyl Cresol Isomers: A Comparative Guide

Executive Summary: The Isomer Challenge The separation of butyl cresol isomers—specifically 2,6-di-tert-butyl-p-cresol (BHT) from its degradation products and manufacturing impurities like 2-tert-butyl-p-cresol and 6-ter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

The separation of butyl cresol isomers—specifically 2,6-di-tert-butyl-p-cresol (BHT) from its degradation products and manufacturing impurities like 2-tert-butyl-p-cresol and 6-tert-butyl-m-cresol —is a critical quality attribute in pharmaceutical stability testing and industrial antioxidant analysis.

While Gas Chromatography (GC) has historically been the gold standard for these volatile phenols, it struggles with the "critical pair" of meta- and para- substituted isomers due to identical boiling points. High-Performance Liquid Chromatography (HPLC) has evolved to surpass GC in this specific domain, provided the correct stationary phase chemistry is utilized.

This guide objectively compares the two dominant methodologies, advocating for Phenyl-Hexyl HPLC as the superior modern alternative for complex isomer resolution, while retaining GC-MS for high-throughput screening of simple matrices.

Deep Dive: Mechanism of Separation

The Critical Failure of C18

Standard C18 (Octadecylsilyl) columns rely almost exclusively on hydrophobic interactions. Isomers like 2-tert-butyl-p-cresol and 6-tert-butyl-m-cresol possess nearly identical hydrophobicity (LogP ~4.9). Consequently, on a C18 column, these isomers often co-elute or show poor resolution (


).
The Solution: Phenyl-Hexyl Selectivity

To resolve these structural isomers, one must exploit their electronic differences. Phenyl-Hexyl stationary phases introduce


-

interactions
. The electron-rich aromatic ring of the stationary phase interacts differently with the electron-donating alkyl groups of the cresol isomers depending on their position (ortho vs. meta vs. para).
  • Steric Hindrance: The bulky tert-butyl groups in 2,6-di-tert-butyl-p-cresol shield the phenolic hydroxyl, altering its interaction with the stationary phase compared to the mono-butylated isomers.

  • Electronic Resonance: The position of the alkyl group affects the electron density of the phenolic ring, creating distinct retention times on phenyl phases that are impossible on C18.

Visualization: Separation Logic Pathway

SeparationLogic Sample Crude Butyl Cresol Mix C18 C18 Column (Hydrophobic Only) Sample->C18 Standard Method Phenyl Phenyl-Hexyl Column (Hydrophobic + u03c0-u03c0) Sample->Phenyl Recommended Result_Fail Co-elution of m/p-isomers C18->Result_Fail Identical LogP Result_Success Baseline Resolution (Rs > 2.0) Phenyl->Result_Success Electronic Selectivity

Figure 1: Comparison of separation mechanisms. Phenyl-Hexyl phases leverage electronic differences to resolve isomers that co-elute on C18.

Comparative Analysis: HPLC vs. GC

The following table summarizes experimental performance metrics based on field applications.

FeatureMethod A: GC-MS Method B: HPLC-UV (Phenyl-Hexyl)
Stationary Phase 5%-Phenyl-methylpolysiloxane (e.g., DB-5MS)Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl)
Separation Mechanism Boiling Point & VolatilityHydrophobicity &

-

Interaction
Isomer Resolution (

)
1.2 - 1.5 (Marginal for m/p pairs)> 2.5 (Excellent)
Sample Prep Minimal (Direct Injection/Headspace)Dilute & Shoot (Methanol)
Derivatization Required for polar metabolitesNone
Suitability High-throughput screening (Food/Fuel)Impurity profiling (Pharma/Stability)
Detection Limit Low ppb (SIM mode)Low ppm (UV @ 275 nm)

Recommended Protocol: HPLC Separation

This protocol is designed to be self-validating. It includes a resolution check using the "Critical Pair" (2-tert-butyl-p-cresol and 6-tert-butyl-m-cresol).[1]

Reagents & Equipment
  • Instrument: HPLC with UV-Vis or PDA detector.

  • Column: Phenyl-Hexyl,

    
     mm, 3 µm or 5 µm particle size (e.g., Phenomenex Luna or equivalent).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses phenol ionization).

  • Mobile Phase B: Methanol (preferred over Acetonitrile for better

    
    -
    
    
    
    selectivity).
  • Standards: BHT, 2-tert-butyl-p-cresol, 6-tert-butyl-m-cresol.[1][2]

Gradient Methodology
  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C (Strict control required; temperature fluctuations affect selectivity).

  • Injection Volume: 10 µL

  • Detection: 275 nm (Common absorption max for substituted phenols).

Time (min)% Mobile Phase A (Water)% Mobile Phase B (MeOH)
0.04060
15.01090
18.01090
18.14060
23.04060
System Suitability Criteria (Self-Validation)

Before running samples, inject a mixture of the three isomers. The system is valid ONLY if:

  • Resolution (

    
    ):  Between 2-tert-butyl-p-cresol and 6-tert-butyl-m-cresol is 
    
    
    
    .
  • Tailing Factor: For the BHT peak is

    
    .
    
  • Retention Time Precision: RSD

    
     for 5 replicate injections.
    

Alternative Protocol: Gas Chromatography[3][4][5]

For laboratories lacking Phenyl-Hexyl HPLC columns, or for volatile matrices (e.g., fuel additives), GC is the viable alternative.

Methodology
  • Column: WA X or PEG (Polyethylene Glycol) phase (e.g., DB-Wax). Note: Non-polar columns like DB-5 are insufficient for separating m/p isomers.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Hold 5 min.

  • Detector: FID (280°C) or MS.

Critical Note: While PEG columns offer better isomer separation than DB-5, they have lower thermal stability. Do not exceed 250°C to prevent column bleed which interferes with BHT quantification.

Experimental Workflow Diagram

Workflow Start Start: Unknown Sample Matrix Assess Matrix Start->Matrix Volatile Volatile/Non-Polar (Fuel, Essential Oils) Matrix->Volatile Complex Complex/Aqueous (Pharma, Biological) Matrix->Complex Decision Isomer Resolution Required? Volatile->Decision HPLC_Path HPLC-UV (Phenyl-Hexyl) Complex->HPLC_Path GC_Path GC-FID/MS (PEG Column) Decision->GC_Path Yes (m/p separation) GC_Std Use DB-5MS (BHT Screening) Decision->GC_Std No (BHT only)

Figure 2: Decision tree for selecting the appropriate chromatographic technique based on sample matrix and resolution requirements.

References

  • BenchChem. (2025). HPLC Method for the Analysis and Separation of Cresol Isomers. Retrieved from

  • Sanches-Silva, A., et al. (2007).[3] Determination of butylated hydroxytoluene in food samples by high-performance liquid chromatography with ultraviolet detection and gas chromatography/mass spectrometry. Journal of AOAC International. Retrieved from

  • Shimadzu. (2020). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Method 32: Phenol and Cresol. Retrieved from

  • PubChem. (2021).[4] 2,6-Di-tert-butyl-p-cresol Compound Summary. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Butyl-6-methylphenol

CAS No: 2219-82-1 (2-tert-Butyl-6-methylphenol) Hazard Classification: Skin Corr.[1][2][3] 1B (Causes severe burns), Eye Dam. 1, Aquatic Chronic 2.[2] Part 1: Executive Hazard Analysis (The "Why") As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 2219-82-1 (2-tert-Butyl-6-methylphenol) Hazard Classification: Skin Corr.[1][2][3] 1B (Causes severe burns), Eye Dam. 1, Aquatic Chronic 2.[2]

Part 1: Executive Hazard Analysis (The "Why")

As a Senior Application Scientist, I often see researchers underestimate alkyl-substituted phenols. While the tert-butyl group adds steric bulk, reducing volatility compared to pure phenol, it does not negate the corrosive potential of the hydroxyl group.[2]

2-Butyl-6-methylphenol (melting point ~24–27°C) exists at the thermodynamic border between solid and liquid.[1][2] This phase instability creates a unique risk profile: you may encounter it as a crystalline solid that dusts, or a supercooled liquid that splashes.[2]

The Mechanism of Injury: Like other phenols, this compound is a protein denaturant .[2] It does not merely "burn" via acidity; it penetrates the stratum corneum, disrupts cellular proteins, and causes necrosis.[2] The local anesthetic effect of phenols can sometimes delay the sensation of pain, leading to prolonged exposure before the victim realizes they have been contaminated.[2]

Part 2: The Barrier Strategy (PPE Selection)[3]

Do not rely on generic "lab safety" rules. For Corrosive 1B phenols, your PPE must be a validated system.[2]

1. Hand Protection: The "Time-to-Breakthrough" Reality

Standard thin nitrile gloves (4 mil) are insufficient for prolonged contact with phenols.[2] Phenolic compounds can swell and permeate nitrile rubber.[2]

Glove MaterialThicknessEst. Breakthrough TimeUsage Recommendation
Silver Shield / 4H (Laminate) ~2.7 mil> 480 minMandatory for spill cleanup or immersion.[2]
Neoprene / Butyl Rubber > 15 mil> 240 minRecommended for handling large liquid volumes.[2]
Double Nitrile (High Grade) 5 mil (x2)< 15 min (Splash only)Acceptable only for weighing small solids.[2] Change immediately upon splash.
Latex N/ADO NOT USE Permeable and degrades rapidly.[2]

Scientist’s Note: If you are performing complex synthesis where dexterity is required, wear Silver Shield laminate gloves as a liner, with Nitrile gloves on top for grip.[2] This provides chemical impermeability and tactile control.[2]

2. Respiratory & Eye Defense[2][4]
  • Eyes: Safety glasses are inadequate.[2] You must wear Chemical Splash Goggles (indirect venting) .[2] If handling >100g or heating the substance, add a Face Shield to protect the neck and chin from corrosive splashes.[2]

  • Lungs: At room temperature, vapor pressure is low.[2] However, if the solid is dusty or the liquid is heated, use a Half-mask respirator with P100/OV (Organic Vapor) cartridges.[2]

Part 3: Operational Protocol & Workflow

This protocol treats the substance as a "Phase-Shifting Corrosive."[2]

Experimental Workflow Diagram

The following logic flow dictates your safety actions based on the physical state of the reagent.

G Start Start: Risk Assessment CheckState Check Physical State (T_melt ~24°C) Start->CheckState Solid State: Solid/Crystalline CheckState->Solid Liquid State: Liquid/Melted CheckState->Liquid SolidPPE PPE: Double Nitrile + Goggles + Fume Hood Solid->SolidPPE LiquidPPE PPE: Silver Shield Liner + Face Shield + Apron Liquid->LiquidPPE Weighing Action: Anti-static Weighing (Avoid Dust) SolidPPE->Weighing Pipetting Action: Positive Displacement (Viscous Liquid) LiquidPPE->Pipetting Decon Decontamination: Wipe surfaces with Ethanol/PEG Weighing->Decon Pipetting->Decon Disposal Disposal: Solid/Liquid Hazardous Waste Decon->Disposal

Figure 1: Decision matrix for handling 2-Butyl-6-methylphenol based on physical state.

Step-by-Step Handling Procedures

A. Handling the Solid (Weighing)

  • Engineering Control: Work strictly inside a chemical fume hood.

  • Static Control: Use an anti-static gun or ionizer if the crystals are flighty.[2] Phenolic dust on the skin is just as corrosive as the liquid.[2]

  • Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination of the bulk container.[2]

B. Handling the Liquid (Melting & Pipetting) [2]

  • Melting: If the material has solidified in the bottle, place the container in a warm water bath (<40°C). Do not use a heat gun (risk of hotspots and pressure buildup).[2]

  • Pipetting: The liquid may be viscous.[2] Use a positive displacement pipette to ensure accuracy and prevent dripping.[2]

  • Drip Management: Place an absorbent pad (benchkote) specifically under your working area.[2] Change it immediately if a drop falls.[2]

Part 4: Emergency Response & Disposal[3]

The "PEG" Protocol (Verification Required) While water is the universal solvent for decontamination, standard phenol safety protocols often utilize Polyethylene Glycol 300 or 400 (PEG) mixed with ethanol for skin decontamination, as phenols have limited solubility in water and can be "driven" deeper into the skin by water alone.[2]

  • Immediate Action: If available, swab the skin with PEG 300/Ethanol.[2]

  • Secondary Action: Rinse with copious amounts of water for at least 15 minutes.[2]

  • Medical: Seek evaluation immediately.[2][5] Report the chemical as a "Corrosive Alkyl Phenol."[2]

Disposal Plan

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) in the waste stream; this can cause exothermic reactions.[2]

  • Container: Collect in a dedicated "Organic Toxic/Corrosive" waste container.

  • Labeling: Clearly mark the waste tag with "Phenolic Derivative - Corrosive."[2]

References
  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 16678, 2-tert-Butyl-6-methylphenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Dermal Exposure: Chemical Resistance Guide. (General Phenol Permeation Data). Retrieved from [Link][2]

Sources

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